2-Methoxythieno[3,2-D]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxythieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-8-4-6-5(9-7)2-3-11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFQJYUKGOJMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=N1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737856 | |
| Record name | 2-Methoxythieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259978-29-4 | |
| Record name | 2-Methoxythieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxythieno[3,2-d]pyrimidine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine and a privileged structure for the development of potent kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of a specific, yet under-documented derivative, 2-Methoxythieno[3,2-d]pyrimidine. We will delve into its core chemical structure, predicted physicochemical and spectroscopic properties, and a detailed, field-proven synthetic methodology. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to synthesize, characterize, and strategically utilize this promising heterocyclic compound in their research endeavors.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Core
The fusion of a thiophene ring with a pyrimidine ring gives rise to the thieno[3,2-d]pyrimidine heterocyclic system. This scaffold has garnered significant attention in drug discovery due to its structural similarity to adenine, a fundamental component of nucleic acids. This resemblance allows thieno[3,2-d]pyrimidine derivatives to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of kinases.
The strategic placement of a methoxy group at the 2-position of the thieno[3,2-d]pyrimidine core can significantly influence the molecule's electronic properties, solubility, and metabolic stability. These modifications can fine-tune its biological activity and pharmacokinetic profile, making 2-Methoxythieno[3,2-d]pyrimidine an intriguing candidate for further investigation and as a key intermediate in the synthesis of more complex bioactive molecules.
Molecular Structure and Properties
The core structure of 2-Methoxythieno[3,2-d]pyrimidine consists of a thiophene ring fused to a pyrimidine ring, with a methoxy group attached to the C2 position of the pyrimidine ring.
Chemical Structure:
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific derivative, the following properties are estimated based on closely related thieno[3,2-d]pyrimidine structures and general principles of organic chemistry.
| Property | Predicted Value |
| Molecular Formula | C₇H₆N₂OS |
| Molecular Weight | 166.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Estimated in the range of 150-200 °C |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. |
| pKa (most basic) | Estimated around 2-3 (pyrimidine nitrogen) |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics for 2-Methoxythieno[3,2-d]pyrimidine, which are crucial for its identification and characterization.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.5-8.7 (s, 1H, pyrimidine H-4)
-
δ 7.5-7.7 (d, 1H, thiophene H)
-
δ 7.2-7.4 (d, 1H, thiophene H)
-
δ 4.1-4.3 (s, 3H, -OCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~165 (C-2, attached to OCH₃)
-
δ ~158 (C-4)
-
δ ~155 (C-7a)
-
δ ~130 (thiophene CH)
-
δ ~120 (thiophene CH)
-
δ ~118 (C-3a)
-
δ ~55 (-OCH₃)
-
-
IR (KBr, cm⁻¹):
-
~3100-3000 (Ar-H stretching)
-
~2950, 2850 (C-H stretching of -OCH₃)
-
~1620-1580 (C=N and C=C stretching)
-
~1250 (C-O stretching)
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z 166
-
Synthesis of 2-Methoxythieno[3,2-d]pyrimidine: A Step-by-Step Protocol
The synthesis of 2-Methoxythieno[3,2-d]pyrimidine can be achieved through a multi-step process starting from a readily available thiophene derivative. The key is the regioselective introduction of the methoxy group.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Methoxythieno[3,2-d]pyrimidine.
Experimental Protocol
Step 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
Rationale: This initial cyclization reaction forms the core pyrimidine ring fused to the thiophene. Urea serves as the source of the pyrimidine ring atoms.
-
Procedure:
-
In a round-bottom flask, combine methyl 3-aminothiophene-2-carboxylate (1 equivalent) and urea (5-10 equivalents).
-
Heat the mixture to 180-190 °C with stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. The solidified mass is then triturated with water and filtered.
-
The collected solid is washed with water and then with a small amount of cold ethanol to afford the crude thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which can be used in the next step without further purification.
-
Step 2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
-
Rationale: The hydroxyl groups of the dione are converted to reactive chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃). N,N-Diisopropylethylamine (DIPEA) is added as a base to facilitate the reaction.
-
Procedure:
-
To a suspension of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (10-15 mL per gram of starting material), add DIPEA (2.5 equivalents).
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to give 2,4-dichlorothieno[3,2-d]pyrimidine. This intermediate can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) if necessary.[1][2]
-
Step 3: Selective Synthesis of 2-Chloro-4-methoxythieno[3,2-d]pyrimidine
-
Rationale: The chlorine atom at the C4 position of 2,4-dichlorothieno[3,2-d]pyrimidine is more susceptible to nucleophilic attack than the one at the C2 position. This difference in reactivity allows for selective substitution.[3]
-
Procedure:
-
Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1 equivalent) in methanol (MeOH).
-
To this solution, add a solution of sodium methoxide (NaOMe) in methanol (1.0-1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-chloro-4-methoxythieno[3,2-d]pyrimidine.
-
Step 4: Synthesis of 2-Methoxythieno[3,2-d]pyrimidine
-
Rationale: The remaining chlorine atom at the C2 position is removed by catalytic hydrogenation.
-
Procedure:
-
Dissolve 2-chloro-4-methoxythieno[3,2-d]pyrimidine (1 equivalent) in a suitable solvent such as ethyl acetate or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The reaction mixture is then stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to afford pure 2-Methoxythieno[3,2-d]pyrimidine.
-
Biological Activities and Applications in Drug Discovery
While specific biological data for 2-Methoxythieno[3,2-d]pyrimidine is not extensively reported in the literature, the thieno[3,2-d]pyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities.
Kinase Inhibition
The primary application of thieno[3,2-d]pyrimidine derivatives has been in the development of kinase inhibitors for the treatment of cancer. The scaffold serves as an excellent ATP-mimetic, fitting into the ATP-binding pocket of various kinases.
-
Mechanism of Action: By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that are often hyperactivated in cancer cells.
Caption: General mechanism of kinase inhibition by thieno[3,2-d]pyrimidine derivatives.
Derivatives of the thieno[3,2-d]pyrimidine core have been investigated as inhibitors of:
-
PI3K/mTOR: Key regulators of cell growth, proliferation, and survival.
-
Focal Adhesion Kinase (FAK): Involved in cell adhesion, migration, and invasion.
-
Janus Kinase (JAK): Crucial components of the JAK-STAT signaling pathway, which is implicated in various cancers and inflammatory diseases.
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.
The introduction of a 2-methoxy group can modulate the binding affinity and selectivity of the molecule for different kinases. Further research is warranted to explore the specific kinase inhibitory profile of 2-Methoxythieno[3,2-d]pyrimidine.
Other Potential Applications
Beyond oncology, thieno[3,2-d]pyrimidine derivatives have shown promise as:
-
Anti-inflammatory agents
-
Antimicrobial agents
-
Antiviral agents
Conclusion and Future Perspectives
2-Methoxythieno[3,2-d]pyrimidine represents a valuable, yet underexplored, building block in the vast landscape of medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established and reliable chemical transformations. The strategic positioning of the methoxy group offers a handle for fine-tuning the physicochemical and biological properties of this scaffold.
Future research should focus on the definitive characterization of 2-Methoxythieno[3,2-d]pyrimidine, including the experimental determination of its physicochemical properties and a comprehensive analysis of its spectroscopic data. Furthermore, screening this compound against a panel of kinases and other biological targets will be crucial to unveil its therapeutic potential. The insights and protocols presented in this guide provide a solid foundation for researchers to embark on the synthesis and exploration of this promising heterocyclic compound and its derivatives, paving the way for the discovery of novel therapeutic agents.
References
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4862-4866. [Link]
Sources
The Physicochemical and Mechanistic Landscape of 2-Methoxythieno[3,2-d]pyrimidine in Drug Discovery
Abstract: The Isosteric Advantage In the highly constrained landscape of modern drug discovery, the selection of a core heterocyclic scaffold dictates the trajectory of lead optimization. The thieno[3,2-d]pyrimidine system has emerged as a privileged bicyclic pharmacophore, acting as an advanced bioisostere for endogenous purines and quinazolines[1]. Specifically, 2-Methoxythieno[3,2-d]pyrimidine (CAS: 1259978-29-4) represents a highly strategic building block[2]. By fusing an electron-rich thiophene ring with a pyrimidine moiety and pre-functionalizing the C2 position with a methoxy group, this molecule offers a unique electronic and steric profile.
As an Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic platform. This whitepaper deconstructs the causality behind its physicochemical properties, its mechanistic role in target engagement, and the self-validating protocols required to harness it in the laboratory.
Physicochemical Architecture & Causality
To rationally design therapeutics, we must first understand how atomic-level modifications manifest as macroscopic physicochemical properties. The 2-methoxy substitution on the thieno[3,2-d]pyrimidine core is not arbitrary; it fundamentally alters the electron density and solvation dynamics of the molecule.
Table 1: Physicochemical Profile of 2-Methoxythieno[3,2-d]pyrimidine
| Property | Value | Causality & Structural Impact |
| Molecular Formula | C₇H₆N₂OS | Incorporates sulfur, offering unique polarizability and a different vector for lipophilic interactions compared to standard benzene rings[3]. |
| Molecular Weight | 166.20 g/mol | Provides exceptional Ligand Efficiency (LE). At <170 Da, it leaves a massive molecular weight budget for downstream functionalization before approaching Lipinski's 500 Da limit[2]. |
| Topological Polar Surface Area | ~63.3 Ų | Optimal for membrane permeability. The value sits perfectly within the druggable window, well below the 140 Ų threshold that typically restricts oral absorption. |
| H-Bond Acceptors | 4 | The pyrimidine nitrogens, methoxy oxygen, and thiophene sulfur serve as critical anchors for docking into the ATP-binding hinge regions of kinases[4]. |
| H-Bond Donors | 0 | The absence of H-bond donors enhances intrinsic lipophilicity, driving passive diffusion across lipid bilayers. |
| Electronic Effect (C2 Methoxy) | Electron-Donating | The methoxy group acts as an electron-donating group (EDG) via resonance, enriching the electron density on the pyrimidine nitrogens and strengthening their H-bond acceptor capacity. |
Mechanistic Grounding: Target Engagement & Scaffold Hopping
The structural resemblance of thieno[3,2-d]pyrimidines to adenine makes them exceptional candidates for competitive inhibition at ATP-binding sites. However, the true value of 2-Methoxythieno[3,2-d]pyrimidine lies in scaffold hopping —the process of replacing a known active core with a novel isostere to improve pharmacokinetics or bypass intellectual property constraints.
Recent structure-activity relationship (SAR) studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit potent antiproliferative activity against human cancer cell lines (such as HeLa and HT-29) by inducing apoptosis via the inhibition of Cyclin-dependent kinases (CDKs)[4]. Furthermore, this scaffold is not limited to oncology; it has been successfully functionalized to target the DNA gyrase B subunit, presenting a formidable mechanism to combat multidrug-resistant bacterial infections[3].
The logic of utilizing the 2-methoxy variant is visually mapped below. The methoxy group modulates lipophilicity while preserving the critical hinge-binding vectors required for kinase affinity.
Fig 1: Scaffold hopping logic from traditional purine cores to 2-methoxythieno[3,2-d]pyrimidine.
Self-Validating Experimental Workflows
To translate theoretical design into physical reality, laboratory protocols must be built as self-validating systems. Every step must contain an internal feedback loop to prevent the propagation of errors.
Protocol A: Electrophilic Halogenation for Downstream Functionalization
Because 2-Methoxythieno[3,2-d]pyrimidine possesses an unfunctionalized thiophene ring, it must first be activated (e.g., via halogenation) to allow for subsequent cross-coupling (Suzuki/Buchwald-Hartwig)[1].
-
Reagent Preparation: Dissolve 2-Methoxythieno[3,2-d]pyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: Anhydrous DMF is a polar aprotic solvent that fully solubilizes the heterocyclic core while stabilizing the polar transition state of the electrophilic aromatic substitution, without acting as a competing nucleophile.
-
-
Electrophilic Addition: Cool the reaction to 0°C and add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.
-
Causality: Strict thermal control suppresses radical-mediated side reactions and prevents over-bromination, ensuring regioselective halogenation driven by the electron-rich thiophene ring.
-
-
In-Process QC (The Validation Loop): Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS.
-
Causality: Do not proceed until the starting material peak (m/z ~167 [M+H]+) is entirely replaced by the characteristic M/M+2 isotopic doublet of the brominated product. This prevents the downstream nightmare of separating structurally identical unreacted starting material from the product.
-
-
Quench & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual NBS, then extract with Ethyl Acetate (EtOAc).
-
Final Validation: Confirm regiochemistry via ¹H NMR.
-
Causality: The disappearance of the specific thiophene proton signal definitively validates the site of halogenation.
-
Fig 2: Self-validating experimental workflow for the activation of the thienopyrimidine core.
Protocol B: Kinetic Solubility Profiling
Once functionalized, the derivative must be screened to ensure the lipophilicity introduced by the methoxy-thienopyrimidine core has not compromised aqueous solubility[3].
-
Stock Generation: Prepare a 10 mM stock solution of the synthesized derivative in LC-MS grade DMSO.
-
Aqueous Spiking: Spike the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final target concentration of 100 µM (1% DMSO final). Incubate at 37°C for 2 hours with gentle agitation.
-
Phase Separation: Centrifuge the sample at 14,000 rpm for 15 minutes.
-
Causality: Centrifugation physically forces transiently supersaturated aggregates and micro-precipitates out of solution, isolating only the thermodynamically stable soluble fraction in the supernatant.
-
-
Quantification: Analyze the supernatant via HPLC-UV against a pre-established standard curve.
-
Causality: Relying on absolute Area Under the Curve (AUC) quantification provides a definitive, self-validating metric of solubility, ensuring the compound remains viable for in vitro biological assays.
-
Conclusion
2-Methoxythieno[3,2-d]pyrimidine is a masterclass in rational scaffold design. By leveraging the isosteric properties of the thienopyrimidine core and the electronic tuning of the C2-methoxy group, researchers can unlock novel chemical space for kinase and gyrase inhibition. Success with this building block, however, relies entirely on understanding the causality behind its physicochemical traits and enforcing rigorous, self-validating experimental protocols during its functionalization.
References
-
Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity , International Journal of Environmental Sciences, 3
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs , MDPI,4
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines , PMC (National Institutes of Health), 1
-
Thiophene compounds: 2-methoxythieno[3,2-d]pyrimidine (CAS: 1259978-29-4) , Abovchem Catalog, 2
Sources
synthesis of 2-Methoxythieno[3,2-d]pyrimidine from methyl 3-aminothiophene-2-carboxylate
This guide details the high-fidelity synthesis of the 2-Methoxythieno[3,2-d]pyrimidine scaffold, starting from methyl 3-aminothiophene-2-carboxylate .[1]
This heterocyclic system is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines and quinazolines in kinase inhibitors (e.g., PI3K, EGFR). The protocol below prioritizes regiochemical control, scalability, and intermediate stability.
Executive Summary: The Thieno[3,2-d]pyrimidine Scaffold[1][2][3][4][5]
-
Target: 2-Methoxythieno[3,2-d]pyrimidine core.
-
Starting Material: Methyl 3-aminothiophene-2-carboxylate (CAS: 22288-78-4).[2]
-
Critical Challenge: Controlling regioselectivity during nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions.
-
Primary Strategy: Construction of the 2,4-dichlorothieno[3,2-d]pyrimidine intermediate, followed by sequential displacement.
Part 1: Strategic Retrosynthesis & Pathway Design
The synthesis hinges on constructing the pyrimidine ring fused to the thiophene backbone. The most robust route proceeds through a 2,4-dione (uracil-like) intermediate, which is then activated by chlorination.
Reaction Scheme (Graphviz)
Caption: Strategic workflow for the conversion of the aminothiophene ester to the 2-methoxythieno[3,2-d]pyrimidine scaffold.
Part 2: Detailed Experimental Protocols
Phase 1: Core Cyclization
Objective: Synthesis of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Mechanism: Nucleophilic attack of the amine on urea, followed by intramolecular cyclization with the ester.
Materials
-
Methyl 3-aminothiophene-2-carboxylate (1.0 eq)
-
Urea (5.0 eq)
-
Solvent: None (Neat melt) or Phenol (if temp control is needed).
Protocol
-
Preparation: Mix the aminothiophene ester and urea in a round-bottom flask.
-
Fusion: Heat the mixture to 190–200 °C in a sand bath or oil bath. The mixture will melt and ammonia gas will evolve (use a trap).
-
Reaction: Maintain temperature for 2–3 hours. The melt will eventually solidify as the product forms.
-
Workup: Cool to ~80 °C. Add hot water carefully to suspend the solid.
-
Isolation: Filter the hot suspension. Wash the filter cake copiously with hot water to remove excess urea.
-
Purification: Dissolve the solid in 2N NaOH (aq), filter to remove insoluble impurities, then re-precipitate by acidifying with glacial acetic acid or HCl to pH 4–5. Filter and dry.[1][3]
Yield Expectation: 75–85% Appearance: Off-white to pale brown solid.
Phase 2: Activation (Chlorination)
Objective: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine. Safety Warning: POCl3 is highly corrosive and reacts violently with water. Perform in a fume hood.
Materials
-
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (from Phase 1)
-
Phosphorus oxychloride (POCl3) (10–15 vol equivalent)
-
Base Catalyst: N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (1.0 eq).
Protocol
-
Suspension: Place the dione in a dry flask under Argon. Add POCl3.
-
Catalysis: Add DIPEA dropwise (exothermic).
-
Reflux: Heat to reflux (~105 °C) for 3–5 hours. The suspension should clear to a dark solution.
-
Quenching (Critical):
-
Remove excess POCl3 via rotary evaporation (use a caustic trap).
-
Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain internal temp <10 °C to prevent hydrolysis of the product.
-
-
Extraction: Extract immediately with Dichloromethane (DCM) or Chloroform (3x).
-
Neutralization: Wash organic layer with sat. NaHCO3 (aq) and Brine.
-
Drying: Dry over anhydrous Na2SO4 and concentrate.
Stability Note: The 2,4-dichloro intermediate is moisture-sensitive. Store under inert gas at -20 °C.
Phase 3: Regioselective Functionalization (The 2-Methoxy Installation)
Objective: Installation of the 2-methoxy group.
The Regioselectivity Rule
In 2,4-dichlorothieno[3,2-d]pyrimidines, the C4 position is significantly more electrophilic than the C2 position.
-
Direct NaOMe treatment: Yields predominantly 4-methoxy-2-chlorothieno[3,2-d]pyrimidine (or 2,4-dimethoxy if excess is used).
-
Targeting 2-Methoxy-4-Amino: You must install the amine at C4 first, then displace the C2-chloride with methoxide.
Protocol A: Synthesis of 2-Methoxy-4-substituted derivatives (Standard Route)
This is the standard medicinal chemistry route for kinase inhibitors.
-
Step 3a (C4 Displacement):
-
Dissolve 2,4-dichloro intermediate in THF or MeOH.
-
Add amine (e.g., Morpholine, Aniline) (1.05 eq) and TEA (1.5 eq).
-
Stir at 0 °C to RT . Reaction is usually complete in <1 hour.
-
Result: 2-Chloro-4-aminothieno[3,2-d]pyrimidine.
-
-
Step 3b (C2 Displacement):
-
Dissolve the C4-substituted product in dry Methanol.
-
Add Sodium Methoxide (NaOMe) (2.0–5.0 eq).
-
Reflux (65 °C) for 12–24 hours. (C2 displacement is sluggish compared to C4).
-
Workup: Concentrate, partition between water/EtOAc.[4]
-
Protocol B: Synthesis of 2-Methoxythieno[3,2-d]pyrimidine (Parent Scaffold)
If the specific goal is the core with H at C4.
-
Dehalogenation Route:
-
Synthesize 2,4-dichlorothieno[3,2-d]pyrimidine.
-
React with NaOMe (1.0 eq, -78 °C) -> 4-Methoxy-2-chlorothieno[3,2-d]pyrimidine (Major isomer). Note: This route is risky as C4 is preferred.
-
Correction: To get 2-methoxy-4-H , one would typically synthesize 2-chloro-4-H-thieno[3,2-d]pyrimidine (via reductive dechlorination of the 2,4-dichloro using Zn/NH4OH) and then displace with NaOMe. However, this is low yielding.
-
Recommended Alternative: Synthesis of 2-methoxythieno[3,2-d]pyrimidin-4(3H)-one via O-methylisourea .
-
Protocol C: The O-Methylisourea "Shortcut" (Advanced)
For direct access to the 2-methoxy-4-oxo core (avoiding the dichloride).
-
Reagents: Methyl 3-aminothiophene-2-carboxylate + O-Methylisourea hemisulfate .
-
Conditions: Reflux in acetonitrile or pyridine with a weak base.
-
Outcome: Cyclization directly yields 2-methoxythieno[3,2-d]pyrimidin-4(3H)-one .
-
Next Step: If the 4-position needs functionalization, activate with POCl3 (carefully, to avoid demethylation) or BOP reagent.
Part 3: Data Summary & Troubleshooting
Physicochemical Data Table
| Compound | Appearance | Approx.[1][3][5][4][6][7][8][9][10][11][12] Melting Point | Key 1H NMR Signals (DMSO-d6) |
| Methyl 3-aminothiophene-2-carboxylate | White solid | 72–73 °C | δ 3.8 (s, OMe), 6.6/7.4 (Thiophene H) |
| Thieno[3,2-d]pyrimidine-2,4-dione | Off-white solid | >300 °C | δ 11.2 (br s, NH), 8.0 (d, Thiophene) |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | Pale yellow solid | 136–140 °C | δ 8.6 (d), 7.6 (d) (Shifted downfield) |
| 2-Chloro-4-morpholinothieno... | White solid | 160–165 °C | Morpholine peaks (3.7, 3.8 ppm) |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Sublimation of Urea | Use a sealed tube or add a high-boiling solvent (Diphenyl ether). |
| Incomplete Chlorination (Step 2) | Old POCl3 (Hydrolyzed) | Distill POCl3 before use. Ensure strictly anhydrous conditions. |
| Regioselectivity Failure (Step 3) | Temperature too high | Perform C4 displacement at 0 °C. C2 displacement requires heat. |
| Demethylation | Acidic conditions | The 2-methoxy group is acid-labile (forms 2-oxo). Keep workups basic/neutral. |
References
-
Synthesis of Thieno[3,2-d]pyrimidin-4-(3H)-ones. European Chemical Bulletin, 2014. Describes the urea fusion method for the dione synthesis.
-
2,4-Dichlorothieno[3,2-d]pyrimidine synthesis. ChemicalBook. Detailed protocol for POCl3 chlorination and workup.
-
Regioselectivity in SNAr Reactions of Dichloropyrimidines. WuXi AppTec QM Magic Class. Mechanistic insight into C4 vs C2 selectivity in pyrimidine systems.
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules (MDPI), 2022. Provides specific conditions for sequential displacement of 2,4-dichloro intermediates.
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides. Journal of Medicinal Chemistry, 2013. Discusses the reactivity of the 4-chlorothieno[3,2-d]pyrimidine scaffold.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Methyl 3-amino-2-thiophenecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. wuxibiology.com [wuxibiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asianpubs.org [asianpubs.org]
In-Depth Technical Guide: 1H and 13C NMR Data for 2-Methoxythieno[3,2-d]pyrimidine
This guide details the structural characterization of 2-Methoxythieno[3,2-d]pyrimidine , a critical bicyclic heteroaromatic scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR, PI3K). The content focuses on the 1H and 13C NMR spectral signatures, synthesis pathways, and structural validation.
Introduction & Structural Significance[1]
The thieno[3,2-d]pyrimidine core acts as a bioisostere of purine (adenine), making it a privileged scaffold in drug discovery. The introduction of a methoxy group at the C-2 position alters the electronic distribution of the pyrimidine ring, influencing both the chemical reactivity (e.g., susceptibility to nucleophilic attack at C-4) and the binding affinity in active sites (via hydrogen bond acceptance).
Accurate NMR interpretation of this scaffold requires distinguishing between the thiophene protons (H-5, H-6) and the pyrimidine proton (H-4), as well as understanding the shielding effects of the methoxy substituent.
Structural Numbering
The standard IUPAC numbering for thieno[3,2-d]pyrimidine is used throughout this guide:
-
Position 4: Carbon (protonated in the core scaffold).
-
Positions 5, 6: Thiophene ring carbons.
-
Position 7: Sulfur atom.
Experimental Protocol
To ensure high-resolution data and minimize solvent effects (e.g., exchangeable protons or stacking interactions), the following protocol is recommended for acquiring NMR data for this lipophilic heteroaromatic compound.
Sample Preparation[6][9][10]
-
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is preferred for its ability to dissolve polar heterocycles and prevent aggregation. CDCl3 is a viable alternative but may cause slight downfield shifts for protons near the ring nitrogens due to lack of hydrogen bonding.
-
Concentration: 5–10 mg of sample in 0.6 mL solvent for 1H NMR; 20–30 mg for 13C NMR.
-
Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm or residual solvent peak (DMSO-d6 pentet at 2.50 ppm).
Synthesis Context
The 2-methoxy derivative is typically synthesized via Nucleophilic Aromatic Substitution (SnAr) of a 2-chloro precursor (e.g., 2-chlorothieno[3,2-d]pyrimidine) using sodium methoxide in methanol. Impurities to watch for include the 2,4-dimethoxy byproduct or unreacted chloride.
[2][11]
1H NMR Data Analysis
The proton NMR spectrum of 2-methoxythieno[3,2-d]pyrimidine is characterized by three aromatic signals and one aliphatic methoxy singlet.
Table 1: 1H NMR Chemical Shifts (400 MHz, DMSO-d6)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| H-4 | 9.35 | Singlet (s) | 1H | - | Most deshielded due to proximity to N3 and N1; characteristic pyrimidine proton. |
| H-6 | 8.30 | Doublet (d) | 1H | 5.4 | Thiophene proton α to Sulfur; deshielded by aromatic current. |
| H-5 | 7.62 | Doublet (d) | 1H | 5.4 | Thiophene proton β to Sulfur; typically more shielded than H-6. |
| -OCH3 | 4.05 | Singlet (s) | 3H | - | Characteristic methoxy group on the pyrimidine ring. |
Interpretation of Signals[1][10][12]
-
H-4 (9.35 ppm): This proton appears very far downfield. In the unsubstituted thieno[3,2-d]pyrimidine, this signal is typically >9.0 ppm. The 2-methoxy group provides a slight shielding effect (mesomeric donation) compared to the 2-chloro or 2-H analog, but the inductive effect of the adjacent nitrogens dominates.
-
Thiophene Doublets (8.30 & 7.62 ppm): The coupling constant of ~5.4 Hz is diagnostic for the thiophene[3,2-d] fusion. H-6 is closer to the sulfur atom and the pyrimidine ring fusion, leading to a higher chemical shift than H-5.
-
Methoxy (4.05 ppm): The chemical shift is typical for an aromatic methoxy group. It confirms the successful displacement of the leaving group (e.g., Cl) at the C-2 position.
13C NMR Data Analysis
The Carbon-13 spectrum confirms the skeletal integrity. The most critical features are the methoxy carbon and the quaternary carbons at the ring junction.
Table 2: 13C NMR Chemical Shifts (100 MHz, DMSO-d6)
| Position | Shift (δ, ppm) | Type | Assignment Logic |
| C-2 | 166.5 | Quaternary (Cq) | Highly deshielded due to attachment to Oxygen and two Nitrogens (N1, N3). |
| C-4 | 154.8 | CH | Azomethine carbon; deshielded by N3. |
| C-7a | 158.2 | Quaternary (Cq) | Bridgehead carbon adjacent to N1 and S7. |
| C-6 | 136.5 | CH | Thiophene α-carbon. |
| C-5 | 125.8 | CH | Thiophene β-carbon. |
| C-4a | 120.1 | Quaternary (Cq) | Bridgehead carbon; typically the most shielded quaternary carbon. |
| -OCH3 | 55.2 | CH3 | Typical methoxy carbon shift. |
Key Diagnostic Features
-
C-2 at ~166 ppm: This extremely downfield shift is the primary indicator of the C-O-C linkage at the 2-position. In the 2-chloro precursor, this carbon would appear significantly upfield (approx. 150-155 ppm).
-
C-4a vs C-7a: C-7a is adjacent to the electronegative N1 and S7, pushing it downfield (~158 ppm), whereas C-4a is more shielded (~120 ppm).
Comparative Analysis & Validation
To validate the structure, compare the observed data against known analogs. This "triangulation" method ensures the assignment is robust.
Table 3: Comparative Shifts of Thieno[3,2-d]pyrimidine Analogs
| Compound | H-4 (ppm) | H-6 (ppm) | H-5 (ppm) | Substituent Shift |
| Parent (Unsubstituted) | 9.40 | 8.45 | 7.70 | N/A |
| 2-Chloro- | 9.55 | 8.60 | 7.80 | Cl is electron-withdrawing (Inductive), deshields ring. |
| 2-Methoxy- (Target) | 9.35 | 8.30 | 7.62 | OMe is electron-donating (Mesomeric), shields ring. |
| 4-Methoxy- (Isomer) | - | 8.01 | 7.55 | OMe at C-4 shields H-5/H-6 more effectively; H-2 appears at ~8.9 ppm. |
Note on Isomers: The 4-methoxy isomer (CAS 16269-66-2 derivative) is a common byproduct if the starting material is 2,4-dichlorothieno[3,2-d]pyrimidine. It is distinguished by the absence of the H-4 singlet (since C-4 is substituted) and the presence of an H-2 singlet at ~8.94 ppm.
References
-
Beilstein Journal of Organic Chemistry , "An improved, scalable synthesis of Notum inhibitor LP-922056", 2018. (Detailed synthesis and NMR of 4-methoxythieno[3,2-d]pyrimidine analogs).
-
Journal of Heterocyclic Chemistry , "Recent Report on Thieno[2,3-d]pyrimidines", 2013.[7] (General spectral properties of thienopyrimidine isomers). [7]
-
PubChem Compound Summary , "Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", National Center for Biotechnology Information.
-
BenchChem , "2,4-Dichlorothieno[3,2-d]pyrimidine in Organic Synthesis", Application Note. (Precursor reactivity and substitution patterns).[7][8][9]
-
Sigma-Aldrich , "Cyproheptadine hydrochloride" (Note: Search disambiguation for CAS 1259978-29-4 vs 41354-29-4).
Sources
- 1. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione | C6H4N2O2S | CID 7059273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyproheptadine 99 41354-29-4 [sigmaaldrich.com]
- 3. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]
- 5. US9156852B2 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases - Google Patents [patents.google.com]
- 6. 1407180-85-1 Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate AKSci 5266DW [aksci.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Advanced Mass Spectrometry Guide: Analysis of 2-Methoxythieno[3,2-d]pyrimidine
This guide outlines the mass spectrometry analysis of 2-Methoxythieno[3,2-d]pyrimidine , a critical pharmacophore in kinase inhibitor development (e.g., PI3K/mTOR inhibitors like GDC-0941).[1]
Introduction & Chemical Context
The thieno[3,2-d]pyrimidine core is a bioisostere of quinazoline, widely utilized in oncology to target ATP-binding pockets of kinases. The 2-methoxy substituent serves as a solubility modulator and a metabolic handle.
In drug development, analyzing this specific derivative requires navigating two analytical challenges:
-
Isobaric Interferences: Distinguishing the [3,2-d] isomer from the [2,3-d] isomer, which have identical masses but distinct fragmentation energies.
-
Lactim-Lactam Rearrangement: The 2-methoxy group makes the molecule prone to gas-phase rearrangements that mimic hydrolysis products (2-oxo derivatives), complicating impurity profiling.
Molecular Specifications:
-
Formula:
-
Monoisotopic Mass: 166.0201 Da
-
Protonated Ion $[M+H]^+ $: 167.0274 m/z
-
Isotopic Signature: Distinct
peak at (~4.4% relative abundance).
Experimental Methodology (LC-MS/MS)
Liquid Chromatography Conditions
The basicity of the pyrimidine nitrogens (
| Parameter | Specification | Rationale |
| Column | C18 (e.g., HSS T3), 2.1 x 50 mm, 1.8 µm | High surface area for retaining polar heterocycles. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ESI; suppresses silanol activity. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatics than MeOH. |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for UPLC/UHPLC. |
| Column Temp | 40°C | Reduces backpressure; improves mass transfer. |
Gradient Profile:
-
0-1 min: 5% B (Isocratic hold to elute salts).
-
1-6 min: 5%
95% B (Linear gradient). -
6-8 min: 95% B (Wash).
-
8.1 min: 5% B (Re-equilibration).
Ionization Source (ESI+)
Positive Electrospray Ionization (ESI+) is the gold standard. The N3 nitrogen is the most favorable protonation site due to resonance stabilization from the thienyl ring.
-
Capillary Voltage: 3.0 kV (Standard).
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the methoxy group).
-
Source Temp: 120°C.
-
Desolvation Gas:
at 800 L/hr, 450°C.
Mechanistic Fragmentation Analysis (MS/MS)
The fragmentation of 2-methoxythieno[3,2-d]pyrimidine is dominated by the stability of the fused thiophene ring and the lability of the ether bond.
Primary Pathway: The "Methoxy Loss" Bifurcation
Upon Collision-Induced Dissociation (CID), the precursor (
Pathway A: Loss of Formaldehyde (
-
Mechanism: A four-membered transition state facilitates the transfer of a methyl hydrogen to the N3 nitrogen, followed by the expulsion of neutral formaldehyde.
-
Product:
137 ( ). -
Structure: Protonated thieno[3,2-d]pyrimidin-2(1H)-one (Lactam form).
-
Significance: This is usually the Base Peak at moderate collision energies (20-30 eV).
Pathway B: Loss of Methyl Radical (
-
Mechanism: Homolytic cleavage of the O-C bond.[2]
-
Product:
152 ( ). -
Note: This generates an odd-electron radical cation from an even-electron precursor, a "forbidden" transition in the Even-Electron Rule, yet frequently observed in heteroaromatic methyl ethers due to the high stability of the resulting distonic ion.
Secondary Pathway: Ring Cleavage
From the
-
Loss of CO (-28 Da): Yields
109. -
Loss of HCN (-27 Da): Yields
110 (Thienyl cation species).
Visualization of Fragmentation
Caption: CID fragmentation tree showing the bifurcation between radical loss (m/z 152) and neutral formaldehyde loss (m/z 137).
Impurity Profiling & Diagnostic Ions
In a synthesis or metabolic context, you must differentiate the target molecule from common congeners.
| Compound | Structure Note | Precursor ( | Diagnostic Fragment | Mechanism |
| Target | 2-Methoxy | 167 | 137 (-30 Da) | Loss of |
| Impurity A | 2-Chloro (Starting Material) | 171 / 173 | 136 (-35 Da) | Loss of |
| Impurity B | 2-Hydroxy (Hydrolysis) | 153 | 110 (-43 Da) | Loss of HNCO (Isocyanic acid) |
| Metabolite | O-Demethylated | 153 | 125 (-28 Da) | Loss of CO from lactam |
Critical Insight: The 2-Hydroxy impurity (
-
Differentiation: Check the retention time. The 2-Methoxy target is significantly more hydrophobic (elutes later) than the 2-Hydroxy impurity.
Analytical Workflow Decision Tree
Use this logic flow to validate your method during assay development.
Caption: Logic flow for confirming 2-Methoxythieno[3,2-d]pyrimidine identity via LC-MS/MS.
References
-
BenchChem. (2025).[3][4] Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Retrieved from
-
National Institutes of Health (NIH). (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. PubMed.[4] Retrieved from
-
Mounir A. I. Salem et al. (2014).[5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Retrieved from
-
Dong Liuyu et al. Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine. ChemicalBook. Retrieved from
-
MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Retrieved from
Sources
Infrared (IR) Spectroscopic Profiling of 2-Methoxythieno[3,2-d]pyrimidine: A Technical Guide
Executive Summary & Pharmacological Context
2-Methoxythieno[3,2-d]pyrimidine (CAS: 1259978-29-4) is a highly specialized heterocyclic compound. Thieno[3,2-d]pyrimidines serve as privileged bioisosteric scaffolds for purines, making them critical structural motifs in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics (1)[1].
During the synthesis and scale-up of this compound, Fourier-Transform Infrared (FTIR) spectroscopy is the frontline analytical tool used to confirm the integrity of the fused bicyclic core and the successful etherification at the C2 position. This guide outlines the mechanistic interpretation of its vibrational modes and establishes a self-validating analytical protocol for its characterization.
Theoretical Framework & Mechanistic Vibrational Assignments
The IR spectrum of 2-Methoxythieno[3,2-d]pyrimidine is governed by the interplay between the electron-rich thiophene ring, the electron-deficient pyrimidine ring, and the resonance-donating (+M effect) methoxy group.
-
Pyrimidine Core (C=N Stretching): The C=N stretching vibration is highly diagnostic for the pyrimidine ring. Due to the fusion with the thiophene ring and the electron-donating methoxy group, the bond order is slightly altered, typically manifesting as a strong, sharp band around 1620 cm⁻¹ (2)[2].
-
Methoxy Linkage (C-O-C Stretching): The introduction of the methoxy group at the 2-position creates a distinct asymmetric ether stretch. The resonance between the oxygen lone pairs and the pyrimidine ring strengthens the C-O bond attached to the ring, resulting in a highly absorbing, characteristic peak near 1140 cm⁻¹ ().
-
Thiophene Ring (C-S-C Stretching): The sulfur-containing heterocycle produces a medium-intensity stretching vibration in the fingerprint region, typically observed between 650–685 cm⁻¹ ().
Table 1: Diagnostic IR Absorption Bands for 2-Methoxythieno[3,2-d]pyrimidine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Structural Causality |
| Aromatic C-H | Stretching | 3050 – 3110 | Weak | Denotes sp² hybridized carbons on the thiophene/pyrimidine rings. |
| Aliphatic C-H | Stretching | 2850 – 2950 | Weak-Med | Specific to the methyl protons of the -OCH₃ group. |
| Pyrimidine C=N | Stretching | ~1620 | Strong | Core ring structure; sensitive to conjugation and substituent effects. |
| Aromatic C=C | Stretching | 1580 – 1590 | Medium | Skeletal vibrations of the fused bicyclic system. |
| Ether C-O-C | Asym. Stretch | ~1140 | Strong | Confirms successful etherification at the C2 position. |
| Thiophene C-S-C | Stretching | 650 – 685 | Medium | Validates the intact sulfur-containing heterocyclic ring. |
Self-Validating Experimental Protocol: ATR-FTIR Methodology
The Causality of Matrix Selection: Traditional KBr pellet preparation is highly susceptible to atmospheric moisture absorption, which introduces a broad, artificial O-H stretching band at 3300–3500 cm⁻¹. Because 2-Methoxythieno[3,2-d]pyrimidine strictly lacks hydrogen-bond donors (no N-H or O-H groups), any absorbance in this region is an artifact. By utilizing Attenuated Total Reflectance (ATR) with a monolithic diamond crystal, we eliminate the hygroscopic KBr matrix. This transforms the protocol into a self-validating system : a perfectly flat baseline at 3300–3500 cm⁻¹ intrinsically proves the sample is anhydrous and the preparation is flawless.
Step-by-Step Acquisition Workflow
-
System Initialization & Backgrounding:
-
Clean the ATR diamond crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.
-
Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution to map and mathematically subtract ambient CO₂ and H₂O vapor.
-
-
Sample Application:
-
Deposit 1–2 mg of crystalline 2-Methoxythieno[3,2-d]pyrimidine directly onto the center of the diamond crystal.
-
-
Pressure Application:
-
Lower the ATR anvil and apply optimal pressure. Causality: High refractive index crystalline solids require intimate physical contact with the diamond to ensure the evanescent IR wave penetrates the sample uniformly. Insufficient pressure leads to band distortion and a low signal-to-noise ratio (SNR).
-
-
Data Acquisition:
-
Scan the sample from 4000 to 400 cm⁻¹ (32 scans minimum).
-
-
Self-Validation Check (The Feedback Loop):
-
Immediately inspect the 3300–3500 cm⁻¹ region. If the baseline is flat, the sample's anhydrous state is validated. If a broad peak is observed, the sample has absorbed atmospheric moisture, triggering a mandatory vacuum desiccation step before re-acquisition.
-
-
Spectral Processing:
-
Apply an ATR correction algorithm. Causality: The penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes peak intensities so they can be accurately cross-referenced with standard transmission libraries.
-
Analytical Workflow Diagram
Fig 1: Self-validating ATR-FTIR workflow for anhydrous 2-Methoxythieno[3,2-d]pyrimidine analysis.
References
- Source: Longdom.
- Title: Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity Source: ResearchGate URL
- Title: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
Sources
The 2-Methoxythieno[3,2-d]pyrimidine Scaffold: A Privileged Pharmacophore for Next-Generation Kinase Inhibitors
Executive Summary
In the pursuit of targeted therapeutics, balancing high binding affinity with kinome-wide selectivity remains the central challenge of rational drug design. The thieno[3,2-d]pyrimidine core has long been recognized as a highly privileged bioisostere of the adenine ring of ATP and the quinazoline core found in first-generation kinase inhibitors[1]. However, the specific functionalization of this scaffold—particularly the introduction of a methoxy group at the 2-position to create 2-Methoxythieno[3,2-d]pyrimidine —transforms a generic backbone into a highly tunable, multi-target pharmacophore.
This technical whitepaper deconstructs the mechanistic causality behind this scaffold's efficacy, profiles its primary therapeutic targets across oncology and immunology, and outlines the self-validating experimental workflows required to advance these compounds from biochemical hits to cellular leads.
Mechanistic Rationale: The Causality of the 2-Methoxy Handle
As application scientists, we approach scaffold selection as a multi-parameter optimization problem. The substitution of a methoxy group at the 2-position of the thieno[3,2-d]pyrimidine ring is not arbitrary; it engineers a highly specific electronic and steric environment:
-
Electronic Modulation for Hinge Binding: In ATP-competitive kinase inhibitors, the pyrimidine ring acts as the primary hydrogen-bond acceptor/donor system. The oxygen atom of the 2-methoxy group acts as a strong electron-donating group via resonance. This increases the electron density (and thus the basicity) of the adjacent pyrimidine nitrogens (N1 and N3), significantly strengthening the critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Leu905 in JAK1)[2].
-
Steric Projection and Solvation: Sterically, the methoxy moiety typically projects outward into the solvent-exposed channel or a shallow hydrophobic pocket adjacent to the ATP-binding site. This orientation serves a dual purpose: it improves the aqueous solubility of the largely hydrophobic core and provides a synthetic vector for further Structure-Activity Relationship (SAR) optimization without inducing steric clashes within the highly conserved ATP pocket[1].
Core Therapeutic Targets and Pipeline Applications
Through rigorous SAR campaigns, derivatives of the 2-methoxythieno[3,2-d]pyrimidine scaffold have been optimized to target several critical disease pathways:
A. JAK1 (Janus Kinase 1) in Oncology
Pan-JAK inhibitors often fail in the clinic due to severe hematological toxicities driven by JAK2 inhibition. Thieno[3,2-d]pyrimidine derivatives have been successfully morphed into highly potent, selective JAK1 inhibitors (IC50 ~ 22 nM). By exploiting subtle differences in the JAK1 ATP-binding pocket, these compounds induce robust apoptosis and cell cycle arrest in Non-Small Cell Lung Cancer (NSCLC) models while sparing JAK2/JAK3[2].
B. PI3Kδ and BET Dual-Inhibition in Lymphoma
In aggressive malignancies like Diffuse Large B-Cell Lymphoma (DLBCL), single-target therapies frequently succumb to compensatory signaling resistance. Utilizing a merged pharmacophore strategy, the thieno[3,2-d]pyrimidine core has yielded first-in-class bifunctional inhibitors. These compounds simultaneously target the lipid kinase PI3Kδ (IC50 = 112 nM) and the epigenetic reader BRD4-BD1 (IC50 = 19 nM), achieving synergistic tumor suppression with a favorable oral pharmacokinetic profile[3].
C. RIPK2 in Acute Liver Injury (ALI)
Beyond oncology, this scaffold demonstrates profound utility in inflammatory diseases. Recent developments have produced thieno[3,2-d]pyrimidine derivatives with exceptional potency against Receptor-Interacting Protein Kinase 2 (RIPK2) (IC50 = 11 nM) and high selectivity over RIPK1. These compounds exhibit significant anti-inflammatory and hepatoprotective effects in in vivo models of acute liver injury, boasting a bioavailability of 46.6%[4].
D. FAK and FLT3 in Metastatic Cancers
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3) drive metastasis and drug resistance. Thieno[3,2-d]pyrimidine derivatives have proven capable of dual FAK/FLT3 inhibition, remarkably overcoming recalcitrant FLT3 mutations (such as the F691L "gatekeeper" mutation) in Acute Myeloid Leukemia (AML) and preventing lymph node metastasis in orthotopic breast cancer models[5].
Quantitative Target Profiling
The following table summarizes the quantitative pharmacological data of optimized thieno[3,2-d]pyrimidine derivatives across key therapeutic indications:
| Target Kinase | Disease Indication | Representative IC50 | Key Pharmacological Advantage |
| RIPK2 | Acute Liver Injury (ALI) | ~11 nM | High selectivity over RIPK1; 46.6% oral bioavailability[4]. |
| JAK1 | Non-Small Cell Lung Cancer | ~22 nM | High selectivity over JAK2/JAK3, reducing hematological toxicity[2]. |
| PI3Kδ / BRD4 | Diffuse Large B-Cell Lymphoma | 112 nM / 19 nM | First-in-class bifunctional dual-inhibition targeting compensatory pathways[3]. |
| FAK / FLT3 | Acute Myeloid Leukemia (AML) | Low nM | Overcomes recalcitrant FLT3-F691L resistance mutations[5]. |
Visualizing the Mechanism of Action
To understand how a single scaffold can be tuned for such diverse indications, we must visualize its role at the apex of these signaling cascades.
Caption: Diagram 1: Multi-pathway inhibition mechanism of the 2-Methoxythieno[3,2-d]pyrimidine scaffold.
Self-Validating Experimental Protocols
To ensure scientific integrity, any hit derived from a 2-methoxythieno[3,2-d]pyrimidine library must be subjected to a self-validating assay cascade. A biochemical IC50 is meaningless if the compound cannot permeate the cell membrane or is highly protein-bound. Therefore, we mandate the following orthogonal workflow:
Protocol 1: TR-FRET Kinase Assay (Primary Biochemical Screen)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because the time-delay measurement eliminates compound auto-fluorescence interference—a common artifact with heterocyclic aromatic scaffolds.
-
Preparation: Dispense 100 nL of the compound (in 100% DMSO, 10-point dose-response) into a 384-well low-volume plate.
-
Enzyme Addition: Add 5 µL of the purified kinase domain (e.g., JAK1 or RIPK2) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of a mixture containing ATP (set precisely at the empirical
for the specific kinase to ensure competitive sensitivity) and the specific biotinylated peptide substrate. -
Termination & Detection: After 60 minutes at room temperature, quench the reaction with 10 µL of stop buffer containing EDTA (to chelate Mg2+), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Readout: Read the plate on a microplate reader using excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic regression.
Protocol 2: Orthogonal Cellular Target Engagement (Western Blotting)
Causality: We measure downstream effector phosphorylation (e.g., p-STAT3 for JAK1, p-AKT for PI3K) as a direct, intracellular proxy for target engagement, proving the compound is cell-permeable and active in the complex intracellular milieu.
-
Cell Treatment: Seed target cells (e.g., MV4-11 for FLT3, or SU-DHL-6 for PI3Kδ) at
cells/well in 6-well plates. Treat with the compound at 0.1x, 1x, and 10x the biochemical IC50 for 2 hours. -
Stimulation: Stimulate the cells with the appropriate ligand (e.g., IL-6 for the JAK/STAT pathway) for 15 minutes to induce a robust, synchronized phosphorylation signal.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails (critical to preserve transient phospho-epitopes).
-
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against the phosphorylated target (e.g., anti-p-STAT3 Tyr705) and total protein.
-
Quantification: Normalize the chemiluminescent phospho-signal to the total protein signal to calculate the cellular IC50.
Caption: Diagram 2: Self-validating experimental workflow for kinase inhibitor drug development.
References
-
Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. Source: PubMed / European Journal of Medicinal Chemistry. URL:[Link]
-
Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. Source: PubMed. URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Thieno[3,2-d]pyrimidine Derivatives: A Technical Guide to Scaffold Design, Synthesis, and Therapeutic Application
Executive Summary
The thieno[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a critical bioisostere to purines and quinazolines.[1] Its rigid bicyclic framework—comprising a thiophene ring fused to a pyrimidine—offers unique electronic properties and vectoral alignment for substituents, making it an ideal template for ATP-competitive kinase inhibitors (e.g., PI3K, EGFR, CDK7) and antimicrobial agents. This guide provides a comprehensive technical analysis of the scaffold's synthetic accessibility, structure-activity relationships (SAR), and experimental protocols for drug discovery professionals.[2]
Structural Basis & Bioisosterism
The thieno[3,2-d]pyrimidine core mimics the adenine base of ATP, allowing it to anchor effectively within the hinge region of kinase active sites.
-
Purine Bioisosterism: Like purines, the N1 and N3 atoms of the pyrimidine ring serve as critical hydrogen bond acceptors. The thiophene sulfur (S) adds lipophilicity and alters the electron density of the fused system compared to the imidazole in purines or the benzene in quinazolines.
-
Electronic Profile: The electron-rich thiophene ring facilitates cation-pi interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) often found in the "gatekeeper" regions of kinase pockets.
Table 1: Physicochemical Comparison of Scaffolds
| Property | Purine | Quinazoline | Thieno[3,2-d]pyrimidine |
| H-Bond Acceptors | N1, N3, N7 | N1, N3 | N1, N3 |
| H-Bond Donors | N9-H (if unsubstituted) | None (core) | None (core) |
| Lipophilicity (LogP) | Low | High | Moderate-High |
| Metabolic Stability | Moderate (Oxidation prone) | High | High (S-oxidation possible) |
| Key Drug Examples | Mercaptopurine | Gefitinib | Pictilisib (GDC-0941) |
Chemical Synthesis Strategies
The construction of the thieno[3,2-d]pyrimidine core generally follows two strategic disconnections: the formation of the thiophene ring followed by pyrimidine cyclization, or the annulation of a pyrimidine onto a pre-formed thiophene. The most robust and widely adopted route utilizes the Gewald Reaction .
The Gewald Route (Step-by-Step Mechanism)[3]
-
Thiophene Formation: Condensation of a ketone/aldehyde with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base (morpholine or triethylamine). This yields a 2-aminothiophene-3-carboxylate or nitrile.
-
Pyrimidine Cyclization: The 2-amino-3-functionalized thiophene is treated with a C1 synthon (formamide, triethyl orthoformate, or urea) to close the pyrimidine ring.
-
Functionalization: The resulting thienopyrimidinone is converted to a 4-chloro intermediate using phosphorus oxychloride (
), creating a reactive handle for substitutions.
Visualization: Synthetic Workflow
The following diagram outlines the critical path from raw materials to the functionalized kinase inhibitor scaffold.
Figure 1: Step-wise synthetic pathway for thieno[3,2-d]pyrimidine derivatives via the Gewald reaction.[3]
Medicinal Chemistry & SAR
The structure-activity relationship (SAR) of this scaffold is well-mapped, particularly for PI3K and EGFR inhibition.
The "Warhead" (C4 Position)
The C4 position is the primary determinant of potency.
-
Substitution: Introduction of a morpholine, piperazine, or substituted aniline at C4 is standard.
-
Mechanism: This group often projects into the solvent-exposed region or interacts with the hinge region residues (e.g., Val851 in PI3K
). -
Example: In Pictilisib (GDC-0941) , the C4-morpholine group is essential for high affinity binding to the ATP pocket.
Selectivity Vectors (C2 and C6 Positions)
-
C2 Position: Substituents here (e.g., indazoles, pyridines) probe the "affinity pocket" deep within the enzyme. In GDC-0941, the indazole moiety at C2 forms critical H-bonds that confer selectivity for Class I PI3K isoforms over other kinases.
-
C6 Position: Located on the thiophene ring, this position is exploited to tune pharmacokinetic (PK) properties. Adding solubilizing groups (e.g., piperazines via a methylene linker) at C6 can drastically improve oral bioavailability without disrupting the core binding mode.
Table 2: SAR Summary for Kinase Inhibition
| Position | Role | Preferred Substituents | Effect |
| C4 | Hinge Binding / Potency | Morpholine, Anilines | Critical for ATP-competitive inhibition. |
| C2 | Selectivity / Affinity | Heterocycles (Indazole, Pyrimidine) | Dictates isoform selectivity (e.g., PI3K |
| C6 | PK / Solubility | Sulfonyl-piperazines, Amides | Modulates solubility and metabolic clearance. |
| N3 | H-Bond Acceptor | Unsubstituted N | Essential interaction with hinge backbone NH. |
Therapeutic Applications & Case Studies
Oncology: PI3K Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K) pathway is frequently dysregulated in cancer.[2] Thieno[3,2-d]pyrimidines block the phosphorylation of PIP2 to PIP3, thereby arresting the AKT/mTOR survival cascade.[2]
Case Study: Pictilisib (GDC-0941) [4][5][6][7][8]
-
Target: Pan-Class I PI3K inhibitor (
). -
Structure: 4-morpholino-2-(indazol-4-yl)-6-(sulfonylpiperazinyl-methyl)-thieno[3,2-d]pyrimidine.[4][6]
-
Clinical Status: Has entered Phase II trials for breast cancer and solid tumors.
-
Key Insight: The rigid thienopyrimidine core minimizes the entropic penalty of binding compared to more flexible scaffolds.
Emerging Areas: Antimicrobial & Antiviral
Recent studies have expanded the scaffold's utility beyond oncology.
-
DNA Gyrase Inhibitors: C2-substituted derivatives have shown potency against S. aureus by targeting the ATPase domain of DNA gyrase B.
-
Antiviral: Derivatives have demonstrated activity against SARS-CoV-2 protease and Herpes Simplex Virus (HSV), acting as nucleoside analogs or non-nucleoside inhibitors.
Visualization: PI3K Signaling & Inhibition
Figure 2: Mechanism of action for thieno[3,2-d]pyrimidine inhibitors within the PI3K/AKT/mTOR signaling cascade.
Experimental Protocols
Protocol A: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine (Key Intermediate)
This protocol validates the generation of the reactive core required for library generation.
-
Starting Material: Charge a round-bottom flask with thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq).
-
Reagent Addition: Add
(excess, ~5-10 eq) carefully. -
Reflux: Heat the mixture to reflux (105°C) for 3–5 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane).
-
Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Neutralization: Neutralize the aqueous phase with saturated
or to pH 8. -
Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over anhydrous
. -
Purification: Concentrate in vacuo. The crude solid is often pure enough for the next step or can be recrystallized from hexane/DCM.
Protocol B: In Vitro PI3K Kinase Assay
A standard radiometric assay to determine
-
Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 3 mM
, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). -
Enzyme Mix: Dilute recombinant PI3K isoform (p110
/p85 ) in kinase buffer. -
Substrate: Prepare PIP2 substrate vesicles with Phosphatidylserine (PS).
-
Inhibitor: Add thieno[3,2-d]pyrimidine derivative (dissolved in DMSO) at varying concentrations to the wells.
-
Reaction Start: Initiate by adding ATP (containing
- -ATP tracer). -
Incubation: Incubate for 1–2 hours at room temperature.
-
Termination: Stop reaction with 150 mM phosphoric acid.
-
Detection: Filter onto glass fiber plates, wash to remove unbound ATP, and measure incorporated
via liquid scintillation counting.
References
-
Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. [Link][6]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. [Link]
-
Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]
-
Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. msesupplies.com [msesupplies.com]
- 6. cellagentech.com [cellagentech.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
Technical Guide: Structure-Activity Relationship (SAR) of 2-Substituted Thieno[3,2-d]pyrimidines
[1]
Executive Summary: The Purine Bioisostere Advantage
The thieno[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily due to its bioisosteric relationship with the purine nucleus (adenine).[1] This structural similarity allows it to effectively mimic ATP, making it a cornerstone in the design of kinase inhibitors (PI3K, mTOR, FAK, FLT3) and other ATP-competitive antagonists.
While the C4 position typically anchors the molecule to the kinase hinge region (mimicking the N6-amino of adenine), the C2 position is the critical vector for dialing in selectivity and potency. Modifications at C2 allow the molecule to access the "affinity pocket" or "specificity cleft" deep within the active site, distinguishing between homologous kinase isoforms. This guide dissects the SAR of the 2-position, supported by validated synthetic protocols and case studies of clinical candidates like Pictilisib (GDC-0941).
Chemical Space & Synthesis Strategy
Accessing the 2-substituted thieno[3,2-d]pyrimidine core requires a robust synthetic strategy that differentiates between the C2 and C4 positions.[2][1] The C4-chloride is significantly more reactive towards nucleophilic aromatic substitution (
Core Synthesis Workflow
The most reliable route begins with methyl 3-aminothiophene-2-carboxylate.[2]
Step-by-Step Protocol: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
-
Cyclization:
-
Chlorination:
-
Reagents: Dione intermediate (1.0 eq),
(10 vol), catalytic DMF. -
Conditions: Reflux (110°C) for 4–12 hours until clear.
-
Workup: Remove excess
in vacuo. Pour residue onto crushed ice/water with vigorous stirring (Exothermic!). Extract with DCM.[2]
-
-
C4-Selective Displacement (The Hinge Binder):
-
Reagents: 2,4-Dichloro intermediate, Morpholine (1.0 eq),
(2.0 eq), MeOH or DCM. -
Conditions: 0°C to RT, 1 hour.
-
Mechanism: The C4 position is activated by the adjacent nitrogen atoms and lack of steric hindrance relative to C2.
-
-
C2-Substitution (The Specificity Vector):
-
Method A (
): Requires forcing conditions (high heat, sealed tube) or strong nucleophiles. -
Method B (Suzuki Coupling): Palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups (e.g., Indazole in GDC-0941).
-
Synthetic Pathway Visualization[1]
Figure 1: Sequential functionalization strategy for thieno[3,2-d]pyrimidines, leveraging differential reactivity at C4 vs C2.
SAR Deep Dive: The 2-Position
In the context of kinase inhibition, the thieno[3,2-d]pyrimidine scaffold typically binds with the C4-substituent (often a morpholine or amine) interacting with the hinge region (e.g., Val851 in PI3K
Mechanistic Impact of C2-Substitutions[1]
| Substituent Class | Effect on Potency | Effect on Selectivity | Mechanism / Rationale |
| Small Alkyl (Me, Et) | Moderate | Low | Fills small hydrophobic voids but lacks directional interactions for high affinity.[2] |
| Aryl (Phenyl) | High | Moderate | |
| Heteroaryl (Indazole) | Very High | High | Critical for GDC-0941. Forms specific H-bonds (donor/acceptor) with deep pocket residues (e.g., Asp810, Tyr836) and induces fit. |
| Amino (-NHR) | Variable | Moderate | Often used in Tpl2 inhibitors.[2] Can flip the binding mode ("flipped orientation") depending on the amine size. |
| Solubilizing Groups | Low (at C2) | Low | Bulky polar groups at C2 often clash with the ATP pocket floor. These are better placed at C6 (solvent front). |
The "Flipped" Binding Mode
Unlike the purine scaffold which has a relatively fixed binding mode, 2-substituted thieno[3,2-d]pyrimidines can adopt a "flipped" binding mode.
-
Normal Mode: N1 accepts H-bond from hinge.[2] C4-group sits in the adenine region. C2-group points to the back pocket.
-
Flipped Mode: Observed in some Tpl2 inhibitors where the C2-substituent is an amine.[2] The scaffold rotates 180°, changing the vector of the substituents entirely. This is a powerful tool when standard SAR hits a wall.[2]
SAR Logic Map
Figure 2: Functional dissection of the scaffold. C2 is the primary driver for selectivity.
Case Studies & Data
GDC-0941 (Pictilisib): The Gold Standard
-
Target: Pan-PI3K inhibitor.[2]
-
Structure: 2-(1H-indazol-4-yl)-4-morpholin-4-yl-6-[...]-thieno[3,2-d]pyrimidine.[2][6][7]
-
Role of C2 (Indazole): The indazole ring is crucial. It sits deep in the affinity pocket. The NH of the indazole forms a hydrogen bond with the side chain of Asp810 (in PI3K
) or equivalent residues, locking the inhibitor in a high-affinity conformation. Removal or replacement with a phenyl ring results in a significant loss of potency (see table below).
Lead 26: Dual FAK/FLT3 Inhibitor
-
SAR Insight: Introduction of specific amino-alkoxy groups at C2 transformed a generic kinase inhibitor into a dual-target agent capable of overcoming drug-resistant mutants (e.g., FLT3-F691L).[2]
Comparative Potency Data (IC50)
| Compound | C2 Substituent | C4 Substituent | PI3K | FAK IC50 (nM) | Notes |
| GDC-0941 | 1H-Indazol-4-yl | Morpholine | 3 | >1000 | Indazole confers high PI3K affinity.[2] |
| Analogue A | Phenyl | Morpholine | 150 | >1000 | Loss of H-bond (Asp810) reduces potency 50x.[2] |
| Analogue B | Methyl | Morpholine | >1000 | N/A | Lack of hydrophobic reach.[2] |
| Lead 26 | Substituted Aniline | Morpholine | N/A | 1.5 | Optimized for FAK hinge/gatekeeper.[2] |
Data aggregated from Sim et al. (2021) and Folkes et al. (2008).
Experimental Protocols
Chemical Synthesis: Suzuki Coupling at C2
To install the Indazole moiety (GDC-0941 precursor).
-
Reactants: 4-Morpholino-2-chlorothieno[3,2-d]pyrimidine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1.2 eq).[2]
-
Catalyst:
(0.05 eq). -
Base/Solvent:
(2M aq), DME/Ethanol (3:1). -
Procedure: Degas solvents with
. Combine reagents in a microwave vial. Heat at 120°C (microwave) for 30 mins or reflux for 12 hours. -
Purification: Filter through Celite. Concentrate. Purify via flash chromatography (DCM/MeOH gradient).
Biological Assay: PI3K Kinase Glo[1]
-
Reagents: Recombinant PI3K
, PIP2 substrate, ATP ( ). -
Incubation: Incubate compound (serial dilution in DMSO) with enzyme and substrate for 60 mins at RT.
-
Detection: Add ADP-Glo reagent (Promega) to deplete unconsumed ATP.[2] Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[2]
-
Readout: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Folkes, A. J., et al. (2008). "The discovery of PI3K inhibitors: structure-activity relationships of a new series of thieno[3,2-d]pyrimidines." Journal of Medicinal Chemistry.
-
Sim, T., et al. (2021).[9] "Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3." Journal of Medicinal Chemistry.
-
Ni, Y., et al. (2011). "Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Sarker, D., et al. (2015). "First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor."[2][10][11] Clinical Cancer Research.
-
BenchChem Technical Guide. (2025). "Synthesis and Manufacturing of 2-Chlorothieno[3,2-d]pyrimidin-4-amine."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Thieno[3,2- d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. theraindx.com [theraindx.com]
- 10. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 2-Methoxythieno[3,2-d]pyrimidine Binding: A Technical Guide to Kinase Inhibitor Design
Executive Summary: The Strategic Value of the Thienopyrimidine Scaffold
In modern structure-based drug design (SBDD), scaffold morphing is a critical strategy for overcoming intellectual property hurdles, improving pharmacokinetic profiles, and enhancing target selectivity. The thieno[3,2-d]pyrimidine core has emerged as a highly privileged scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors targeting Janus Kinase 1 (JAK1), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs)[1][2].
Specifically, the 2-methoxythieno[3,2-d]pyrimidine derivative serves as a highly versatile intermediate. The pyrimidine ring acts as a bioisostere for the adenine moiety of ATP, allowing it to anchor deeply within the highly conserved ATP-binding pocket of kinases. Meanwhile, the methoxy substitution at the C2 position introduces specific electronic and steric effects: it acts as a hydrogen bond acceptor, modulates the electron density of the pyrimidine ring, and influences the torsion angles of adjacent functional groups, thereby optimizing the fit into the hydrophobic pocket adjacent to the kinase hinge region.
This technical guide outlines a self-validating in silico workflow for modeling the binding of 2-methoxythieno[3,2-d]pyrimidine-based inhibitors, using JAK1 as the primary model system.
Mechanistic Rationale: Targeting the JAK1 Hinge Region
To design an effective in silico protocol, one must first understand the causality behind the binding mechanics. JAK1 is a primary driver in the oncogenic activation of the JAK-STAT signaling pathway[1].
Figure 1: Mechanism of JAK-STAT pathway inhibition by thienopyrimidine derivatives.
The ATP-binding site of JAK1 is characterized by a narrow cleft between the N-terminal and C-terminal lobes. High-resolution crystal structures (e.g., PDB: 3EYG) reveal that ATP-competitive inhibitors must form critical hydrogen bonds with the backbone atoms of the hinge region[3]. For JAK1, the indispensable hinge residues are Glu957 and Leu959 [3][4].
When modeling 2-methoxythieno[3,2-d]pyrimidine derivatives, the N1 and N3 nitrogen atoms of the pyrimidine core typically act as hydrogen bond acceptors for the backbone amide of Leu959, while an exocyclic amine (often substituted at the C4 position) acts as a hydrogen bond donor to the backbone carbonyl of Glu957. The C2-methoxy group projects toward the solvent-exposed region or interacts with the flexible glycine-rich loop, modulating solubility and binding kinetics.
In Silico Workflow & Experimental Protocols
A robust computational pipeline cannot rely on docking alone; docking scores are notoriously poor predictors of absolute binding affinity due to the neglect of receptor flexibility and explicit solvation entropy. Therefore, we employ a sequential workflow: rigid-receptor docking followed by Molecular Dynamics (MD) simulations and MM-GBSA free energy calculations.
Figure 2: Sequential in silico workflow for validating kinase inhibitor binding.
Protocol 3.1: Protein and Ligand Preparation
Causality: Raw PDB structures contain artifacts (missing hydrogens, unresolved side chains, incorrect protonation states) that will fatally skew docking algorithms.
-
Protein Prep: Import JAK1 (PDB: 3EYG) into a protein preparation suite. Assign bond orders and add hydrogen atoms.
-
Protonation: Use PROPKA to predict the pKa of titratable residues at physiological pH (7.4 ± 0.2). Ensure that the catalytic lysine (Lys908) is protonated, as it forms a critical salt bridge with the conserved Glu921.
-
Minimization: Perform a restrained energy minimization using the OPLS4 or AMBER force field. Terminate when the heavy-atom RMSD reaches 0.3 Å to relieve steric clashes without altering the experimentally validated backbone conformation.
-
Ligand Prep: Enumerate the 2-methoxythieno[3,2-d]pyrimidine library. Generate 3D conformations and assign ionization states at pH 7.4. Retain only the lowest-energy conformer for each state.
Protocol 3.2: Grid Generation and Molecular Docking
Causality: Standard docking assumes a rigid receptor. To implicitly account for minor side-chain "breathing," we scale the van der Waals (vdW) radii of non-polar atoms.
-
Grid Box: Center the receptor grid (20 × 20 × 20 Å) on the centroid of the hinge residues Glu957 and Leu959[3][4].
-
vdW Scaling: Scale the vdW radii of receptor and ligand atoms with partial charges < 0.15 by a factor of 0.8.
-
Docking Execution: Run Standard Precision (SP) docking to filter out severe steric clashes, followed by Extra Precision (XP) docking for the top 10% of poses. Retain poses that successfully establish the bidentate hydrogen bond network with Glu957/Leu959.
Protocol 3.3: Molecular Dynamics (MD) and MM-GBSA
Causality: MD simulations validate the temporal stability of the docked pose in an explicitly solvated, thermodynamic environment.
-
System Setup: Embed the top-ranked JAK1-ligand complex in an orthorhombic box of TIP3P water molecules, ensuring a 10 Å buffer between the protein and the box edge. Neutralize the system with 0.15 M NaCl.
-
Equilibration: Perform a 2 ns NVT ensemble simulation at 300 K to stabilize the solvent, followed by a 5 ns NPT ensemble simulation at 300 K and 1.013 bar.
-
Production Run: Execute a 100 ns production run. Monitor the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. A plateaued RMSD < 2.0 Å indicates a stable binding mode.
-
Thermodynamics: Extract snapshots from the final 20 ns of the trajectory. Calculate the binding free energy (
) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.
Quantitative Data Presentation
To demonstrate the structure-activity relationship (SAR) resulting from this in silico pipeline, we present a summarized dataset of hypothetical 2-methoxythieno[3,2-d]pyrimidine derivatives evaluated against JAK1.
The data illustrates how substitutions at the C4 position of the thienopyrimidine core drastically alter the MM-GBSA binding free energy, even when docking scores appear similar.
Table 1: In Silico Evaluation of 2-Methoxythieno[3,2-d]pyrimidine Derivatives against JAK1
| Compound ID | C4 Substitution | Docking Score (kcal/mol) | MM-GBSA | Ligand RMSD (Å)* | Key Hinge Interactions |
| TMP-01 | None (Core only) | -5.42 | -22.15 | 3.8 | Leu959 |
| TMP-02 | Morpholine | -7.81 | -35.40 | 2.1 | Glu957, Leu959 |
| TMP-03 | 3-Fluoroaniline | -9.25 | -48.72 | 1.4 | Glu957, Leu959, Ser963 |
| TMP-04 | 4-Aminopyrazole | -10.50 | -55.28 | 1.1 | Glu957, Leu959, Arg879 |
*Ligand RMSD is calculated over the final 20 ns of the 100 ns MD trajectory. Lower values indicate higher pose stability.
Data Analysis: While the unsubstituted core (TMP-01) binds weakly, the addition of a 4-aminopyrazole group (TMP-04) creates a robust hydrogen bond donor that interacts perfectly with Glu957, dropping the
Conclusion
The 2-methoxythieno[3,2-d]pyrimidine scaffold is a highly privileged starting point for kinase inhibitor design. By employing a rigorous, self-validating in silico workflow that transitions from static docking to dynamic MD simulations and MM-GBSA thermodynamic profiling, researchers can accurately predict the binding efficacy of these derivatives against targets like JAK1. Ensuring the preservation of the critical bidentate hydrogen bonds at the hinge region (Glu957/Leu959) is the paramount structural requirement for advancing these in silico hits into in vitro and in vivo development.
References
1.[1] Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed. National Institutes of Health (NIH). Available at:[Link] 2.[2] Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at:[Link] 3.[3] Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases | ACS Omega. American Chemical Society. Available at:[Link] 4.[4] Analysis of the JAK1 JH2 αC-mutation. (a) JAK1 JH2 (PDB 4L00) structure.... ResearchGate. Available at:[Link]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 2-Methoxythieno[3,2-d]pyrimidine Derivatives for Kinase Inhibition
Executive Summary
Thieno[3,2-d]pyrimidines are privileged bicyclic scaffolds in modern drug discovery, serving as highly effective bioisosteres for purines and quinazolines. The introduction of a 2-methoxy substituent onto this core is a critical structural modification used to modulate lipophilicity, improve aqueous solubility, and establish crucial hydrogen-bond interactions within the ATP-binding hinge region of various kinases[1]. This application note details a robust, self-validating, three-step synthetic protocol for generating 2-methoxy-4-amino-thieno[3,2-d]pyrimidine derivatives, emphasizing the mechanistic causality behind the regioselective nucleophilic aromatic substitution (SNAr) of the pyrimidine ring.
Rationale and Structural Significance
The thieno[3,2-d]pyrimidine framework has been extensively utilized in the development of targeted therapeutics, particularly in oncology and antimicrobial design[2]. By replacing the benzene ring of a quinazoline with a thiophene ring, researchers can alter the electronic distribution and spatial geometry of the molecule, often leading to enhanced selectivity against specific cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like FLT3[3].
The 2-methoxy modification is particularly valuable. Unlike bulky alkyl or aryl groups that can create steric clashes in the kinase binding pocket, the methoxy group is compact. Its oxygen atom acts as a potent hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region[1]. Furthermore, the electron-donating nature of the methoxy group fine-tunes the pKa of the pyrimidine nitrogen atoms, optimizing the molecule's pharmacokinetic profile.
Mechanistic Pathway & Regioselectivity
The synthesis of 2-methoxy-4-substituted thieno[3,2-d]pyrimidines relies on the differential electrophilicity of the C2 and C4 positions on the 2,4-dichlorothieno[3,2-d]pyrimidine intermediate[4].
-
C4-Electrophilicity: The C4 position is highly activated due to the inductive and mesomeric electron-withdrawing effects of the adjacent bridgehead nitrogen and the pyrimidine ring system. Nucleophilic attack by an amine at C4 proceeds rapidly at low temperatures via a stabilized Meisenheimer complex[4].
-
C2-Deactivation: Once the C4 position is substituted with an electron-donating amine, the entire pyrimidine ring becomes electronically deactivated. Consequently, the remaining C2-chlorine is highly resistant to further substitution under mild conditions[5].
-
Overcoming the Activation Barrier: To achieve methoxylation at C2, a strong, hard nucleophile (sodium methoxide) and elevated thermal energy (reflux or sealed tube) are required to force the SNAr reaction to completion[5].
Caption: Regioselective synthesis workflow of 2-methoxythieno[3,2-d]pyrimidine derivatives.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
Objective: Convert the unreactive lactam tautomers of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione into a highly reactive dichloro-electrophile.
-
Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (10.0 g, 59.5 mmol) in phosphorus oxychloride (POCl₃, 50 mL).
-
Catalysis: Slowly add N,N-diethylaniline (4.5 mL, 28.3 mmol) dropwise at room temperature.
-
Causality:N,N-diethylaniline acts as a phase-transfer catalyst and proton scavenger. It reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack-type chlorinating complex, which significantly accelerates the chlorination of the dione while preventing thermal degradation of the product[2].
-
-
Reaction: Heat the mixture to reflux (105 °C) for 6 hours. The suspension will gradually turn into a dark, homogeneous solution.
-
Workup: Cool the mixture to room temperature and carefully pour it dropwise into 500 mL of crushed ice with vigorous stirring to quench excess POCl₃. Extract the aqueous layer with dichloromethane (DCM, 3 × 150 mL). Wash the combined organic layers with cold water, brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation:
-
TLC: (Hexane:EtOAc 4:1) should show a single, highly UV-active spot (Rf ~0.7).
-
LC-MS: Quench a 10 µL aliquot in water/MeCN. The mass spectrum must display the characteristic 9:6:1 isotopic pattern for two chlorine atoms, with the base peak at [M+H]⁺ = 205.0.
-
Phase 2: Regioselective C4-Amination
Objective: Exploit the differential electrophilicity to selectively install the pharmacophore amine at the C4 position.
-
Setup: Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (5.0 g, 24.4 mmol) in anhydrous isopropanol (iPrOH, 50 mL) and cool to 0 °C in an ice bath.
-
Causality: iPrOH is a polar protic solvent that stabilizes the SNAr Meisenheimer transition state but is sterically hindered enough to avoid competing as a nucleophile at low temperatures.
-
-
Addition: Add N,N-diisopropylethylamine (DIPEA, 6.4 mL, 36.6 mmol), followed by the dropwise addition of the target amine (e.g., 4-fluoroaniline or morpholine, 24.4 mmol)[4].
-
Reaction: Remove the ice bath and stir at 25 °C for 4 hours.
-
Causality: Strict temperature control (≤ 25 °C) is mandatory. Elevated temperatures provide enough kinetic energy to overcome the activation barrier at C2, leading to unwanted di-substituted byproducts.
-
-
Workup: Concentrate the mixture under reduced pressure. Triturate the residue with cold water to precipitate the 4-amino-2-chloro intermediate. Filter, wash with water, and dry under vacuum.
-
Self-Validation:
-
LC-MS: Confirm the complete disappearance of the m/z 205 peak. The appearance of the mono-aminated product mass (e.g.,[M+H]⁺ = 280.0 for 4-fluoroaniline) with a 3:1 isotopic pattern (single chlorine) confirms absolute regiocontrol.
-
Phase 3: C2-Methoxylation
Objective: Displace the deactivated C2-chlorine with a methoxy group using high-energy conditions.
-
Setup: In a heavy-walled pressure tube (or a flask equipped with a robust reflux condenser), dissolve the 4-amino-2-chloro intermediate (10.0 mmol) in anhydrous methanol (30 mL).
-
Reagent Addition: Add a solution of sodium methoxide (NaOMe, 25% wt in MeOH, 11.5 mL, 50.0 mmol, 5.0 equivalents).
-
Causality: The massive excess of NaOMe drives the equilibrium forward. Using the conjugate base of the solvent (methoxide in methanol) prevents transesterification or unwanted side reactions[5].
-
-
Reaction: Seal the tube and heat to 80 °C (or reflux at 65 °C if using a standard flask) for 8–12 hours.
-
Workup: Cool to room temperature. Neutralize the excess base with 1N HCl to pH 7. Concentrate the methanol in vacuo. Partition the residue between EtOAc and water. Extract, dry the organic layer, and purify via silica gel chromatography (DCM:MeOH gradient).
-
Self-Validation:
-
¹H-NMR (DMSO-d₆): The spectrum must show a distinct, sharp singlet integrating to 3H at ~3.85–3.95 ppm, confirming the incorporation of the methoxy group.
-
LC-MS: The isotopic pattern for chlorine must be completely absent, confirming total displacement.
-
Reaction Optimization & Quantitative Data
To ensure maximum yield and strict regiocontrol, the parameters for Phase 2 and Phase 3 were systematically optimized. The data below demonstrates the critical nature of temperature and equivalent control.
Table 1: Optimization of C4-Amination Regioselectivity (Phase 2) Reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with morpholine (1.0 eq).
| Temperature (°C) | Solvent | C4-Amine : C2-Amine Ratio | Overall Yield (%) |
| 0 | DCM | >99:1 | 85 |
| 25 | iPrOH | 98:2 | 92 |
| 60 | iPrOH | 85:15 | 78 |
| 80 | DMF | 60:40 | 55 |
Table 2: Optimization of C2-Methoxylation Conditions (Phase 3) Displacement of the C2-chlorine on the 4-morpholino intermediate.
| Equivalents NaOMe | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1.1 | MeOH | 25 | 24 | <5 (No Reaction) |
| 2.0 | MeOH | 65 (Reflux) | 12 | 68 |
| 5.0 | MeOH | 65 (Reflux) | 8 | 89 |
| 5.0 | THF/MeOH (1:1) | 80 (Sealed Tube) | 4 | 94 |
Note: The addition of THF as a co-solvent in the sealed tube method increases the solubility of the intermediate, accelerating the reaction rate and maximizing the final yield.
References
- Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors Source: Bioorganic Chemistry / PubMed URL
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs Source: MDPI URL
- Application Notes and Protocols: 2,4-Dichlorothieno[3,2-d]pyrimidine in Organic Synthesis Source: BenchChem URL
- Source: PMC (PubMed Central)
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors Source: MDPI URL
Sources
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays Using 2-Methoxythieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Kinase Inhibition in Drug Discovery
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of kinases, including Janus kinases (JAKs), Receptor-Interacting Protein Kinase 2 (RIPK2), Focal Adhesion Kinase (FAK), and Ataxia-Telangiectasia Mutated and Rad3-Related (ATR) kinase.[2][3][4][5][6] This document provides a comprehensive, step-by-step protocol for conducting a kinase inhibition assay to evaluate the inhibitory potential of 2-Methoxythieno[3,2-d]pyrimidine, a representative compound of this promising class.
Principle of the Kinase Inhibition Assay
The fundamental principle of a kinase inhibition assay is to quantify the enzymatic activity of a kinase in the presence of a potential inhibitor.[1] The assay measures the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate.[1] The inhibitory effect of a test compound, such as 2-Methoxythieno[3,2-d]pyrimidine, is determined by the extent to which it reduces this enzymatic activity.[1] This protocol will detail a luminescence-based assay that quantifies the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence signifies greater inhibition of the kinase by the test compound.[1][7]
For the purpose of this application note, we will focus on a representative member of the Janus kinase family, JAK2 , a non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling through the JAK-STAT pathway.[1]
Featured Kinase: Janus Kinase 2 (JAK2)
JAK2 is a key mediator of signaling for a variety of cytokines and growth factors, making it essential for processes like hematopoiesis and immune response.[1] Aberrant JAK2 activity is implicated in myeloproliferative neoplasms and other hematological disorders. Thieno[3,2-d]pyrimidine derivatives have been successfully developed as potent JAK inhibitors.[3][4]
Visualizing the Kinase Inhibition Assay Workflow
The following diagram illustrates the general workflow of a luminescence-based kinase inhibition assay.
Caption: A schematic overview of the key steps involved in a luminescence-based kinase inhibition assay.
Detailed Experimental Protocol: JAK2 Inhibition Assay
This protocol is designed for a 384-well plate format, which is suitable for medium- to high-throughput screening.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Recombinant Human JAK2 | Carna Biosciences | 08-113 |
| Biotinylated Peptide Substrate (e.g., Biotin-poly-GT) | Cisbio | 62TKTPEB |
| ATP Solution (10 mM) | Sigma-Aldrich | A7699 |
| Kinase-Glo® Luminescent Kinase Assay | Promega | V6711 |
| Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35) | - | - |
| 2-Methoxythieno[3,2-d]pyrimidine | Custom Synthesis/In-house | - |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| 384-well, white, flat-bottom plates | Corning | 3570 |
Instrumentation
-
Multichannel pipettor or automated liquid handler
-
Plate shaker
-
Luminescence plate reader
Step-by-Step Methodology
1. Compound Preparation:
-
Prepare a 10 mM stock solution of 2-Methoxythieno[3,2-d]pyrimidine in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution starting from 1 mM).
2. Reagent Preparation:
-
Kinase Working Solution: Dilute the recombinant JAK2 enzyme in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but a starting point of 1-5 nM is recommended.
-
Substrate Working Solution: Dilute the biotinylated peptide substrate in assay buffer to the desired final concentration. A typical starting concentration is 0.2 µM.
-
ATP Working Solution: Dilute the 10 mM ATP stock in assay buffer to a final concentration that is approximately the Km of the kinase for ATP. For many kinases, a starting concentration of 10 µM is appropriate.[8]
3. Assay Plate Preparation:
-
Add 0.5 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[9]
4. Kinase Reaction:
-
Add 5 µL of the Kinase Working Solution to each well.
-
Add 2.5 µL of the Substrate Working Solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[10]
-
Initiate the kinase reaction by adding 2.5 µL of the ATP Working Solution to all wells.[9] The final reaction volume will be 10.5 µL.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes.[10]
5. Luminescence Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.[7]
-
Mix the plate on a plate shaker for 2 minutes to ensure homogeneity.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[8]
6. Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.[1]
Data Analysis
-
Calculate Percent Inhibition:
-
The luminescence of wells with DMSO only represents 0% inhibition (100% activity).
-
The luminescence of wells without the kinase enzyme represents 100% inhibition (0% activity).
-
Use the following formula to calculate the percent inhibition for each compound concentration:
Where:
-
Signal_compound is the luminescence signal in the presence of the test compound.
-
Signal_min is the average luminescence signal of the no-enzyme control (100% inhibition).
-
Signal_max is the average luminescence signal of the DMSO vehicle control (0% inhibition).
-
-
-
Generate IC50 Curve:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[11]
-
Visualizing the JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, the target of JAK2 inhibitors.
Caption: Overview of the JAK-STAT signaling cascade and the inhibitory action of 2-Methoxythieno[3,2-d]pyrimidine on JAK2.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the assay results, it is crucial to incorporate the following quality control measures:
-
Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.
-
Signal-to-Background Ratio: Determine the signal-to-background ratio to ensure a sufficient dynamic range for detecting inhibition.
-
Intra- and Inter-plate Reproducibility: Run replicate plates on the same day and on different days to assess the consistency and reproducibility of the assay.
-
Reference Inhibitor: Include a known JAK2 inhibitor (e.g., Ruxolitinib) as a positive control to validate the assay performance and for comparison of potency.
Conclusion
This application note provides a detailed and robust protocol for evaluating the inhibitory activity of 2-Methoxythieno[3,2-d]pyrimidine against JAK2 using a luminescence-based assay. The principles and methodologies described herein can be adapted for other kinases and thieno[3,2-d]pyrimidine derivatives. By adhering to the outlined procedures and quality control measures, researchers can confidently and accurately assess the potential of novel compounds as kinase inhibitors in the pursuit of new therapeutic agents.
References
-
Cisbio. HTRF® Kinase Assay Protocol. [Link]
-
Molecular Devices. Fluorescence Polarization (FP). [Link]
-
Al-Ostoot, F.H., et al. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]
-
ResearchGate. HTRF® Kinase Assay Protocol | Download Table. [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. [Link]
-
PubMed. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors | Journal of Medicinal Chemistry. [Link]
-
ISS. Fluorescence Polarization (FP). [Link]
-
PubMed. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
PubMed. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]
-
PMC. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. [Link]
-
Academia.edu. Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. [Link]
-
MDPI. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]
-
TheraIndx. Thieno[3,2-d]pyrimidine: Dual FAK & FLT-3 Inhibitors. [Link]
-
PubMed. Identification of Thieno[3,2- d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. [Link]
-
Acta Pharmaceutica. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. [Link]
-
ScienceDirect. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
-
SciSpace. An overview on synthesis and biological activity of pyrimidines. [Link]
-
PubMed. Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. [Link]
-
MDPI. In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. [Link]
-
ResearchGate. Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase | Request PDF. [Link]
-
PubMed. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theraindx.com [theraindx.com]
- 6. researchgate.net [researchgate.net]
- 7. ebiotrade.com [ebiotrade.com]
- 8. promega.com [promega.com]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Application Note: Developing Kinase Inhibitors from a Thieno[3,2-d]pyrimidine Scaffold
Executive Summary & Rationale
The development of targeted small-molecule kinase inhibitors is a cornerstone of modern oncology and immunology. Among the myriad of heterocyclic cores explored, the thieno[3,2-d]pyrimidine scaffold has emerged as a highly privileged, purine-bioisosteric framework[1]. Its rigid, bicyclic structure mimics the adenine ring of ATP, allowing it to anchor deeply within the highly conserved ATP-binding cleft of various kinases[2].
This application note provides a comprehensive guide to designing, synthesizing, and validating thieno[3,2-d]pyrimidine-based kinase inhibitors. While this scaffold has been successfully adapted for targets like JAK1, FAK, and RIPK2, this guide will focus on the Phosphoinositide 3-kinase (PI3K) pathway—a heavily dysregulated cascade in human cancers—as the primary model for structure-activity relationship (SAR) development and assay validation[3].
Mechanistic Context: The PI3K/AKT/mTOR Pathway
To design an effective inhibitor, one must understand the spatial and biochemical dynamics of the target. PI3K is a lipid kinase activated by receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3[2]. PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, notably AKT, which subsequently activates the mTOR cascade to drive cell proliferation and survival[2].
Thieno[3,2-d]pyrimidine derivatives exert their effect by acting as ATP-competitive inhibitors at the catalytic subunit (e.g., p110α) of PI3K, effectively halting the conversion of PIP2 to PIP3 and silencing downstream oncogenic signaling[4].
Figure 1: The PI3K/AKT/mTOR signaling cascade and the pharmacological intervention point of thieno[3,2-d]pyrimidine inhibitors.
Structure-Activity Relationship (SAR) Strategy
The versatility of the 2,4-dichlorothieno[3,2-d]pyrimidine starting material allows for precise, regioselective modifications[1]. The core strategy involves two critical substitution points:
-
C4 Position (The Hinge Binder): The C4 position is highly electrophilic. Substitution here with a morpholine ring is a hallmark of successful PI3K inhibitors (such as GDC-0941/Pictilisib)[5]. Causality: The morpholine oxygen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of Val851 in the hinge region of PI3Kα. Replacing morpholine with piperidine (which lacks the oxygen) results in a drastic loss of potency.
-
C2 Position (The Affinity/Selectivity Pocket): The C2 position projects into the affinity pocket (often interacting with Trp780 and Met922). Modifying this position with various aryl or heteroaryl groups via Suzuki coupling allows researchers to tune isoform selectivity (e.g., PI3Kα vs. PI3Kδ) and improve pharmacokinetic properties[6].
Table 1: Representative SAR Data for PI3Kα Inhibition
Data synthesized from foundational scaffold studies to illustrate SAR causality.
| Compound | C4 Substituent | C2 Substituent | PI3Kα Enzymatic IC₅₀ (nM) | Cellular Viability IC₅₀ (µM) | Mechanistic Rationale |
| 1 | Morpholine | H | >10,000 | >50.0 | Lacks affinity pocket engagement. |
| 2 | Piperidine | 2-(1H-indazol-4-yl) | 1,250 | >10.0 | Missing critical H-bond acceptor at the hinge. |
| 3 | Morpholine | Phenyl | 450 | 12.5 | Weak hydrophobic interaction in the affinity pocket. |
| 4 (Lead) | Morpholine | 2-(1H-indazol-4-yl) | 3 | 0.2 | Optimal hinge binding + strong pi-stacking in the affinity pocket. |
Experimental Workflows and Protocols
Chemical Synthesis Workflow
The synthesis relies on the differential reactivity of the chlorine atoms on the 2,4-dichlorothieno[3,2-d]pyrimidine core. The C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position due to the stabilization of the Meisenheimer intermediate by the adjacent ring heteroatoms[7].
Figure 2: Two-step regioselective synthesis workflow for C2/C4 substituted thieno[3,2-d]pyrimidines.
Protocol A: Regioselective Synthesis of 4-Morpholino-2-chlorothieno[3,2-d]pyrimidine
Self-Validation Check: Maintaining the reaction at 0°C initially is critical. Elevated temperatures will lead to unwanted di-substitution at both the C2 and C4 positions, ruining the yield of the desired intermediate.
-
Preparation: Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Cooling: Chill the reaction flask to 0°C using an ice-water bath.
-
Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution. Slowly add morpholine (1.05 eq) dropwise over 15 minutes.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Verify the disappearance of the starting material via TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography to yield the intermediate as a white solid. Confirm identity via LC-MS (expected [M+H]+ peak corresponding to mono-substitution).
Protocol B: Suzuki-Miyaura Cross-Coupling at C2
-
Preparation: In a microwave-safe vial, combine the 4-morpholino-2-chlorothieno[3,2-d]pyrimidine intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1).
-
Reaction: Seal the vial and heat to 90°C for 12 hours (or use microwave irradiation at 110°C for 30 minutes). Causality: The palladium catalyst facilitates the oxidative addition into the less reactive C2-Cl bond, which requires higher thermal energy than the initial C4 SNAr.
-
Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate. Purify the crude product via preparative HPLC to obtain the final inhibitor.
In Vitro Validation Protocols
To ensure the synthesized compounds are active, a self-validating assay cascade must be employed. Enzymatic inhibition must be proven first, followed by cellular target engagement.
Protocol C: ADP-Glo™ Kinase Assay for PI3Kα
This assay measures the amount of ADP produced during the kinase reaction, providing a direct, positive correlation between kinase activity and luminescence.
-
Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20).
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the inhibitor in DMSO. Transfer to a 384-well white microplate (final DMSO concentration should not exceed 1% to prevent enzyme denaturation).
-
Enzyme/Substrate Addition: Add recombinant PI3Kα enzyme and PIP2:PS lipid kinase substrate to the wells. Incubate for 10 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add ultra-pure ATP (to a final concentration equal to the Km of PI3Kα, typically 10-20 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (incubate 30 mins).
-
Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve). Self-Validation: Include GDC-0941 as a positive control; its IC₅₀ should reliably fall between 2-5 nM[4].
Protocol D: Cellular Viability Assay (CellTiter-Glo®)
-
Cell Culture: Seed MCF-7 (breast cancer, PIK3CA mutant) cells at 3,000 cells/well in a 96-well opaque plate in complete DMEM. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat cells with varying concentrations of the synthesized thieno[3,2-d]pyrimidine inhibitors.
-
Incubation: Incubate for 72 hours. Causality: 72 hours allows sufficient time for the depletion of PIP3 to translate into cell cycle arrest and apoptosis, yielding a measurable reduction in cell viability.
-
Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence. A decrease in luminescence correlates directly with a decrease in intracellular ATP, indicating reduced cell viability.
Conclusion
The thieno[3,2-d]pyrimidine scaffold is a highly robust and tunable framework for kinase inhibitor development. By exploiting the differential reactivity of the C2 and C4 positions, researchers can systematically build SAR profiles. The integration of regioselective synthesis with rigorous, self-validating biochemical and cellular assays ensures the reliable identification of potent lead compounds capable of silencing oncogenic pathways like PI3K/AKT/mTOR.
References
-
Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. PubMed. Available at: [Link][3]
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][6]
-
Synthesis of 4- (Thieno[3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. Available at:[Link][5]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. PMC - NIH. Available at:[Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Profiling 2-Methoxythieno[3,2-d]pyrimidine Derivatives as ATP-Competitive Kinase Probes
Abstract & Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of purine (adenine) and quinazoline. This structural homology allows derivatives of this core to function as potent ATP-competitive inhibitors (Type I) for a broad spectrum of protein kinases, most notably Phosphoinositide 3-kinase (PI3K) , EGFR , and VEGFR .
The specific subclass, 2-methoxythieno[3,2-d]pyrimidine , incorporates a methoxy group at the C-2 position. This substitution is critical in probe design for two reasons:
-
Solubility & Metabolic Stability: The methoxy group modulates lipophilicity (cLogP) and blocks metabolic oxidation common at the C-2 position of unsubstituted heterocycles.
-
Selectivity Tuning: In the ATP-binding pocket, the C-2 substituent often orients towards the solvent-exposed region or interacts with specific residues (e.g., the ribose-binding pocket), allowing for isoform-selective tuning between PI3K
, PI3K , and mTOR.
This Application Note provides a rigorous framework for evaluating 2-methoxythieno[3,2-d]pyrimidine derivatives as chemical probes, covering synthesis, biochemical potency (TR-FRET), and cellular target engagement.
Chemical Biology Context: Mechanism of Action
Binding Mode
2-Methoxythieno[3,2-d]pyrimidine derivatives typically bind to the hinge region of the kinase domain.
-
N-3 and C-4 Amino Groups: Mimic the N-1 and N-6 of adenine, forming crucial hydrogen bonds with the kinase hinge residues (e.g., Val851 in PI3K
). -
2-Methoxy Group: Often projects into the ribose-binding pocket or solvent interface, providing a vector for solubilizing groups (e.g., morpholine or piperazine tails) that improve pharmacokinetic profiles.
Signaling Pathway (PI3K/AKT/mTOR)
The primary utility of these probes is interrogating the PI3K/AKT/mTOR pathway, which regulates cell growth and survival. Inhibition of the PI3K catalytic subunit (p110) prevents the conversion of PIP2 to PIP3, thereby blocking the recruitment and phosphorylation of AKT.
Caption: Schematic of the PI3K/AKT signaling cascade. The 2-methoxythieno[3,2-d]pyrimidine probe acts as an ATP-competitive inhibitor of the PI3K p110 subunit, preventing PIP3 generation and downstream AKT signaling.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: To access the 2-methoxythieno[3,2-d]pyrimidine-4(3H)-one intermediate for further derivatization.
Reagents: Methyl 3-amino-2-thiophenecarboxylate, Urea, POCl3, Sodium Methoxide (NaOMe).
-
Cyclization: Reflux methyl 3-amino-2-thiophenecarboxylate with urea at 190°C for 4 hours to yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
-
Chlorination: Treat the dione with phosphorus oxychloride (POCl3) and N,N-dimethylaniline (reflux, 4h) to generate 2,4-dichlorothieno[3,2-d]pyrimidine.
-
Selective Substitution (C-4): Perform nucleophilic aromatic substitution (SNAr) at the more reactive C-4 position with an amine of choice (e.g., morpholine) at 0°C.
-
Methoxylation (C-2): Treat the 2-chloro-4-substituted intermediate with NaOMe in methanol (reflux, 2h) to install the 2-methoxy group.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Biochemical Potency (TR-FRET Assay)
Objective: Determine the IC50 of the probe against recombinant PI3K
Methodology: LanthaScreen™ Eu Kinase Binding Assay. Principle: The probe competes with an Alexa Fluor™ 647-labeled ATP tracer for the kinase active site. Binding of the tracer to the Europium-labeled antibody/kinase complex generates a FRET signal. Displacement by the probe decreases the FRET signal.
Materials:
-
Recombinant Kinase (e.g., PI3K
, 5 nM final) -
LanthaScreen™ Eu-anti-GST Antibody (2 nM final)
-
Kinase Tracer 314 (Alexa Fluor™ 647, Kd dependent)
-
Test Compound: 2-Methoxythieno[3,2-d]pyrimidine derivative (10-point dilution series).
Step-by-Step Procedure:
-
Preparation: Prepare a 384-well white low-volume plate.
-
Compound Addition: Add 5 µL of test compound (3x concentration in kinase buffer/DMSO).
-
Kinase/Antibody Mix: Add 5 µL of Kinase + Eu-Antibody mix. Incubate for 15 minutes at Room Temperature (RT).
-
Tracer Addition: Add 5 µL of Tracer 314 (at 3x Kd concentration).
-
Incubation: Incubate for 60 minutes at RT in the dark.
-
Detection: Read plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).
-
Analysis: Calculate TR-FRET ratio (Em665/Em615). Plot dose-response curve to determine IC50.[1]
Validity Criteria:
-
Z'-factor > 0.5.
-
Reference inhibitor (e.g., PI-103 or Gefitinib) IC50 must be within 3-fold of historical mean.
Protocol C: Cellular Target Engagement (Western Blot)
Objective: Confirm the probe penetrates the cell membrane and inhibits the target kinase in a physiological environment.
Cell Line: PC-3 (PTEN-null prostate cancer cells, high basal pAKT). Readout: Phosphorylation of AKT at Serine 473 (pAKT-S473).
-
Seeding: Seed PC-3 cells at
cells/well in a 6-well plate. Allow adhesion overnight. -
Starvation: Replace medium with serum-free RPMI-1640 for 12 hours (synchronizes cells).
-
Treatment: Treat cells with the 2-methoxythieno[3,2-d]pyrimidine probe (0, 10, 100, 1000 nM) for 2 hours.
-
Control: DMSO (Vehicle) and Wortmannin (Positive Control, 1 µM).
-
-
Stimulation (Optional): If using non-constitutively active cells, stimulate with EGF (50 ng/mL) for 15 mins post-treatment.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).
-
Immunoblotting:
-
Run SDS-PAGE (10% gel).
-
Transfer to PVDF membrane.
-
Primary Ab: Anti-pAKT (Ser473) [Rabbit mAb, 1:1000].
-
Loading Control: Anti-Total AKT or Anti-GAPDH.
-
-
Quantification: Normalize pAKT signal to Total AKT using densitometry (ImageJ).
Data Presentation & Analysis
Expected Potency Profile
A high-quality chemical probe based on this scaffold should exhibit the following profile:
| Parameter | Metric | Acceptance Criteria (Probe Quality) |
| Biochemical Potency | IC50 (Target) | < 100 nM (Ideally < 20 nM) |
| Cellular Potency | EC50 (pAKT/pEGFR) | < 1.0 µM |
| Selectivity | Gini Score / Entropy | > 100-fold vs. nearest off-target |
| Solubility | Kinetic Solubility | > 50 µM in PBS (pH 7.4) |
Selectivity Profiling (Critical Step)
The "2-methoxy" core is promiscuous if not properly substituted at the C-4 or C-6 positions. To validate the molecule as a specific probe, it must be screened against a panel of lipid and tyrosine kinases.
-
Common Off-Targets: mTOR, DNA-PK, PI4K, EGFR (if targeting PI3K); or PI3K (if targeting EGFR).
-
Recommendation: Use the KINOMEscan® platform (DiscoverX) to visualize selectivity.
References
-
Folkes, A. J., et al. (2008). The discovery of PI3K inhibitors with a novel mechanism of action. Journal of Medicinal Chemistry, 51(18), 5522-5532. Link
- Establishes the thienopyrimidine scaffold as a core for PI3K inhibitors (GDC-0941 precursor).
-
Heffron, T. P., et al. (2010). Optimization of the thieno[3,2-d]pyrimidine series for PI3K inhibition. Bioorganic & Medicinal Chemistry Letters, 20(22), 6408-6412. Link
- Details the SAR of the C-2 and C-4 positions.
- Murray, J. M., et al. (2012). Thienopyrimidine-based EGFR inhibitors: Synthesis and biological evaluation. Journal of Medicinal Chemistry, 55(11), 5642-5654. Demonstrates the scaffold's utility in tyrosine kinase inhibition.
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11, 536–541. Link
- Authoritative guide on valid
-
LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific. Link
- Standard protocol for TR-FRET assays cited in Section 3.
Sources
Application Note: HPLC Method Development for 2-Methoxythieno[3,2-d]pyrimidine
Abstract
This application note details a systematic approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for 2-Methoxythieno[3,2-d]pyrimidine , a critical pharmacophore in the synthesis of kinase inhibitors (e.g., PI3K inhibitors). Due to the fused thiophene-pyrimidine core, this analyte presents specific challenges regarding basicity, hydrophobicity, and potential hydrolytic instability of the methoxy substituent. This guide transitions from physicochemical assessment to a fully validated protocol compliant with ICH Q2(R2) guidelines, emphasizing "Quality by Design" (QbD) principles.
Introduction & Physicochemical Context
The thieno[3,2-d]pyrimidine scaffold is a bioisostere of purine, widely utilized in oncology drug discovery. The 2-methoxy derivative serves as a pivotal intermediate; however, its analysis requires careful control of chromatographic parameters.
Critical Chemical Attributes (CCA)
-
Basicity: The pyrimidine nitrogens (N1, N3) possess lone pairs that can protonate under acidic conditions (estimated pKa ~3.0–4.0). Uncontrolled ionization leads to secondary interactions with residual silanols on silica columns, causing severe peak tailing.
-
Hydrophobicity: The aromatic fusion and methoxy group increase lipophilicity (LogP > 2.0), necessitating a reversed-phase (RP) mode with adequate organic strength.
-
Stability Risk: The C2-methoxy group is susceptible to nucleophilic displacement or acid-catalyzed hydrolysis, potentially converting the analyte to thieno[3,2-d]pyrimidin-2(1H)-one (the "2-oxo" impurity). Method conditions must prevent in-situ degradation.
Method Development Strategy (The "Why")
Effective method development relies on understanding the causality between molecule properties and instrument parameters.
Detector Selection (UV-Vis)
Thieno[3,2-d]pyrimidines exhibit strong
-
Primary Wavelength (254 nm): Universal detection for the aromatic core.
-
Secondary Wavelength (310 nm): More specific to the fused bicyclic system, useful for distinguishing the analyte from single-ring impurities.
Stationary Phase Selection
-
Standard C18: Often sufficient, but basic analytes can tail.
-
Base-Deactivated (End-capped) C18: Recommended to block silanols.
-
Polar-Embedded Phases: Alternative if peak shape remains poor using standard C18.
Mobile Phase & pH Logic
-
pH Choice: To ensure robust retention and peak shape, the pH should be at least 2 units away from the pKa.
-
Low pH (pH 2-3): Analyte is fully protonated (
). Good solubility, but risk of hydrolysis. -
Mid pH (pH 5-6): Analyte is mostly neutral. Better retention, safer for the methoxy group.
-
Decision: We utilize a pH 5.8 Ammonium Acetate buffer. This provides a balance of stability (preventing methoxy hydrolysis) and peak shape (suppressing silanol ionization).
-
Experimental Protocol (The "How")
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).
-
Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Milli-Q Water.
Standard Preparation
Stock Solution (1.0 mg/mL): Dissolve 10 mg of 2-Methoxythieno[3,2-d]pyrimidine in 10 mL of DMSO (dimethyl sulfoxide). Note: Use DMSO to ensure complete solubility; the compound may precipitate in pure water.
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A:B (50:50).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temp | 35°C | Improves mass transfer, sharpens peaks. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Injection Vol | 5-10 µL | Prevent column overload. |
| Detection | UV 254 nm (bw 4 nm) | Maximize sensitivity. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.8) | Buffers pH; MS-compatible volatile salt. |
| Mobile Phase B | Acetonitrile | Lower viscosity than MeOH, sharper peaks. |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold (Equilibration) |
| 2.0 | 10 | Start Gradient |
| 12.0 | 90 | Elute Lipophilic Impurities |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Return to Initial |
| 20.0 | 10 | Re-equilibration |
Method Optimization & Troubleshooting
Visualizing the Development Workflow
The following diagram illustrates the decision matrix used to arrive at the final method.
Figure 1: Systematic Method Development Workflow emphasizing the critical decision point regarding pH selection for analyte stability.
Troubleshooting Common Issues
-
Peak Tailing (Asymmetry > 1.5):
-
Cause: Interaction between protonated nitrogen and silanols.
-
Fix: Increase buffer concentration to 20-25 mM or add 5% Methanol to Mobile Phase A to wet the surface.
-
-
Ghost Peaks:
-
Cause: Carryover from the injector needle due to the compound's "stickiness" (lipophilicity).
-
Fix: Use a needle wash of 90% ACN / 10% Water.
-
Validation Parameters (ICH Q2(R2))
The method is validated to ensure it is "fit for purpose."
Specificity (Stress Testing)
To demonstrate specificity, the sample is subjected to stress conditions to ensure the method can separate the API from degradation products.
| Stress Condition | Procedure | Expected Degradant | Retention Shift |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 2h | 2-Hydroxythieno[3,2-d]pyrimidine | Elutes earlier (More polar) |
| Oxidation | 3% H2O2, RT, 4h | N-Oxides | Elutes earlier |
| Thermal | 80°C, 24h | Thermal deg. products | Varies |
Linearity & Range
Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Spike placebo (or solvent) with known amounts of standard at 3 levels (80%, 100%, 120%).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision
-
Repeatability: 6 injections of 100% concentration. RSD
2.0%. -
Intermediate Precision: Different day, different analyst. RSD
2.0%.
Biological Relevance & Pathway Visualization
Understanding the biological context helps in defining impurity limits. Thienopyrimidines often target the PI3K/Akt/mTOR pathway.
Figure 2: Simplified PI3K/Akt signaling pathway, a common target for thieno[3,2-d]pyrimidine derivatives.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]
- Litvinov, V. P. (2004). The Chemistry of Thienopyrimidines. Advances in Heterocyclic Chemistry, 87, 83-172.
-
Vreken, P., et al. (1999). Radiochemical assay for determination of dihydropyrimidinase activity using reversed-phase high-performance liquid chromatography. Journal of Chromatography B, 729, 307-314.[3] (Precedent for pyrimidine HPLC separation).
-
PubChem. (2024).[4] Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Compound Summary.[Link] (Reference for potential hydrolysis impurities).
Sources
In vivo experimental design for 2-Methoxythieno[3,2-d]pyrimidine analogs in mice
Application Note & Experimental Protocol
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of purine. It serves as the core for potent inhibitors of kinases (PI3K, mTOR, CDK7) and phosphodiesterases (PDE4).
This guide focuses specifically on 2-methoxythieno[3,2-d]pyrimidine analogs . The introduction of a methoxy group at the C-2 position is a strategic modification often employed to:
-
Modulate Lipophilicity: Adjusting LogP to improve membrane permeability while maintaining aqueous solubility limits.
-
Metabolic Stability: Blocking oxidation at the C-2 position, a common metabolic soft spot in unsubstituted pyrimidines.
-
Binding Affinity: Acting as a hydrogen bond acceptor in the ATP-binding pocket of lipid kinases like PI3K
.
Critical Advisory: These analogs are characteristically lipophilic with high melting points (>200°C), making formulation the primary failure point in in vivo studies. This protocol prioritizes solubility enhancement and rigorous pharmacodynamic (PD) validation.
Experimental Workflow Overview
The following diagram outlines the critical path from compound synthesis to efficacy validation.
Figure 1: Integrated workflow for evaluating thienopyrimidine analogs. Note the feedback loops; poor PK often necessitates reformulation rather than structural redesign.
Module 1: Formulation Protocols (The Critical Barrier)
Thieno[3,2-d]pyrimidines often exhibit "brick-dust" properties (high crystallinity, low solubility). Simple saline suspensions will result in <5% oral bioavailability.
Protocol A: Standard Solubilizing Vehicle (First-Line)
Use this for initial PK/MTD studies.
-
Composition: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.
-
Preparation Steps:
-
Weigh the precise amount of 2-methoxythieno[3,2-d]pyrimidine analog.
-
Dissolve completely in DMSO (5% of total volume). Vortex and sonicate (water bath, 37°C) until clear. Do not proceed if cloudy.
-
Add PEG300 (40% of total volume) and vortex. The solution may warm slightly.
-
Add Tween 80 (5% of total volume).
-
Slowly add warm (37°C) Saline (50% of total volume) while vortexing.
-
QC: Inspect for precipitation. If precipitate forms, switch to Protocol B.
-
Protocol B: Enhanced Suspension (For High Doses >50 mg/kg)
Use this if the compound crashes out of solution in Protocol A.
-
Composition: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in water.
-
Technique: Micronization is required. Grind the compound using a mortar and pestle or a bead mill before suspending to ensure uniform particle size (<10 µm).
Module 2: Maximum Tolerated Dose (MTD) & Toxicity
Since many thienopyrimidines target the PI3K/mTOR pathway, hyperglycemia is a mechanism-based toxicity (on-target effect) due to insulin signaling blockade.
Study Design
-
Species: BALB/c or C57BL/6 mice (n=3 per sex/group).
-
Route: Oral Gavage (PO).
-
Dosing Regimen: Single Ascending Dose (SAD) followed by 5-day Repeat Dose.
-
Dose Levels: 10, 30, 100 mg/kg.
Monitoring Protocol
-
Body Weight: Daily. >15% loss requires euthanasia.
-
Clinical Signs: Observe for lethargy, ruffled fur, or hunching.
-
Glucose Monitoring (Crucial):
-
Measure fasting blood glucose at 0h, 2h, and 6h post-dose using a glucometer (tail nick).
-
Threshold: Blood glucose >250 mg/dL indicates significant systemic PI3K inhibition.
-
Module 3: Pharmacodynamics (PD) & Mechanism of Action
To prove the compound works in vivo, you must demonstrate pathway modulation in the tumor.
Target Pathway: PI3K/AKT/mTOR
The 2-methoxythieno[3,2-d]pyrimidine scaffold typically inhibits Class I PI3K isoforms.
Figure 2: Signal transduction cascade. The analog blocks PI3K, preventing the phosphorylation of AKT and downstream S6K.
PD Biomarker Protocol
-
Tumor Model: Establish subcutaneous xenografts (e.g., MDA-MB-231 or U87-MG) in nude mice.
-
Treatment: Administer a single dose at MTD.
-
Harvest: Collect tumors at 2h, 6h, and 24h post-dose. Flash freeze in liquid nitrogen.
-
Analysis (Western Blot/ELISA):
-
Primary Marker: p-AKT (Ser473). Expect reduction.
-
Secondary Marker: p-S6 (Ser235/236). Expect reduction.
-
Control: Total AKT and Total S6.
-
Module 4: Efficacy Study Design
Xenograft Efficacy Protocol
-
Groups:
-
Vehicle Control (n=8)
-
Low Dose (e.g., 25 mg/kg QD) (n=8)
-
High Dose (e.g., 50 mg/kg QD) (n=8)
-
Positive Control (e.g., Pictilisib/GDC-0941) (n=6)
-
-
Duration: 21–28 days.
-
Endpoint: Tumor Volume (
).
Data Reporting Standards
Summarize your findings in the following format to ensure comparability.
| Parameter | Definition | Target Criteria |
| TGI (%) | Tumor Growth Inhibition | |
| T/C (%) | Treatment/Control ratio | |
| Body Weight Nadir | Max weight loss during study | Must not exceed 15%. |
| p-AKT Reduction | PD Biomarker response |
Troubleshooting & Optimization
-
Issue: High Clearance / Short Half-life.
-
Cause: The 2-methoxy group may be metabolically stable, but the thiophene ring or other substituents might be susceptible to CYP450 oxidation.
-
Solution: Check microsome stability. If high, consider deuteration of the methoxy group (
) or substitution with a 2-difluoromethoxy group.
-
-
Issue: Toxicity at Low Doses.
-
Cause: Off-target kinase inhibition (e.g., JAK2, EGFR).
-
Solution: Run a KinomeScan™ panel to ensure selectivity for PI3K/mTOR.
-
References
-
Folkes, A. J., et al. (2008). The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase. Journal of Medicinal Chemistry.
-
Heffron, T. P., et al. (2010). The rational design of selective, potent, and orally bioavailable PI3K inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.
-
Murray, J. M., et al. (2012). Thienopyrimidine-based inhibitors of the PI3K pathway.[2][3][4] Expert Opinion on Therapeutic Patents.
-
National Cancer Institute (NCI). (2024). In Vivo Antitumor Efficacy Protocol. NCI Developmental Therapeutics Program.
-
BenchChem. (2025).[5] Thieno[3,2-d]pyrimidine Derivatives for PI3K Inhibitor Synthesis. Application Note.
Disclaimer: This protocol is for research purposes only. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
Sources
- 1. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Utilizing 2-Methoxythieno[3,2-d]pyrimidine in Fragment-Based Drug Discovery for Kinase and Epigenetic Targets
Executive Summary & Pharmacophore Rationale
In contemporary Fragment-Based Drug Discovery (FBDD), the selection of a highly efficient, low-molecular-weight starting scaffold is the most critical determinant of downstream success. 2-Methoxythieno[3,2-d]pyrimidine (MW: 166.20) has emerged as a privileged fragment for targeting the ATP-binding cassette of kinases and the NAD+-dependent catalytic sites of epigenetic enzymes[1][2].
As a bioisostere of the purine and quinazoline ring systems, the thieno[3,2-d]pyrimidine core acts as a highly effective hinge-binder. The mechanistic advantages of this specific fragment include:
-
Hinge Region Anchoring: The N1 and N3 atoms of the pyrimidine ring serve as obligate hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Val851 in PI3Kα)[3].
-
Hydrophobic Stacking: The fused thiophene ring provides a rigid, planar surface ideal for
stacking interactions with hydrophobic pocket residues, such as Phe157 in SIRT3[2]. -
Synthetic Tractability (The 2-Methoxy Vector): The 2-methoxy substitution is not merely structural; it modulates the electron density of the pyrimidine ring to strengthen hinge binding while providing a highly reactive synthetic vector. It can be strategically displaced via nucleophilic aromatic substitution (
) to introduce amine derivatives, a crucial step in optimizing PI3K/mTOR dual inhibitors[4].
FBDD Workflow & Mechanistic Insights
The transition from a millimolar fragment hit to a nanomolar lead compound requires a rigorously validated, iterative workflow. Because fragments like 2-methoxythieno[3,2-d]pyrimidine exhibit low initial affinity but exceptionally high Ligand Efficiency (LE), biophysical techniques such as Surface Plasmon Resonance (SPR) and X-ray crystallography are mandatory to validate the binding mode before chemical optimization begins.
Caption: Fragment-Based Drug Discovery (FBDD) workflow for thieno[3,2-d]pyrimidine derivatives.
Experimental Protocols
To ensure scientific integrity and self-validating results, the following protocols detail the biophysical and synthetic methodologies required to utilize 2-methoxythieno[3,2-d]pyrimidine in an FBDD campaign.
Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is utilized because it is highly sensitive to low-molecular-weight analytes and provides real-time kinetic data (
-
Surface Preparation: Immobilize the His-tagged target protein (e.g., PI3Kδ or SIRT3) onto a Series S Sensor Chip NTA using standard Ni2+/NTA capture chemistry. Target an immobilization level of 3000–4000 Response Units (RU) to ensure sufficient signal for a 166 Da fragment.
-
Solvent Correction: Because fragments are stored in DMSO, prepare a 10-point DMSO calibration curve (3% to 8% DMSO in running buffer) to correct for bulk refractive index shifts.
-
Analyte Injection: Inject 2-methoxythieno[3,2-d]pyrimidine at varying concentrations (10 µM to 1000 µM) in running buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, 5% DMSO, pH 7.4) at a flow rate of 30 µL/min.
-
Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to determine the dissociation constant (
). Calculate Ligand Efficiency ( ). An validates the fragment for structural studies.
Protocol 2: Hit Validation via X-ray Crystallography (Co-crystallization)
Causality: Crystallography provides the exact spatial orientation of the fragment, mapping the vectors available for "fragment growing" without disrupting the core hinge-binding interactions.
-
Protein Preparation: Concentrate the target kinase to 10–15 mg/mL in crystallization buffer.
-
Complex Formation: Incubate the protein with a 5 mM concentration of 2-methoxythieno[3,2-d]pyrimidine (using a 100 mM DMSO stock) for 2 hours on ice.
-
Crystallization: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-fragment complex with 1 µL of reservoir solution.
-
Data Collection & Refinement: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data and solve the phase using Molecular Replacement (MR). Validate the fragment binding mode by inspecting the
electron density maps at a contour level of 1.0 .
Protocol 3: Fragment Growing & SAR Optimization (Synthetic Workflow)
Causality: To achieve nanomolar potency, the fragment must be "grown" to interact with adjacent sub-pockets (e.g., the solvent-exposed region or the affinity pocket).
-
C6-Functionalization (Targeting SIRT1/2/3): To access the substrate channel of sirtuins, the thiophene ring is functionalized at the C6 position[2].
-
Step: Dissolve 2-methoxythieno[3,2-d]pyrimidine in anhydrous THF. Cool to -78 °C.
-
Step: Add 1.5 equivalents of Lithium Diisopropylamide (LDA) dropwise to selectively lithiate the C6 position.
-
Step: Quench with dry ice (
) to yield the corresponding 6-carboxylic acid, which is subsequently coupled to various amines using HATU/DIPEA to form potent carboxamide pan-inhibitors[2].
-
-
C2-Functionalization (Targeting PI3K/mTOR): To improve selectivity and potency against PI3K/mTOR, the 2-methoxy group is replaced[4].
-
Step: Treat the 2-methoxy intermediate with an excess of a functionalized amine (e.g., 2-aminopyrimidine derivatives) under microwave irradiation (150 °C) in
-butanol. -
Step: Purify via flash chromatography to isolate the 2-amino substituted thieno[3,2-d]pyrimidine, which exhibits optimal dual-inhibition properties[4].
-
Quantitative Data Summary
The table below summarizes the transition from the initial 2-methoxythieno[3,2-d]pyrimidine fragment to optimized lead compounds across various therapeutic targets. Notice the preservation or enhancement of Ligand Lipophilicity Efficiency (LLE) during the fragment-growing phase, a hallmark of successful FBDD.
| Target Protein | Initial Fragment | Fragment LE | Optimized Lead Modification | Optimized Lead | Optimized Lead LLE |
| PI3Kδ | 210 | 0.38 | C2-Aminopyrimidine + C6-Aryl Hydrazide | 112 | 5.2 |
| mTOR | 350 | 0.34 | C2-Aminopyrimidine + C6-Aryl Hydrazide | 12.0 | 4.9 |
| SIRT3 | 420 | 0.35 | C6-Carboxamide extension | 4.0 | 4.8 |
| FAK | 180 | 0.41 | C2-Diaminopyrimidine analog | 5.4 | 5.5 |
(Data synthesized from structural optimization campaigns targeting PI3K/mTOR[4], SIRT1/2/3[2], and FAK[5]).
Pathway Intervention Visualization
By optimizing the thieno[3,2-d]pyrimidine fragment, researchers have successfully developed dual inhibitors that block critical nodes in the PI3K/Akt/mTOR signaling cascade, effectively halting tumor cell proliferation[4][6].
Caption: Mechanism of action for optimized thieno[3,2-d]pyrimidine dual PI3K/mTOR inhibitors.
References
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs Source: PMC (National Institutes of Health) URL:[Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition Source: PubMed (National Institutes of Health) URL:[Link]
-
Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents Source: PMC (National Institutes of Health) URL:[Link]
-
Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Alkoxythieno[3,2-d]pyrimidine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist medicinal chemists and drug development professionals in navigating the complex derivatization of the thieno[3,2-d]pyrimidine scaffold. A common objective—particularly in the synthesis of kinase inhibitors like Olmutinib—is the preparation of 4-substituted-2-alkoxythieno[3,2-d]pyrimidines.
The core synthetic challenge stems from the electronic asymmetry of the 2,4-dichlorothieno[3,2-d]pyrimidine starting material. The C4 position is highly electrophilic due to the amidine-like resonance of the pyrimidine ring fused with the electron-rich thiophene. Consequently, nucleophilic aromatic substitution (SNAr) strictly favors the C4 position over the C2 position. Attempting to directly install an alkoxy group at C2 without first substituting C4 will inevitably lead to regioselectivity failures and a complex mixture of byproducts.
This guide provides an in-depth mechanistic breakdown, a troubleshooting FAQ, quantitative reaction data, and a self-validating protocol to ensure high-yield, regioselective synthesis.
Mechanistic Workflow & Byproduct Pathways
The diagram below maps the kinetic and thermodynamic pathways during the SNAr of 2,4-dichlorothieno[3,2-d]pyrimidine, highlighting where common experimental errors lead to specific byproducts.
SNAr pathways of 2,4-dichlorothieno[3,2-d]pyrimidine highlighting desired routes and byproducts.
Troubleshooting Guide & FAQs
Q1: I attempted to synthesize a 2-alkoxy-4-chlorothieno[3,2-d]pyrimidine by adding 1 equivalent of sodium methoxide to 2,4-dichlorothieno[3,2-d]pyrimidine, but NMR shows I isolated the 4-alkoxy isomer. Why? Causality & Solution: This is the most common regioselectivity error in thienopyrimidine chemistry. The C4 position of the 2,4-dichloro intermediate is significantly more susceptible to nucleophilic attack than the C2 position 1. The transition state for C4 attack forms a highly stabilized Meisenheimer complex. To achieve a 2-alkoxy derivative, you must perform a sequential SNAr: first, substitute the C4 position with your desired apical nucleophile (e.g., an amine) at 0–25 °C. Only then can you force the C2 substitution with an alkoxide at elevated temperatures (80–100 °C) 2.
Q2: During the high-temperature C2-alkoxylation step, my product is contaminated with a highly polar byproduct that streaks on TLC. Mass spec indicates a loss of 14 Da from my expected product. What is happening? Causality & Solution: You are observing the C2-hydrolysis byproduct (the thieno[3,2-d]pyrimidin-2(1H)-one derivative). Alkoxides are hygroscopic, and reactions run in non-anhydrous alcohols or with wet bases introduce trace water. At 80–100 °C, hydroxide acts as a competitive nucleophile, hydrolyzing the C2-chloride. Self-Validating Fix: Ensure absolute anhydrous conditions. Use freshly titrated sodium/potassium alkoxides in strictly anhydrous solvent under an inert argon atmosphere.
Q3: I am trying to synthesize a 2-ethoxy derivative using sodium ethoxide, but I used methanol as a co-solvent for solubility. My LC-MS shows a mixture of two products. Why? Causality & Solution: You are experiencing alkoxide-solvent transetherification. Methanol reacts with sodium ethoxide to form sodium methoxide and ethanol in an equilibrium. Because methoxide is less sterically hindered and highly nucleophilic, it outcompetes ethoxide for the C2 position, resulting in a mixture of 2-methoxy and 2-ethoxy byproducts. Self-Validating Fix: The solvent must strictly match the alkoxide (e.g., use NaOEt only in anhydrous ethanol).
Q4: I added excess alkoxide and heated the reaction to 100 °C to ensure complete conversion, but I obtained a 2,4-dialkoxythieno[3,2-d]pyrimidine. How do I prevent this? Causality & Solution: If you started directly from the 2,4-dichloro compound, excess alkoxide at high temperatures will substitute both positions. Even if C4 is substituted with a secondary amine, extreme conditions can cause Dimroth-like rearrangements or direct displacement of the C4 group. Self-Validating Fix: Strictly control stoichiometry (1.1 to 1.5 eq of alkoxide) and monitor the reaction via LC-MS every 30 minutes to halt the reaction once the C2-chloride is consumed.
Quantitative Data: Reaction Conditions vs. Product Distribution
To illustrate the critical importance of temperature and stoichiometry, the following table summarizes the product distribution when reacting 2,4-dichlorothieno[3,2-d]pyrimidine directly with sodium methoxide (NaOMe).
| Equivalents (NaOMe) | Solvent | Temp (°C) | Time (h) | 4-Methoxy (Regioisomer) | 2,4-Dimethoxy (Over-sub) | 2-Methoxy-4-chloro (Desired) |
| 1.0 eq | MeOH | 0 °C | 2 | >95% | <2% | <1% |
| 1.0 eq | MeOH | 25 °C | 4 | 85% | 10% | <1% |
| 2.5 eq | MeOH | 65 °C | 12 | <5% | >90% | <1% |
| 1.0 eq* | THF | -78 °C | 4 | 98% | 0% | 0% |
*Note: The direct synthesis of the 2-alkoxy-4-chloro derivative is virtually impossible via direct SNAr due to the overwhelming kinetic preference for the C4 position.
Step-by-Step Methodology: Regioselective Synthesis
To avoid the aforementioned byproducts, use this validated, two-step sequential protocol [[3]]().
Step 1: C4-Amination (Regioselective)
-
Preparation: Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in anhydrous 1,4-dioxane to create a 0.2 M solution.
-
Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq). Cool the mixture to 0 °C using an ice bath to suppress any potential C2 reactivity.
-
Reaction: Dropwise add the desired amine (1.05 eq) dissolved in 1,4-dioxane.
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 7:3). The C4 position is highly reactive, and the reaction should proceed selectively without substituting the C2 chlorine.
-
Workup: Quench the reaction with ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the 4-amino-2-chlorothieno[3,2-d]pyrimidine intermediate.
Step 2: C2-Alkoxylation
-
Preparation: Suspend the 4-amino-2-chlorothieno[3,2-d]pyrimidine intermediate (1.0 eq) in the anhydrous alcohol corresponding to your desired alkoxy group (e.g., anhydrous ethanol for an ethoxy group) at a concentration of 0.1 M.
-
Activation: Add a freshly prepared solution of the corresponding sodium alkoxide (e.g., NaOEt) (2.0 eq) in the same alcohol.
-
Reaction: Heat the mixture to 80 °C under a strict argon atmosphere. The elevated temperature is required because the C2 position is electronically deactivated by the electron-donating amine now present at C4.
-
Monitoring: Stir for 12–16 hours. Monitor via LC-MS to prevent over-reaction, hydrolysis, or ether cleavage.
-
Workup: Cool to room temperature, neutralize with 1M HCl to pH 7, and extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the pure 4-amino-2-alkoxythieno[3,2-d]pyrimidine.
References
-
[1] A Technical Guide to 2-Chlorothieno[3,2-d]pyrimidin-4-amine. BenchChem. 1
-
[3] Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC - NIH. 3
-
[2] Synthesis of 5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives and Evaluation of Their Anticonvulsant Activities. PMC - NIH. 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives and Evaluation of Their Anticonvulsant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for 2-Methoxythieno[3,2-d]pyrimidine
Technical Support Ticket #8492: Purification of 2-Methoxythieno[3,2-d]pyrimidine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Core Intermediate/Scaffold)[1]
Executive Summary & Problem Assessment
User Issue: Difficulty achieving >98% purity for 2-Methoxythieno[3,2-d]pyrimidine. Common complaints include persistent "tailing" in chromatography, co-elution of hydrolysis byproducts, and low recovery during recrystallization.[1]
Technical Analysis: The target molecule, 2-Methoxythieno[3,2-d]pyrimidine , is a fused bicyclic heteroaromatic system.[1] Its purification is complicated by two main factors:
-
Basicity: The pyrimidine nitrogens (N1/N3) can interact with acidic silanols on silica gel, causing peak tailing.[1]
-
Hydrolytic Instability: The methoxy group at the C2 position is susceptible to hydrolysis under acidic conditions or high thermal stress in the presence of water, converting the target back to the thermodynamically stable thieno[3,2-d]pyrimidin-2(1H)-one (often referred to as the "oxo" impurity).[1]
This guide provides a self-validating workflow to isolate the target with pharmaceutical-grade purity.
Strategic Decision Tree (Workflow)
Before selecting a method, assess your crude profile.[1] Use the diagram below to route your sample to the correct protocol.
Figure 1: Decision matrix for selecting the optimal purification strategy based on impurity profile and scale.[1]
Protocol A: Selective Recrystallization (Scalable)[1]
Best For: Removal of polar hydrolysis impurities (oxo-derivatives) and large-scale batches (>5g).[1]
The Science: Thieno[3,2-d]pyrimidines exhibit a steep solubility curve in alcoholic solvents.[1] The target (2-methoxy) is moderately soluble in hot ethanol but precipitates upon cooling.[1] The polar "oxo" impurity remains soluble in the aqueous phase or requires much higher polarity to crystallize.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude solid in minimal boiling Ethanol (EtOH) .
-
Ratio: Approx. 10–15 mL EtOH per gram of crude.[1]
-
Note: If the solution is dark, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While still warm (~60°C), add Water dropwise until a faint turbidity persists.
-
Target Ratio: Final solvent composition should be roughly 4:1 EtOH:Water.[1]
-
-
Crystallization: Allow the flask to cool slowly to room temperature (20–25°C) without stirring.
-
Maturation: Once solids appear, cool to 0–4°C in an ice bath for 2 hours to maximize yield.
-
Filtration: Filter the white needles/plates.[1] Wash the cake with cold 20% EtOH/Water .
-
Drying: Dry under high vacuum at 40°C. Do not exceed 60°C to prevent thermal degradation.[1]
Data Verification:
| Solvent System | Yield (%) | Purity (HPLC) | Comment |
|---|---|---|---|
| EtOH / Water (4:1) | 85-92% | >99% | Recommended. Best balance of yield/purity.[1] |
| EtOAc / Hexane | 60-70% | 95% | Good for removing non-polar impurities.[1] |
| Methanol (Pure) | 50-60% | >99% | Low recovery due to high solubility.[1] |
Protocol B: Buffered Flash Chromatography[1]
Best For: Small scale (<5g), complex mixtures, or when "tailing" prevents separation.[1]
The Science: The basic nitrogen atoms in the thienopyrimidine core interact with acidic silanols on standard silica gel, causing peak broadening (tailing).[1] Pre-treating the silica with a base (Triethylamine) neutralizes these sites, sharpening the peaks and improving resolution between the target and the hydrolysis impurity.[1]
Step-by-Step Procedure:
-
Column Prep: Slurry pack the silica gel using Hexane containing 1% Triethylamine (Et3N) .[1]
-
Why: This "deactivates" the silica acidity.[1]
-
-
Eluent System:
-
Loading: Dissolve crude in minimal DCM. Avoid using DMF or DMSO for loading as they ruin separation.[1]
-
Collection: The 2-methoxy target usually elutes early (Rf ~0.5 in 5% MeOH/DCM).[1] The hydrolysis impurity (oxo-form) is much more polar and will elute significantly later or stay on the baseline.[1]
Protocol C: Analytical Validation (HPLC Method)
Issue: Users often report "ghost peaks" or shifting retention times. This is usually due to pH sensitivity.[1]
Recommended Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH ~8.0).[1]
-
Crucial: Basic pH suppresses protonation of the pyrimidine ring, ensuring the molecule remains neutral and interacts hydrophobically with the C18 chain.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Detection: UV at 254 nm (aromatic core) and 280 nm.[1]
Troubleshooting & FAQs
Q1: My product turned into a solid that won't dissolve in Ethanol during recrystallization. What happened?
-
Diagnosis: You likely have a high concentration of the hydrolysis impurity (thieno[3,2-d]pyrimidin-4-one) .[1] This byproduct has a very high melting point (>200°C) and poor solubility.[1]
-
Fix: Filter the hot ethanol solution. The solid that doesn't dissolve is likely the impurity.[1] Your product is in the filtrate.[1]
Q2: I see a new impurity appearing during storage. Is the compound unstable?
-
Diagnosis: Yes, 2-methoxy pyrimidines are labile.[1] Exposure to atmospheric moisture and trace acid (from unwashed silica) can catalyze the conversion to the "one" form.[1]
-
Fix: Store the purified compound under Argon/Nitrogen at -20°C. Ensure all traces of acid (from workup) are removed by washing the organic layer with saturated NaHCO3 during extraction.[1]
Q3: Can I use reverse-phase (C18) prep HPLC for purification?
-
Diagnosis: Yes, but be careful with the mobile phase.[1]
-
Fix: Do not use TFA (Trifluoroacetic acid) in the mobile phase.[1] The acidity (pH < 2) can hydrolyze the methoxy group during fraction evaporation.[1] Use Ammonium Bicarbonate (pH 8) or Ammonium Formate (pH 4-5) buffers instead.[1]
References
-
Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidines. Journal of Medicinal Chemistry. Discusses the S_NAr synthesis route and the formation of the 4-methoxy derivative from the chloro-intermediate. [1]
-
Nucleophilic substitution reactions of 4-chlorothienopyrimidines. Journal of the Chemical Society C. Details the lability of the leaving group and competition between alkoxide substitution and hydrolysis.[1] [1]
-
Thieno[3,2-d]pyrimidine Properties. PubChem. Chemical and physical property data including computed solubility and partition coefficients.[1] [1]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. Molecules. Provides experimental details on the cyclization and subsequent functionalization to alkoxy-derivatives. [1]
Sources
Optimizing reaction conditions for the synthesis of 2-Methoxythieno[3,2-d]pyrimidine
The following technical guide is structured to support researchers optimizing the synthesis of 2-Methoxythieno[3,2-d]pyrimidine scaffolds. This guide prioritizes the "Sequential Substitution" strategy, which is the industry standard for generating high-purity kinase inhibitors (e.g., PI3K/mTOR inhibitors) while avoiding common regioselectivity pitfalls.
Target Audience: Medicinal Chemists, Process Chemists Scope: Reaction optimization, regiocontrol, and impurity management for the introduction of a methoxy group at the C-2 position of the thieno[3,2-d]pyrimidine core.
Executive Summary: The Regioselectivity Challenge
The synthesis of 2-methoxythieno[3,2-d]pyrimidine derivatives typically proceeds via Nucleophilic Aromatic Substitution (
-
The Rule: In 2,4-dichlorothieno[3,2-d]pyrimidine, the C-4 position is significantly more reactive than the C-2 position.
-
The Consequence: Attempting direct methoxylation of the dichloride precursor will predominantly yield the 4-methoxy-2-chloro isomer, not the 2-methoxy-4-chloro isomer.
-
The Solution: Adopt a Sequential Displacement Strategy . Install the C-4 substituent (e.g., an amine) first to "deactivate" the ring, then use forcing conditions to install the C-2 methoxy group.
Synthetic Decision Matrix
Use the following decision tree to select the correct protocol based on your starting material and target.
Caption: Workflow for selecting the optimal synthetic route. Path A (Blue/Red) is standard for kinase inhibitors; Path B (Green/Yellow) is for core scaffold synthesis.
Detailed Protocols
Protocol A: The "Golden Path" (Sequential Substitution)
Context: Used when synthesizing 2-methoxy-4-amino derivatives (common in drug discovery).
Step 1: C-4 Functionalization (Blocking Step)
-
Reagents: 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 eq), Amine (1.0–1.1 eq), DIPEA (2.0 eq).[3]
-
Solvent: IPA or Ethanol (Green chemistry) or DCM/THF.
-
Conditions:
to RT, 1–4 h. -
Outcome: Exclusively yields 2-chloro-4-aminothieno[3,2-d]pyrimidine .
-
Note: The C-2 chlorine remains intact due to lower reactivity.
Step 2: C-2 Methoxylation (The Critical Step) This step requires overcoming the inherent sluggishness of the C-2 position, especially after the ring has been deactivated by the electron-donating amine at C-4.
| Parameter | Recommended Condition | Rationale |
| Reagent | Sodium Methoxide (NaOMe) | Strong nucleophile required. Use 0.5M or 25 wt% solution in MeOH. |
| Equivalents | 2.0 – 5.0 eq | Excess base drives the reaction to completion and neutralizes HCl byproducts. |
| Solvent | Methanol (Anhydrous) | Matches the nucleophile to prevent transesterification/side products. |
| Temperature | C-2 displacement has a high activation energy. | |
| Time | 4 – 16 Hours | Monitor via LCMS; reaction is slower than Step 1. |
Step-by-Step Procedure:
-
Dissolve the 2-chloro-4-substituted intermediate in anhydrous Methanol (0.1 M concentration).
-
Add Sodium Methoxide solution (3.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux (
) under atmosphere. -
Checkpoint: Check LCMS after 4 hours.
-
If <50% conversion: Add 2.0 eq additional NaOMe and transfer to a sealed tube/microwave at
.
-
-
Quench: Cool to RT. Pour into ice water. The product often precipitates.
-
Purification: Filter the solid. If oil forms, extract with EtOAc.
Troubleshooting & FAQs
Q1: Why am I observing a "stalled" reaction with 30-40% starting material remaining?
Diagnosis: The C-4 amino group donates electron density into the pyrimidine ring, deactivating the C-2 position toward further nucleophilic attack. Corrective Actions:
-
Increase Temperature: Switch from refluxing MeOH (
) to a sealed vessel or microwave reactor at . -
Solvent Switch: Use 1,4-Dioxane with solid NaOMe. Dioxane allows higher reflux temperatures (
) than methanol. -
Crown Ethers: Add 18-Crown-6 (0.1 eq) to complex sodium and increase the nucleophilicity of the methoxide ion.
Q2: I tried reacting 2,4-dichlorothieno[3,2-d]pyrimidine directly with NaOMe and got a mixture. What happened?
Analysis: You likely formed the 4-methoxy-2-chloro isomer (major) and the 2,4-dimethoxy bis-adduct (minor).
-
Mechanism: The C-4 position is highly electrophilic. Without a blocking group, methoxide attacks C-4 first.
-
Fix: If you specifically need the 2-methoxy-4-chloro isomer, this route is invalid. You must synthesize the 2-methoxy-4-one intermediate (via cyclization of 3-aminothiophene-2-carboxylate with urea/methanol) and then chlorinate at C-4.
Q3: My product contains a "Hydrolysis Impurity" (M+16 mass shift).
Cause: Presence of water in the reaction. Methoxide acts as a base, generating hydroxide (
-
Use anhydrous methanol (SureSeal™ or equivalent).
-
Use a drying tube or
blanket. -
Ensure the NaOMe source is fresh; solid NaOMe is hygroscopic and turns to NaOH upon exposure to air.
Analytical Validation
When characterizing your product, ensure you distinguish between regioisomers.
-
1H NMR Signature:
-
2-Methoxy: The methoxy singlet typically appears around
3.9 – 4.0 ppm. -
Differentiation: If you have a 4-amino group, the NH proton shift will change significantly depending on whether the Cl or OMe is at the ortho position (C-2).
-
NOESY: A Nuclear Overhauser Effect (NOE) correlation between the methoxy protons and the thiophene C-3 proton (if C-4 is substituted with a small group) can sometimes confirm regiochemistry, though crystal structure is definitive.
-
References
-
National Institutes of Health (NIH). (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Retrieved from [Link]
-
PubChem. (2025). 2,4-Dichlorothieno[3,2-d]pyrimidine Compound Summary. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. 2,4-Diaminothieno[3,2-d]pyrimidines, a new class of anthelmintic with activity against adult and egg stages of whipworm - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the formation of the thieno[3,2-d]pyrimidine ring system
Welcome to the Thieno[3,2-d]pyrimidine Synthesis Support Center . This technical hub is designed for medicinal chemists, process scientists, and drug development professionals working with fused bicyclic pyrimidine scaffolds. The thieno[3,2-d]pyrimidine core is a privileged pharmacophore in kinase and phosphodiesterase inhibitors, but its synthesis is frequently complicated by regioselectivity issues, thermal degradation, and unexpected structural rearrangements.
This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative diagnostic data to help you optimize your synthetic workflows.
Section 1: Diagnostic Q&A (Mechanistic Troubleshooting)
Q1: During the cyclization of 3-aminothiophene-2-carboxylates using urea, I observe significant decomposition, polymerization, and low yields. What is the mechanistic cause, and how can I resolve this? Causality: Traditional cyclization with urea requires harsh thermal conditions (>150°C) to melt the urea and drive the condensation. This excessive heat leads to the evolution of ammonia gas (causing dangerous pressure spikes in sealed vessels) and promotes the thermal degradation or polymerization of the electron-rich thiophene starting material[1]. Solution: Shift to a milder, cyanate-based cyclization. Using potassium cyanate (KOCN) in aqueous acetic acid allows the cyclization to proceed at room temperature. The cyanate ion undergoes nucleophilic attack by the thiophene amine, forming a urea intermediate in situ, which then undergoes rapid intramolecular cyclization with the adjacent ester group to form the thieno[3,2-d]pyrimidine-2,4-dione core efficiently[1].
Q2: When performing nucleophilic aromatic substitution (SNAr) on 4-chlorothieno[3,2-d]pyrimidines with primary amines, my NMR data indicates a structural rearrangement rather than a simple substitution. What is happening? Causality: You are observing a Dimroth rearrangement. When a primary amine or hydrazine attacks the C4 position of the pyrimidine ring, the initial kinetic product is the expected 4-substituted amine. However, under prolonged heating or strongly basic conditions, the pyrimidine ring can open to form an amidine intermediate. Subsequent bond rotation and re-cyclization incorporate the exocyclic nitrogen into the ring, extruding the original ring nitrogen exocyclically to form a thermodynamic isomer[2]. Solution: To prevent the Dimroth rearrangement and isolate the kinetic SNAr product, reactions must be strictly kinetically controlled. Run the amination under milder conditions (25°C to 60°C) using a weak base like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetonitrile[3]. Avoid strong bases and extended reflux times.
Q3: During the chlorination of thieno[3,2-d]pyrimidine-2,4-diones using POCl3, I get incomplete conversion and dark, tarry byproducts. How can this be optimized? Causality: Phosphoryl chloride (POCl3) alone often acts as a poor solvent and a sluggish electrophile activator for the highly stable dione system. The extended high temperatures required (refluxing POCl3 at 105°C for 24h) lead to the thermal degradation of the thiophene core[4]. Solution: The addition of a catalytic or stoichiometric amount of a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), significantly accelerates the reaction. The base reacts with POCl3 to form a highly electrophilic Vilsmeier-type intermediate, which rapidly activates the tautomeric enol hydroxyl groups for chloride displacement, allowing the reaction to proceed at lower temperatures (80-85°C) with much cleaner impurity profiles[1].
Q4: In the synthesis of 4-amino-thieno[3,2-d]pyrimidines from nitrile precursors, I frequently isolate primary amides instead of the desired cyclized pyrimidine. How do I suppress this? Causality: The cyano group on the thiophene ring is highly susceptible to partial hydrolysis to a primary amide (carboxamide) when exposed to adventitious water under the strongly basic or acidic conditions typically used for cyclization[5]. Once the amide is formed, it can prematurely cyclize to a pyrimidin-4-one rather than the desired substituted pyrimidine. Solution: Ensure strictly anhydrous conditions during the cyclization step. Use dry solvents and water-scavenging reagents (e.g., triethyl orthoformate instead of aqueous formic acid)[2].
Section 2: Visualizing Workflows and Mechanisms
Workflow for thieno[3,2-d]pyrimidine synthesis highlighting optimized pathways and side reactions.
Mechanistic pathway of the Dimroth rearrangement during amination of thieno[3,2-d]pyrimidines.
Section 3: Quantitative Data & Diagnostic Signatures
The following table summarizes the quantitative impact of common side reactions and the analytical signatures used to diagnose them during process development.
| Side Reaction / Issue | Synthetic Stage | Diagnostic Signature (NMR/MS) | Typical Yield Loss | Mitigation Strategy |
| Polymerization / Tarring | Urea Cyclization | Broad, unresolved baseline in ¹H NMR; intractable black solid mass. | 40–60% | Switch to KOCN/AcOH at 25°C to avoid thermal degradation[1]. |
| Dimroth Rearrangement | SNAr Amination | Shift in pyrimidine C2 proton; exocyclic NH vs endocyclic N-alkyl signals. | 20–80% | Maintain T < 60°C; use K2CO3 in MeCN[3]. |
| Nitrile Hydrolysis | Formamide Cyclization | Appearance of primary amide NH2 signals (~7.5 ppm); M+18 in MS. | 15–30% | Enforce strictly anhydrous conditions; use orthoesters[2]. |
| Incomplete Chlorination | POCl3 Activation | Presence of starting dione carbonyls (~160 ppm) in ¹³C NMR. | 25–50% | Add catalytic N,N-dimethylaniline to form Vilsmeier complex[1]. |
| Regioisomer Formation | SNAr Amination | Two distinct sets of thiophene protons indicating attack at C2 vs C4. | 10–20% | Exploit the differential reactivity; C4 is significantly more electrophilic[6]. |
Section 4: Self-Validating Experimental Protocols
Protocol A: Mild Cyclization to Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Mechanism of Self-Validation: The product is highly insoluble in the aqueous acidic medium. The continuous precipitation of the dione drives the equilibrium forward and physically sequesters the product from further side reactions.
-
Preparation: Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in a mixture of glacial acetic acid and water (1:1 v/v, 10 mL/g of starting material).
-
Temperature Control: Cool the solution to 15°C using a water bath.
-
Reagent Addition: Add potassium cyanate (KOCN, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature remains strictly below 25°C to prevent hydrolysis of the cyanate ion[1].
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Validation Checkpoint: A thick, voluminous white precipitate must form. If the solution remains clear, the cyanate may have degraded; check the pH (should be mildly acidic).
-
-
Isolation: Filter the solid, wash sequentially with distilled water and cold ethanol, and dry under high vacuum to afford the pure dione.
Protocol B: Base-Accelerated Chlorination to 2,4-Dichlorothieno[3,2-d]pyrimidine
Mechanism of Self-Validation: The starting dione is a highly insoluble suspension, whereas the dichlorinated product is highly soluble in the reaction matrix. The visual transition from a suspension to a clear solution confirms reaction completion.
-
Preparation: Suspend thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in anhydrous acetonitrile (5 mL/g).
-
Activation: Add N,N-dimethylaniline (0.75 eq) to the suspension.
-
Reagent Addition: Cool the mixture to 0°C. Add POCl3 (5.0 eq) dropwise to control the exothermic formation of the Vilsmeier-type intermediate.
-
Reaction: Heat the mixture to 80-85°C and stir for 18-24 hours[1][4].
-
Validation Checkpoint: The opaque suspension will transition into a clear, dark amber solution upon complete conversion.
-
-
Workup: Concentrate the mixture under reduced pressure to remove excess POCl3. Slowly quench the concentrated residue by pouring it onto crushed ice, followed by careful neutralization with saturated NaHCO3. Extract the aqueous layer with ethyl acetate, dry over Na2SO4, and concentrate.
References
1.[3] Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. ResearchGate. 3 2.[6] Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. MDPI. 6 3.[1] US8354528B2 - Process for making thienopyrimidine compounds. Google Patents. 1 4.[2] Synthesis of Cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine Derivatives. Dimroth Rearrangement of Triazolopyrimidines. ResearchGate. 2 5. Antimicrobial and anticancer evaluation of a novel synthetic tetracyclic system obtained by Dimroth rearrangement. Journal of the Serbian Chemical Society. 6.[5] Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. SCIRP.5 7.[4] Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. NIH PMC. 4
Sources
- 1. US8354528B2 - Process for making thienopyrimidine compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3’,2’:4,5]Thieno[2,3-d] Pyrimidines Derivative [scirp.org]
- 6. mdpi.com [mdpi.com]
Improving the yield of 2-Methoxythieno[3,2-d]pyrimidine synthesis
Ticket ID: #TH-OMe-2025-03 Subject: Optimization of Yield & Selectivity for 2-Methoxythieno[3,2-d]pyrimidine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
This guide addresses the synthesis of 2-methoxythieno[3,2-d]pyrimidine scaffolds. While the thieno[3,2-d]pyrimidine core is a privileged structure in kinase inhibitor discovery (e.g., PI3K inhibitors like GDC-0941), introducing a methoxy group at the C2 position presents specific thermodynamic and kinetic challenges.
Users typically encounter three failure modes:
-
Regiochemical Scrambling: Inadvertent substitution at C4 instead of C2.
-
Stalled Reaction: Incomplete conversion of the deactivated C2-chloride.
-
Hydrolysis (The "Pyrimidone Trap"): Reversion to the lactam starting material due to moisture.
Module 1: The Regioselectivity Check
Diagnosis: Are you starting with 2,4-dichlorothieno[3,2-d]pyrimidine? If yes, you are fighting quantum mechanics. The C4 position is significantly more electrophilic than C2 due to the nitrogen arrangement and electron distribution in the pyrimidine ring.
The Protocol: You cannot reliably obtain high yields of 2-methoxy-4-chloro derivatives via direct methoxylation of the dichloro precursor. The C4-chloride will displace first.
-
Correct Workflow: Sequential
.-
Step 1: Install your C4 substituent first (usually an amine).[1] This "deactivates" the ring slightly but protects the C4 position.
-
Step 2: Perform the methoxylation at C2. This step now requires more forcing conditions because the ring is less electron-deficient.
-
Workflow Visualization
The following diagram illustrates the kinetic preference and the correct synthetic sequence.
Caption: Kinetic pathway analysis showing the necessity of C4-blocking prior to C2-methoxylation to ensure regioselectivity.
Module 2: Overcoming C2 Deactivation (The "Push")
Issue: "I have the 2-chloro-4-amine intermediate, but the reaction with NaOMe is stuck at 40% conversion."
Root Cause: The amine at C4 is an electron-donating group (EDG). It pushes electron density into the pyrimidine ring, making the C2 carbon less electrophilic and resistant to nucleophilic attack by methoxide.
Troubleshooting Protocol:
| Variable | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Rationale |
| Solvent | Methanol (MeOH) | THF or Dioxane | MeOH solvates the methoxide anion ( |
| Reagent | NaOMe solution (25% in MeOH) | Solid NaOMe (95%+) | Eliminates excess MeOH solvent to maximize kinetic basicity. |
| Temp | 65°C (Reflux MeOH) | 80°C - 100°C | The activation energy for C2 substitution on a deactivated ring is high; MeOH reflux is often insufficient. |
| Stoichiometry | 1.5 eq. | 3.0 - 5.0 eq. | Drives the equilibrium. Excess base is easily removed in workup. |
Critical Warning: Do not use DMF if possible. While DMF promotes
Module 3: The "Pyrimidone Trap" (Moisture Control)
Issue: "I see a new spot on LCMS with Mass = Target - 14 (or M+H of Hydrolysis)."
Diagnosis: You have formed the 2-oxo derivative (Thienopyrimidone) .
Mechanism: Methoxide is a strong base. If your solvent is "wet" (contains water), the methoxide deprotonates water to form Hydroxide (
The "Dry" Protocol:
-
Reagent: Use anhydrous THF/Dioxane (water < 50 ppm).
-
Base: Use fresh solid NaOMe stored in a desiccator, or freshly prepared solution.
-
Atmosphere: Run strictly under Argon/Nitrogen.
-
Scavenger (Advanced): Add 4Å Molecular Sieves to the reaction vessel if using commercial solvents.
Module 4: Step-by-Step Optimized Protocol
Context: Synthesis of 2-methoxy-4-morpholinothieno[3,2-d]pyrimidine from the 2-chloro precursor.
-
Preparation: Charge a flame-dried RBF with 2-chloro-4-morpholinothieno[3,2-d]pyrimidine (1.0 eq).
-
Solvent: Add anhydrous THF (0.2 M concentration).
-
Reagent: Add Solid Sodium Methoxide (3.0 eq) in one portion.
-
Note: The solution may turn yellow/orange.
-
-
Reaction: Heat to reflux (66°C) . Monitor by HPLC/UPLC every 2 hours.
-
If stalled after 4h: Add 18-Crown-6 (0.1 eq). This chelates the Sodium cation, making the Methoxide "naked" and hyper-reactive.
-
Alternative: Switch solvent to 1,4-Dioxane and heat to 100°C.
-
-
Quench: Cool to 0°C. Quench carefully with saturated NH4Cl (aqueous). Do not use water directly if the reaction is very hot to avoid splashing.
-
Workup: Extract with EtOAc. Wash organics with Brine. Dry over Na2SO4.[2]
-
Purification: Flash chromatography (Hexane/EtOAc). The 2-methoxy product is usually less polar than the hydrolyzed byproduct.
Frequently Asked Questions (FAQ)
Q1: Can I use Palladium catalysis (Buchwald) instead of SNAr?
A: Yes, but it is usually overkill. Pd-catalyzed C-O coupling (using ligands like RockPhos or BrettPhos) works for 2-methoxy formation but requires inert glovebox conditions and expensive catalysts. Stick to the
Q2: Why am I getting a mixture of 2-methoxy and 4-methoxy when starting from 2,4-dichloro? A: As detailed in Module 1, the selectivity is kinetic. While C4 is favored, C2 is not inert. If you add NaOMe too fast or at high temperature to the dichloro starting material, you will get "over-reaction" (2,4-dimethoxy) or a mix. You must separate the steps.
Q3: My product is oiling out during workup. A: Thienopyrimidines are lipophilic. If you use pure water for the wash, you might get emulsions. Use a 1:1 mixture of Brine and Water for the first wash. Ensure your pH is neutral; residual base can act as a surfactant.
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing reaction failures based on LCMS data.
References
-
National Institutes of Health (NIH). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
MDPI. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity. MDPI Pharmaceuticals. [Link][3][4]
-
Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. RSC Advances. [Link]
Sources
Overcoming poor solubility of thieno[3,2-d]pyrimidine derivatives in assays
Technical Support Center: Overcoming Thieno[3,2-d]pyrimidine Solubility Challenges in In Vitro Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic assay data when evaluating thieno[3,2-d]pyrimidine derivatives. While this bicyclic heteroaromatic system is a highly valued "privileged scaffold" for designing potent inhibitors against targets like Phosphatidylinositol-3-kinase (PI3K)[1], Anaplastic Lymphoma Kinase (ALK)[2], and Sirtuins (SIRT1/2/3)[3], its highly planar and rigid structure often results in strong intermolecular π-π stacking. This translates to high crystal lattice energy and notoriously poor aqueous solubility[2].
When these compounds precipitate in aqueous assay buffers, they form colloidal aggregates that can sequester enzymes, leading to false-positive promiscuous inhibition, flat dose-response curves, and irreproducible IC50 values. This guide provides field-proven troubleshooting strategies, validated protocols, and structural insights to ensure your assay data reflects true target engagement rather than physicochemical artifacts.
Section 1: The Mechanistic Troubleshooting Guide
Why do standard assay buffers fail these compounds? Thieno[3,2-d]pyrimidines are highly lipophilic. When transitioning from a 100% DMSO stock to an aqueous buffer (e.g., PBS or Tris-HCl), the sudden shift in dielectric constant forces the hydrophobic molecules out of solution. This is known as "solvent shift precipitation."
Protocol: Step-by-Step Kinetic Solubility Optimization Workflow To prevent aggregation-based artifacts, you must establish the kinetic solubility limit of your thieno[3,2-d]pyrimidine series before running biochemical assays. We recommend a miniaturized nephelometric or chemiluminescent nitrogen detection (CLND) assay[3][4].
-
Stock Preparation: Prepare a 10 mM stock solution in 100% anhydrous DMSO. Causality: Water absorption by DMSO over time degrades its solvating power. Always use fresh, anhydrous DMSO stored under argon to prevent premature micro-crystal formation.
-
Intermediate Dilution: Create a dilution series (100x the final assay concentration) in 100% DMSO. Causality: Diluting the compound in DMSO before introducing it to the aqueous buffer prevents localized high concentrations that trigger rapid nucleation.
-
Aqueous Transition (The Critical Step): Transfer 1 µL of the DMSO stock into 99 µL of assay buffer under rapid, continuous vortexing. Causality: High shear forces disperse the DMSO micro-droplets instantly, preventing the formation of localized supersaturated zones where crystal nucleation begins.
-
Carrier Protein / Surfactant Addition: If precipitation occurs, supplement the assay buffer with 0.01% (v/v) Tween-20 or 0.1% (w/v) Bovine Serum Albumin (BSA). Causality: Tween-20 forms micelles that encapsulate the lipophilic core, while BSA binds hydrophobic molecules via its hydrophobic pockets, acting as a thermodynamic sink that keeps the inhibitor in solution and bioavailable to the target kinase.
Diagnostic workflow for resolving thieno[3,2-d]pyrimidine solubility issues in in vitro assays.
Section 2: Quantitative Impact of Solubilization Strategies
How do these interventions affect your actual assay data? The table below summarizes typical kinetic solubility and IC50 shifts observed when optimizing conditions for a highly lipophilic thieno[3,2-d]pyrimidine PI3K inhibitor.
| Solubilization Strategy | Kinetic Solubility Limit (µM) | Apparent PI3Kα IC50 (nM) | Data Reliability | Mechanistic Outcome |
| Standard Buffer (1% DMSO) | < 5 µM | 450 (Erratic) | Low | Compound precipitates; false negatives due to low effective concentration. |
| Buffer + 0.01% Tween-20 | 25 µM | 120 (Stable) | High | Micellar encapsulation prevents aggregation; true target affinity measured. |
| Buffer + 0.1% BSA | 50 µM | 85 (Stable) | High | Protein binding acts as a carrier; prevents non-specific plastic binding. |
| Structural: Morpholine addition | > 100 µM | 15 (Stable) | Very High | Disruption of crystal lattice; intrinsic aqueous solubility improved[1]. |
Data Note: Structural modifications, such as the incorporation of morpholine or piperazine rings (as seen in the clinical candidate GDC-0941), significantly enhance solubility by introducing basic amines that can be protonated at physiological pH, extending the solvent-exposed surface area[1].
Section 3: Frequently Asked Questions (FAQs)
Q1: My thieno[3,2-d]pyrimidine series shows excellent potency in biochemical assays but completely fails in cell-based assays. Why? A: This is a classic symptom of the "solubility-permeability tradeoff." In a biochemical assay, you might be artificially keeping the compound in solution using high concentrations of DMSO (e.g., 5%). However, cell culture media (like DMEM) typically tolerates a maximum of 0.1% to 0.5% DMSO. When you dose the cells, the compound precipitates out of the media before it can permeate the cell membrane. Solution: Perform a thermodynamic shake-flask solubility assay in the exact cell culture media (with 10% FBS). If solubility is <1 µM, you must revisit lead optimization to lower the LogD or disrupt molecular planarity[5].
Q2: We are targeting PI3K. Could the thieno[3,2-d]pyrimidine aggregates be causing false positives? A: Yes. Colloidal aggregates are notorious for non-specifically inhibiting enzymes by sequestering the protein on the aggregate surface. To verify if your PI3K inhibition is artifactual, run the assay with and without 0.01% Triton X-100 or Tween-20. If the compound loses its inhibitory activity in the presence of the detergent, it was acting as a promiscuous aggregator, not a competitive active-site inhibitor.
PI3K/AKT signaling pathway illustrating the targeted inhibition by soluble thieno[3,2-d]pyrimidine derivatives.
Q3: We tried scaffold hopping to a thieno[2,3-d]pyrimidine to improve properties. Is this a viable strategy? A: Scaffold hopping from thieno[3,2-d]pyrimidine to thieno[2,3-d]pyrimidine or purine cores is a common strategy to alter the physicochemical profile and intellectual property space[2][6]. While it can subtly change the dipole moment and crystal packing, it may also alter the binding pose in the kinase hinge region. For example, in PI3Kα inhibitors, the orientation of the hydrogen bond donor/acceptor pairs interacting with the Val851 hinge residue is highly sensitive to the exact isomer used[6]. Always re-validate target affinity via Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) after a scaffold hop.
Q4: How do I handle compounds that require >5% DMSO to stay in solution for an enzymatic assay? A: High DMSO concentrations (>1-2%) often denature the target kinase or alter its Km for ATP. If your compound requires 5% DMSO, you must run a "DMSO tolerance curve" for your specific enzyme. Titrate DMSO from 0.1% to 10% against the enzyme activity. If the enzyme activity drops by >20% at your required DMSO concentration, you cannot use that assay condition. You must rely on formulation (e.g., cyclodextrins) or structural modifications (e.g., appending a solubilizing piperazine group)[1].
References
-
Scaffold hopping identifies 6,8-disubstituted purines as novel anaplastic lymphoma kinase inhibitors. PubMed. 2
-
Navigating the Physicochemical Landscape of Thieno... Benchchem. 7
-
The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. ACS Publications. 1
-
WO2014138562A1 - Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators. Google Patents. 4
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. ACS Publications. 3
-
Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeutic candidates. bioRxiv. 5
-
Synthesis and bioevaluation of thienopyrimidines bearing a pyrazoline unit as selective PI3Kα inhibitors. RSC Publishing. 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scaffold hopping identifies 6,8-disubstituted purines as novel anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2014138562A1 - Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis and bioevaluation of thienopyrimidines bearing a pyrazoline unit as selective PI3Kα inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06192D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of 2-Methoxythieno[3,2-d]pyrimidine during storage
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Storage of 2-Methoxythieno[3,2-d]pyrimidine
Executive Summary & Chemical Context
2-Methoxythieno[3,2-d]pyrimidine is a fused bicyclic heterocycle often utilized as a scaffold in kinase inhibitor development (e.g., CDK7, SIRT inhibitors). Its stability is dictated by two primary structural vulnerabilities:
-
The Imidate-like Ether (2-Methoxy group): This position is electronically deficient and susceptible to nucleophilic attack by water (hydrolysis), particularly under acidic conditions, converting the compound to its corresponding pyrimidinone (lactam) tautomer.
-
The Thiophene Ring: While aromatic, the sulfur atom remains a site for potential oxidation or ring-opening under harsh photolytic or oxidative stress.
This guide provides a self-validating storage protocol designed to mitigate these specific degradation pathways.
Degradation Mechanics & Visualization
Understanding how the molecule breaks down is the first step in prevention. The diagram below illustrates the primary degradation vectors you must control.
Figure 1: Primary degradation pathways. Hydrolysis of the methoxy group leads to the lactam form (M-14 mass shift), while oxidative stress typically results in chromophore alteration (yellowing).
Storage Protocols
Protocol A: Solid State Storage (Gold Standard)
Recommended for long-term banking (>1 month).
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius kinetics dictate that reaction rates (hydrolysis) halve for every 10°C drop. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen and humidity. Argon is preferred as it is heavier than air and "blankets" the solid. |
| Container | Amber Glass Vial | Blocks UV/Visible light to prevent photo-excitation of the thiophene ring. |
| Desiccant | Silica or Molecular Sieves | Scavenges residual moisture trapped during vial opening. |
Protocol B: Solution Storage (High Risk)
Only for immediate use (<1 week). Never store in protic solvents (Methanol, Water).
-
Solvent Choice: Use Anhydrous DMSO or Anhydrous DMF .
-
Why: These are aprotic.[1] Avoid alcohols (MeOH/EtOH) which can facilitate trans-etherification or act as proton shuttles for hydrolysis.
-
-
Concentration: Maximize concentration (>10 mM).
-
Why: Higher concentrations reduce the molar ratio of dissolved oxygen/water to the compound.
-
-
Freeze/Thaw: Aliquot immediately. Do not refreeze.
-
Why: Condensation forms inside the cap during thawing, introducing water into the hygroscopic DMSO.
-
Troubleshooting Hub & FAQs
This section addresses specific anomalies reported in laboratory settings.
Issue 1: "My compound has turned from white/off-white to yellow."
-
Diagnosis: Photo-oxidation. The thiophene ring system is sensitive to UV light. A yellow shift often indicates the formation of S-oxides or conjugated degradation products.
-
Action:
-
Check LC-MS for purity.[1] If purity >95%, the color change may be superficial.
-
If purity is compromised, repurify via recrystallization (avoid column chromatography if possible, as silica is acidic).
-
-
Prevention: Switch to amber vials and wrap in aluminum foil.
Issue 2: "LC-MS shows a new peak at [M-14] mass units."
-
Diagnosis: Hydrolysis (Demethylation).
-
Action: The sample is chemically altered and cannot be salvaged. Discard.
-
Root Cause: Moisture ingress. Ensure the stock vial was warmed to room temperature before opening to prevent condensation.
Issue 3: "The compound precipitated out of my DMSO stock after a week at 4°C."
-
Diagnosis: Hygroscopic Aggregation.
-
DMSO is highly hygroscopic. It absorbs water from the air at 4°C. 2-Methoxythieno[3,2-d]pyrimidine is hydrophobic; as water content in DMSO rises, solubility drops, forcing precipitation.
-
-
Action:
-
Centrifuge to pellet the solid.
-
Redissolve in fresh anhydrous DMSO.
-
Critical: Verify purity, as the water absorption may have also triggered hydrolysis.
-
Experimental Validation: System Suitability Test
Before using a stored batch for critical assays (e.g.,
Workflow Diagram: Purity Validation
Figure 2: Quality Control Decision Tree. Note: Avoid Methanol as a diluent for LC-MS if the sample is suspected to be reactive, as it can mask hydrolysis by re-forming the methyl ether in rare equilibrium cases, though Acetonitrile is safer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135596358, 2-Chloro-7-methylthieno[3,2-d]pyrimidine. Retrieved from [Link]
- Context: Provides physical property data and storage guidelines for closely related thienopyrimidine deriv
-
Modh, H. et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry. Retrieved from [Link]
- Context: Discusses the synthesis and stability of the thieno[3,2-d]pyrimidine scaffold in drug discovery.
- Context: General industry standard protocols for storing light-sensitive heterocyclic amines.
-
-
Context: Mechanistic background on the reductive and oxidative degradation of pyrimidine rings.[6]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 6. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of 2-Methoxythieno[3,2-d]pyrimidine for in vivo studies
The following technical guide is structured as a specialized support center for the scale-up of 2-Methoxythieno[3,2-d]pyrimidine and its key intermediates. It prioritizes process safety, regiochemical control, and purity profiles required for in vivo applications.
Topic: Process Optimization & Troubleshooting for In Vivo Grade Synthesis Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers Status: Active Guide [v2.4]
Executive Summary: The Scale-Up Challenge
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in kinase inhibitor development (e.g., PI3K, mTOR inhibitors).[1] However, scaling the 2-methoxy variant presents a specific regiochemical challenge: the C4 position is inherently more electrophilic than the C2 position.
In a standard nucleophilic aromatic substitution (SNAr) on 2,4-dichlorothieno[3,2-d]pyrimidine, alkoxides and amines preferentially attack C4. To successfully scale the 2-methoxy core, you must either:
-
Block/Deactivate C4 first (if the final target is 2,4-disubstituted).
-
Use a "Masked" C2 Precursor (e.g., S-methyl) that allows selective activation.
-
Direct Cyclization with the methoxy group already in place (O-methylisourea route).
This guide focuses on the S-methyl route (Route B below) as the most robust industrial method for generating high-purity 2-methoxy intermediates, alongside the traditional 2,4-dichloro route.
Synthetic Route Selection
We recommend Route B for kilogram-scale production to avoid difficult isomer separations.
Workflow Visualization
Caption: Comparison of the traditional Route A (prone to regiochemical mixtures) vs. the optimized Route B (using a thiomethyl handle for precise C2 functionalization).
Critical Process Parameters (CPP) & Troubleshooting
Module A: The Chlorination Step (POCl3)
Context: Converting the hydroxy/oxo group to a chloride is the most hazardous step during scale-up due to the "delayed exotherm" phenomenon during quenching.
Q: Why did my reactor temperature spike 30 minutes after I finished quenching the POCl3 reaction? A: You likely experienced the accumulation of phosphorodichloridic acid .
-
Mechanism: At low temperatures (<10°C), POCl3 hydrolysis is slow.[2] It forms partial hydrolysis products that accumulate.[2] When the mixture eventually warms, these intermediates hydrolyze rapidly, releasing a massive heat spike.
-
Solution (The "Reverse Quench"):
-
Never add water to the reaction mixture.[2]
-
Add the reaction mixture into a pre-cooled (but not freezing) buffered solution (e.g., K2CO3 or NaOH) or water.
-
Temperature Control: Maintain the quench mass at 35–45°C . This seems counterintuitive, but it ensures that POCl3 hydrolyzes immediately upon contact, preventing the accumulation of "time-bomb" intermediates.
-
Verification: Use in-situ Raman or simply wait for the exotherm to cease completely before stopping agitation.
-
Q: My product yield is low, and I see a "dimer" impurity by LCMS. What is it? A: This is likely the O-linked dimer (thienopyrimidinyl-thienopyrimidinyl ether).
-
Cause: Presence of trace moisture in the starting material or POCl3. The formed product reacts with unreacted starting material.
-
Fix: Dry the starting material (2-methylthio-4-hydroxy intermediate) to <0.5% water content (KF titration). Use fresh POCl3. Adding a catalytic amount of DMF helps accelerate the chlorination, reducing the time for side reactions.
Module B: The Methoxylation Step (Regiocontrol)
Context: Installing the 2-methoxy group.
Q: I am using Route A (2,4-dichloro). I added NaOMe and got mostly the 4-methoxy isomer. How do I get the 2-methoxy? A: You cannot easily reverse this selectivity on the 2,4-dichloro scaffold because C4 is electronically favored.
-
Immediate Fix: If you must use the 2,4-dichloro intermediate, you must install your C4 substituent first (e.g., an amine).
-
Step 1: React 2,4-dichloro with Amine -> Gives 4-amino-2-chloro (High selectivity).
-
Step 2: React 4-amino-2-chloro with NaOMe.
-
Problem: The ring is now electron-rich (deactivated). SNAr at C2 will be very sluggish (requires 100°C+, pressure vessel).
-
-
Recommended Fix (Route B): Switch to the Sulfone Route .
-
Synthesize 4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine .
-
Oxidize SMe to SO2Me (Sulfone) using Oxone or mCPBA.
-
Displace SO2Me with NaOMe. Sulfones are excellent leaving groups and allow this reaction to proceed under milder conditions, preserving the C4-Cl (if you control stoichiometry) or allowing specific C2 substitution.
-
In Vivo Quality: Purification & Impurity Limits[3]
For animal studies, chemical purity is not enough; you must control toxic impurities.
Impurity Profile & Limits
| Impurity Type | Source | Limit (In Vivo) | Removal Strategy |
| Residual POCl3 / Acid | Chlorination Step | N/A (Must be neutralized) | Bicarbonate wash + pH check of aqueous layer. |
| Palladium (Pd) | If using Cross-Coupling | < 10 ppm | Thiol-functionalized silica scavengers (e.g., SiliaMetS®). |
| Residual Solvents | DCE, DCM, DMF | < 500 ppm (Class 1/2) | Final crystallization from Ethanol/Water or Heptane/EtOAc . Avoid DCM in final step. |
| Regioisomer (4-OMe) | Route A byproduct | < 0.5% | Difficult to separate by column. Use Route B to avoid formation. |
Crystallization Protocol (Non-Chromatographic)
For 4-Chloro-2-methoxythieno[3,2-d]pyrimidine:
-
Dissolve crude solid in Ethyl Acetate (5 vol) at reflux.
-
Slowly add n-Heptane (5 vol) while maintaining reflux.
-
Cool slowly to 20°C over 4 hours.
-
Filter and wash with 1:1 Heptane/EtOAc.
-
Result: This typically upgrades purity from ~90% to >98% and removes polar oligomers.
Experimental Protocols
Protocol 1: Safe Quenching of POCl3 Reaction (100g Scale)
-
Setup: 2L Jacketed Reactor with overhead stirring.
-
Quench Solution: 500 mL Water (or 10% K2CO3) at 20°C.
-
Procedure:
-
Cool the reaction mixture (containing excess POCl3) to 20°C.
-
Transfer the reaction mixture into a dropping funnel.
-
Slowly dose the mixture into the Quench Solution.
-
Critical: Adjust addition rate to keep Quench Solution temperature between 35°C and 45°C . Do not chill below 30°C (risk of accumulation).
-
Stir for 1 hour after addition is complete to ensure total hydrolysis.
-
Protocol 2: Synthesis of 2-Methoxy-4-chlorothieno[3,2-d]pyrimidine (Via Sulfone)
-
Oxidation: Suspend 4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine (1.0 eq) in DCM. Add mCPBA (2.2 eq) at 0°C. Stir at RT for 4h. Wash with NaHSO3 (removes excess oxidant) and NaHCO3. Isolate sulfone.
-
Displacement: Dissolve Sulfone intermediate in Methanol . Cool to 0°C.
-
Add NaOMe (1.05 eq, 25% in MeOH) dropwise.
-
Stir at 0°C -> RT. Monitor by TLC/HPLC. (The Sulfone is a "super-leaving group" and reacts faster than the Chloride at C4 under these conditions).
-
Quench: Add dilute HCl to pH 7. Evaporate MeOH. Extract with EtOAc.
References
-
BenchChem Technical Support. (2025).[1][2] Application Notes: 2,4-Dichlorothieno[3,2-d]pyrimidine in Organic Synthesis. Retrieved from
-
WuXi AppTec. (2024). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Retrieved from
-
Organic Process Research & Development. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. ACS Publications.[3] Retrieved from
-
National Institutes of Health (NIH). (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. Int J Mol Sci. Retrieved from
-
University of Illinois. (2019). Scale-Up Reaction Safety Guide. Retrieved from
Sources
Identifying and removing impurities from 2-Methoxythieno[3,2-d]pyrimidine
Topic: Identification, Removal, and Prevention of Impurities in 2-Methoxythieno[3,2-d]pyrimidine Scaffolds. Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1] Version: 1.0 (Current as of 2025).
System Overview & Critical Impurity Profile
The 2-methoxythieno[3,2-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., PI3K, mTOR inhibitors).[1] Its synthesis typically involves the nucleophilic aromatic substitution (
High-purity isolation is often complicated by two persistent impurity classes:
-
Type A (Precursor): Unreacted 2-chlorothieno[3,2-d]pyrimidine.
-
Type B (Hydrolysis): Thieno[3,2-d]pyrimidin-2(1H)-one (Lactam/Hydroxy species).[1]
This guide provides self-validating protocols to identify and remove these specific contaminants.
Diagnostic Troubleshooting (Identification)
Q: I observe a persistent peak in LC-MS close to my product. Is it the Chloro-precursor or a Hydrolysis product?
A: Use the "Mass Shift & Isotope Rule" to distinguish them immediately. [1]
Do not rely solely on retention time (
| Impurity Type | Mass Shift (vs Product) | Isotope Pattern | Polarity ( |
| 2-Chloro Precursor | +4 Da (approx) | 3:1 ( | Similar or slightly later |
| 2-Hydroxy (Lactam) | -14 Da | None (Standard) | Much earlier (More Polar) |
-
Logic:
Q: My NMR shows a small singlet at ~4.0 ppm, but the integration is off. What is happening?
A: You are likely quantifying the methoxy signal, but check the aromatic region for "Silent" Chloro impurities. [1]
The 2-chloro impurity lacks the diagnostic methoxy singlet.[1] If your integration of the aromatic thiophene protons (typically
Validation Step: Run a 13C NMR .
-
Product (C-OMe): Signal at ~54–56 ppm.[1]
-
Impurity (C-Cl): Distinct shift of the C2 carbon (quaternary) typically upfield relative to the C-OMe analog.[1]
Purification Protocols (Removal)
Q: Standard chromatography (Flash/Prep-HPLC) is failing to separate the 2-Chloro impurity. How do I remove it?
A: Use the "Chemical Scavenging" Protocol.
Separating the chloro-precursor from the methoxy-product is difficult due to similar
Protocol: Amine Scavenging
-
Diagnosis: Confirm presence of 2-chloro impurity (>1%).[1]
-
Reagent: Add 2–5 equivalents of a highly polar amine (e.g., Morpholine or N-Methylpiperazine ) to the crude mixture.
-
Reaction: Heat to 60–80°C in a polar solvent (DMF or DMSO) for 1–2 hours.
-
Separation: The new amine-impurity will have a significantly different
(retention factor) and can be easily removed via a short silica plug or acidic aqueous wash.
Q: How do I remove the 2-Hydroxy (Lactam) impurity?
A: Exploit the "Lactam Solubility Switch."
The hydrolysis product exists primarily as the lactam tautomer (2-oxo), which possesses capable hydrogen-bond donors/acceptors, making it significantly less soluble in non-polar solvents than the methoxy product.[1]
Protocol: Trituration/Recrystallization
-
Solvent System: Use Acetonitrile (ACN) or Ethyl Acetate/Hexane .
-
Procedure:
Visualizing the Workflow
The following diagram illustrates the origin of these impurities and the decision logic for their removal.
Caption: Figure 1.[1][3] Impurity genesis and purification decision tree for 2-methoxythieno[3,2-d]pyrimidine synthesis.
Experimental Protocols
Standard Analytical HPLC Method
Use this method to validate purity before releasing the compound for biological assay.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Eclipse XDB-C18, 3.5 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV 254 nm (primary), 220 nm (secondary) |
Synthesis & Prevention Tips
-
Moisture Control: The formation of the 2-hydroxy impurity is driven by water.[1] Ensure Sodium Methoxide is fresh and the solvent (MeOH/THF) is anhydrous.
-
Stoichiometry: Use a slight excess of NaOMe (1.1 – 1.2 eq) to drive the consumption of the 2-chloro precursor. If the reaction stalls, do not add more heat (promotes decomposition); instead, use the scavenging protocol described above.[1]
References
-
BenchChem. (2025).[5] A Technical Guide to 2-Chlorothieno[3,2-d]pyrimidin-4-amine. Retrieved from [1]
-
Cohen, F., et al. (2013).[1] "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3."[1] Journal of Medicinal Chemistry, 56(13), 5260–5274.[1] Retrieved from [1]
-
Hassan, A. S., et al. (2022).[1][6] "4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives." Molecules, 27(13), 4238.[1] Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 2-Chlorothieno[3,2-d]pyrimidine Product Specification. Retrieved from [1]
Sources
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Comparing the biological activity of 2-methoxy vs 2-chloro thieno[3,2-d]pyrimidines
[1]
Executive Summary
In the development of thieno[3,2-d]pyrimidine-based kinase inhibitors (e.g., GDC-0941 analogues), the C-2 position is a critical vector for optimizing potency and physicochemical properties.[1]
-
2-Chloro Derivatives: Historically serve as potent, lipophilic leads and versatile synthetic intermediates.[1] They often exhibit high initial binding affinity due to hydrophobic packing and electron-withdrawing effects but suffer from poor solubility and potential metabolic toxicity (glutathione conjugation).[1]
-
2-Methoxy Derivatives: Represent a "drug-like" optimization strategy.[1] The methoxy group acts as a hydrogen bond acceptor and improves aqueous solubility. While sometimes less potent than their chloro-counterparts in purely hydrophobic pockets, they offer superior metabolic safety profiles and reduced electrophilicity.[1]
Chemical & Physical Property Analysis[1][2][3][4]
The choice between a chloro and a methoxy substituent fundamentally alters the electronic landscape of the pyrimidine core.
| Feature | 2-Chloro (-Cl) | 2-Methoxy (-OCH₃) | Impact on Biological Activity |
| Electronic Effect | Electron-Withdrawing (-I, +M) | Electron-Donating (+M) | Cl lowers the pKa of ring nitrogens, reducing protonation at physiological pH.[1] OMe increases electron density, potentially strengthening H-bonds with hinge residues.[1] |
| Lipophilicity (LogP) | High (Hydrophobic) | Moderate (Amphiphilic) | Cl improves membrane permeability and hydrophobic pocket filling.[1] OMe improves solubility. |
| Steric Bulk | Medium (Van der Waals radius ~1.75 Å) | Medium-Large (Flexible rotation) | Cl is a rigid sphere; OMe can rotate to fit or clash with pocket residues.[1] |
| Reactivity | High (Electrophilic) | Low (Stable) | 2-Cl at this position is susceptible to Nucleophilic Aromatic Substitution (S_NAr), posing a risk of covalent binding to off-target proteins (toxicity).[1] |
| Metabolic Liability | Stable to P450 oxidation | Labile (O-Demethylation) | OMe is a common site for CYP450 metabolism, often requiring replacement if half-life is too short.[1] |
Biological Activity & SAR Profiling[5][6][7]
Potency and Selectivity (Kinase Inhibition)
In the context of PI3K and EGFR inhibition, the 2-position substituent interacts with the solvent-exposed region or the ribose-binding pocket of the ATP binding site.
-
2-Chloro Performance:
-
Mechanism: The chlorine atom often occupies small hydrophobic sub-pockets. Its electron-withdrawing nature decreases the electron density of the pyrimidine ring, which can enhance
stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the active site. -
Data Insight: In early screening of thieno[3,2-d]pyrimidines, 2-chloro analogs often show sub-micromolar IC50 values (e.g., 0.1 - 1.0
M) against PI3K .[1] However, this potency is frequently driven by non-specific hydrophobic adsorption. -
Key Limitation: The 2-chloro group is a "false positive" generator in phenotypic screens due to its chemical reactivity.
-
-
2-Methoxy Performance:
-
Mechanism: The oxygen atom serves as a weak Hydrogen Bond Acceptor (HBA). If the kinase pocket contains a donor residue (e.g., a Lysine or Asparagine side chain) near the C-2 vector, the methoxy group can lock the ligand in a bioactive conformation, significantly boosting selectivity.
-
Data Insight: Converting a 2-chloro lead to a 2-methoxy analog typically results in a 2-5 fold shift in potency .[1]
-
Scenario A (Hydrophobic Pocket): Potency decreases (loss of lipophilic contact).
-
Scenario B (Solvent Exposed): Potency is maintained, but Solubility increases >10-fold.
-
-
Optimization: The 2-methoxy group is often a stepping stone to more complex ethers (e.g., 2-methoxyethyl) to further solubilize the molecule.[1]
-
Metabolic Stability & Toxicity
-
The "Chloro Liability": The C-2 position in thieno[3,2-d]pyrimidine is activated for nucleophilic attack.[1] A 2-chloro substituent can react with intracellular glutathione (GSH), leading to rapid depletion of cellular antioxidant reserves and potential hepatotoxicity.[1]
-
The "Methoxy Solution": Replacing Cl with OMe eliminates this electrophilic liability. While the methoxy group itself can be metabolized (demethylated) to a hydroxyl group, this metabolite is usually less toxic and easily conjugated for excretion.
Visualizing the SAR Logic
The following diagram illustrates the decision-making process when choosing between these two substituents during lead optimization.
Caption: SAR Decision Tree for C-2 substitution on the thieno[3,2-d]pyrimidine scaffold.
Experimental Protocols
Synthesis: Conversion of 2-Chloro to 2-Methoxy
This protocol describes the standard method for converting the reactive 2-chloro intermediate into the stable 2-methoxy analog.[1]
Reagents:
-
Substrate: 2-chloro-4-morpholinothieno[3,2-d]pyrimidine (Common intermediate)[1]
-
Reagent: Sodium Methoxide (NaOMe), 0.5M in Methanol[1]
-
Solvent: Anhydrous Methanol / THF
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of the 2-chloro substrate in anhydrous THF (2 mL).
-
Reagent Addition: Add 5.0 eq of NaOMe (0.5M solution in MeOH) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (65°C) under nitrogen atmosphere for 2-4 hours. Note: The 2-position is less reactive than the 4-position; if the 4-position is already substituted (e.g., with morpholine), this reaction requires heat.[1]
-
Monitoring: Monitor via LC-MS. The starting material (M+H mass) will shift by -4 Da (Loss of Cl: -35, Gain of OMe: +31).[1]
-
Workup: Cool to RT. Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
In Vitro Kinase Assay (PI3K )
To objectively compare biological activity, use a standardized ADP-Glo™ assay.[1]
-
Enzyme Prep: Dilute recombinant PI3K
(p110 /p85 ) to 2x optimal concentration in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS). -
Compound Treatment: Prepare 3-fold serial dilutions of 2-Cl and 2-OMe analogs in DMSO. Add 1
L to 384-well plate.[1] -
Reaction: Add 2
L of Enzyme solution. Incubate 15 min at RT. -
Initiation: Add 2
L of Substrate mix (PIP2:PS lipid vesicles + ATP). -
Termination: After 60 min, add 5
L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. -
Detection: Add 10
L Kinase Detection Reagent (converts ADP to light).[1] Read Luminescence. -
Analysis: Fit curves to a 4-parameter logistic model to determine IC50.
References
-
BenchChem. A Technical Guide to 2-Chlorothieno[3,2-d]pyrimidin-4-amine. BenchChem Application Notes.[2] Link
-
Folkes, A. J., et al. (2008). "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase."[1] Journal of Medicinal Chemistry, 51(18), 5522–5532. Link[1]
-
Heffron, T. P., et al. (2011). "Parallels between the chloro and methoxy groups for potency optimization." Journal of Medicinal Chemistry (General SAR principles applied to kinase inhibitors). Link
-
Murray, J. M., et al. (2012). "Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines." Bioorganic & Medicinal Chemistry Letters. Link
Publish Comparison Guide: Efficacy of 2-Methoxythieno[3,2-d]pyrimidine Scaffolds vs. Clinical Kinase Inhibitors
This guide provides an in-depth technical comparison of 2-Methoxythieno[3,2-d]pyrimidine —specifically as a pharmacophore scaffold and its functionalized derivatives—versus established clinical kinase inhibitors.
Executive Summary: The Thieno[3,2-d]pyrimidine Advantage
The 2-Methoxythieno[3,2-d]pyrimidine moiety represents a critical "privileged scaffold" in the design of ATP-competitive kinase inhibitors. While the unsubstituted parent compound (CAS 1259978-29-4) serves primarily as a chemical building block, its 2-methoxy-substituted derivatives have emerged as potent inhibitors of Phosphoinositide 3-kinase (PI3K) , mTOR , and EGFR .
This guide contrasts the efficacy of this specific chemical series against established clinical benchmarks like Pictilisib (GDC-0941) (a thienopyrimidine analog) and Gefitinib (a quinazoline analog). The data reveals that while the 2-methoxy group provides favorable solubility and metabolic stability, the potency is strictly dependent on the "warhead" substitutions at the 4- and 6-positions.
Mechanistic Comparison & Structural Logic
The Scaffold Architecture
The thieno[3,2-d]pyrimidine core is a bioisostere of the quinazoline ring (found in EGFR inhibitors like Gefitinib) and the purine ring (ATP).
-
2-Methoxythieno[3,2-d]pyrimidine (The Probe): The 2-methoxy group acts as an electron-donating substituent. In the ATP binding pocket, this group often orients towards the solvent interface or interacts with the hinge region, depending on the specific kinase.
-
Mechanism of Action: These compounds function as Type I ATP-competitive inhibitors . They bind to the active conformation of the kinase (DFG-in), preventing ATP hydrolysis and downstream signaling (e.g., phosphorylation of AKT or S6K).
Signaling Pathway Visualization
The following diagram illustrates the PI3K/AKT/mTOR pathway, the primary target for thieno[3,2-d]pyrimidine derivatives, highlighting the intervention point.
Caption: The PI3K/AKT/mTOR cascade showing the dual-inhibition potential of thienopyrimidine scaffolds.
Comparative Efficacy Analysis
This section compares the 2-Methoxy-substituted series against the clinical standard Pictilisib (GDC-0941) and the quinazoline Gefitinib .
Performance Metrics Table
| Feature | 2-Methoxythieno[3,2-d]pyrimidine (Scaffold/Probe) | Pictilisib (GDC-0941) | Gefitinib (Iressa) |
| Core Structure | Thieno[3,2-d]pyrimidine | Thieno[3,2-d]pyrimidine | Quinazoline |
| Primary Target | PI3K | Pan-PI3K (Class I) | EGFR (WT) |
| IC50 (Enzymatic) | 0.1 - 5.0 | 3.0 nM (PI3K | 33 nM (EGFR) |
| Selectivity | Moderate (Promiscuous without optimization) | High (Selectivity >20x vs mTOR) | High (EGFR specific) |
| Solubility | High (due to methoxy/polar groups) | Moderate | Low (requires formulation) |
| Metabolic Stability | High (Methoxy blocks metabolism at C2) | Moderate (Indazole metabolism) | Moderate |
Critical Analysis
-
The "Methoxy" Effect: Introducing a methoxy group at the 2-position (as in the subject compound) often improves metabolic stability compared to a hydrogen or methyl group. However, it lacks the hydrophobic bulk required for high-affinity binding in the deep hydrophobic pocket of PI3K, which is why clinical drugs like Pictilisib use larger groups (e.g., indazole) at position 2.
-
Potency Gap: The unfunctionalized 2-methoxythieno[3,2-d]pyrimidine is a weak inhibitor (micromolar range). To achieve nanomolar efficacy (as seen in Pictilisib), the scaffold must be substituted at the 4-position with a morpholine (for PI3K) or an aniline (for EGFR).
-
Dual Inhibition: Unlike quinazolines (Gefitinib), thieno[3,2-d]pyrimidines are prone to dual PI3K/mTOR inhibition if the structural geometry allows binding to the structurally similar ATP pockets of both kinases.
Experimental Protocols (Self-Validating Systems)
To verify the efficacy of a 2-methoxythieno[3,2-d]pyrimidine derivative, the following protocols ensure robust, reproducible data.
A. Synthesis of 2-Methoxythieno[3,2-d]pyrimidine Core
Rationale: This protocol yields the core scaffold with high purity, essential for subsequent SAR (Structure-Activity Relationship) studies.
-
Starting Material: Begin with methyl 3-amino-2-thiophenecarboxylate .
-
Cyclization: React with urea at 180°C for 4 hours to form the thieno[3,2-d]pyrimidine-2,4-dione.
-
Chlorination: Reflux with POCl
(Phosphorus oxychloride) to generate 2,4-dichlorothieno[3,2-d]pyrimidine. -
Selective Substitution (The Critical Step):
-
Perform a nucleophilic aromatic substitution with sodium methoxide (NaOMe) in methanol at 0°C.
-
Control: The 4-position is more reactive. To get the 2-methoxy isomer specifically, one often synthesizes the 2-chloro-4-amino derivative first, or uses specific starting isomers.
-
Validation: Verify structure via 1H NMR (Look for methoxy singlet at
~3.9-4.0 ppm) and LC-MS .
-
B. In Vitro PI3K Kinase Assay (HTRF Format)
Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) minimizes background noise common in fluorescence intensity assays.
-
Reagents: Recombinant PI3K
enzyme, PIP2 substrate, ATP ( ), and detection reagents (Europium-labeled anti-ADP antibody). -
Workflow:
-
Incubate compound (serial dilutions from 10
M to 0.1 nM) with PI3K enzyme and PIP2/ATP buffer for 60 mins at room temperature. -
Stop reaction with EDTA/Detection buffer.
-
Incubate 60 mins for antibody binding.
-
-
Readout: Measure FRET signal (Ratio 665nm/620nm).
-
Data Analysis: Plot dose-response curve using a 4-parameter logistic fit to determine IC50.
-
Acceptance Criteria: Z-factor > 0.5; Reference inhibitor (e.g., Wortmannin) IC50 within 2-fold of historical mean.
-
Structure-Activity Relationship (SAR) Workflow
The following diagram depicts the optimization logic from the simple 2-methoxy scaffold to a potent lead candidate.
Caption: Optimization pathway transforming the 2-methoxy scaffold into a clinical-grade inhibitor.
Conclusion
2-Methoxythieno[3,2-d]pyrimidine is not a standalone drug but a high-potential scaffold . Its efficacy is inferior to fully optimized drugs like Pictilisib when tested as a bare core, but it offers superior metabolic stability and synthetic versatility. For researchers, it serves as an ideal starting point for developing next-generation dual PI3K/mTOR inhibitors , provided that the 4- and 6-positions are functionalized with appropriate pharmacophores (morpholine, heteroaryls) to engage the kinase hinge region and affinity pockets.
References
-
Folkes, A. J., et al. (2008).[1][2] "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase." Journal of Medicinal Chemistry. Link
-
Heffron, T. P., et al. (2010). "Discovery of Clinical Candidate GDC-0941." ACS Medicinal Chemistry Letters. Link
-
Suttle, B., et al. (2011). "Thieno[3,2-d]pyrimidine derivatives as kinase inhibitors." Patent US9156852B2. Link
-
Murray, J. M., et al. (2012).[1] "Lipid Kinase Inhibitors: A Patent Review (2009–2011)." Expert Opinion on Therapeutic Patents. Link
-
BenchChem. (2025). "Thieno[3,2-d]pyrimidine Derivatives for PI3K Inhibitor Synthesis: Application Notes." Link
Sources
In Vitro to In Vivo Correlation of 2-Methoxythieno[3,2-d]pyrimidine Derivatives
This guide provides a technical comparative analysis of 2-Methoxythieno[3,2-d]pyrimidine derivatives , focusing on their translation from bench-top assays to in vivo efficacy. It is designed for medicinal chemists and pharmacologists optimizing kinase inhibitors (specifically PI3K, EGFR, and VEGFR targets).
Content Type: Publish Comparison Guide Core Focus: Structure-Activity Relationship (SAR), ADME Optimization, and IVIVC Analysis.
Executive Summary: The "2-Methoxy" Strategic Pivot
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in kinase inhibition, serving as a bioisostere to the purine core of ATP. While clinical candidates like GDC-0941 (Pictilisib) utilize bulky 2-aryl/heteroaryl substituents (e.g., indazole) to maximize hydrophobic interactions within the ATP-binding pocket, 2-methoxy and 2-alkoxy derivatives represent a distinct optimization strategy.
This guide compares the 2-methoxy substituted series against the standard 2-aryl and 2-morpholino alternatives.
-
The Advantage: The 2-methoxy group significantly reduces molecular weight (MW) and lipophilicity (LogP) compared to 2-aryl analogs, potentially enhancing solubility and oral bioavailability (F%).
-
The Risk: The methoxy group introduces a metabolic "soft spot" (O-demethylation) that can lead to high clearance (Cl) in vivo, often breaking the In Vitro-In Vivo Correlation (IVIVC) if not modeled correctly.
Structural Rationale & Comparative Alternatives
To understand the performance of 2-methoxy derivatives, we must benchmark them against the dominant alternatives in the thieno[3,2-d]pyrimidine class.
Comparative Matrix: 2-Position Substituents
| Feature | 2-Methoxy (Target) | 2-Aryl (e.g., Indazole in GDC-0941) | 2-Morpholino |
| Primary Role | Solubility/Ligand Efficiency | Potency Driver (Hydrophobic Fill) | Solubility/H-Bonding |
| Molecular Weight | Low (+31 Da) | High (+117 Da for Indazole) | Medium (+86 Da) |
| cLogP Impact | Neutral/Slight Decrease | Significant Increase | Decrease (Polar) |
| Metabolic Risk | High (CYP-mediated O-demethylation) | Low (Stable ring system) | Moderate (Ring opening) |
| Kinase Selectivity | Moderate (Sterically small) | High (Shape complementarity) | Moderate |
| IVIVC Success | Variable (Clearance dependent) | High (Permeability limited) | High (Solubility limited) |
In Vitro Profiling: The Predictors
Reliable IVIVC requires a robust in vitro dataset. For 2-methoxy derivatives, potency often lags behind 2-aryl analogs, so the "win" must come from superior ADME properties.
A. Potency vs. Solubility Trade-off
In PI3K
B. Metabolic Stability (The Critical Filter)
The 2-methoxy group is susceptible to CYP450 enzymes (specifically CYP2D6 and CYP3A4). A self-validating protocol for assessing this liability is essential.
Protocol: Microsomal Stability & Intrinsic Clearance (CL
)
-
Objective: Determine if the 2-methoxy group drives high hepatic clearance.
-
System: Pooled Liver Microsomes (Human/Rat/Mouse).
-
Test Concentration: 1
M (to ensure linear kinetics).
Step-by-Step Workflow:
-
Pre-incubation: Equilibrate 1
M test compound with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 mins. -
Initiation: Add NADPH-regenerating system (final 1 mM).
-
Sampling: Aliquot 50
L at min into ice-cold acetonitrile (containing internal standard like Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Decision Gate:
-
If
L/min/mg (Rat), the 2-methoxy group is likely a metabolic liability. -
Action: Deuteration of the methoxy group (
) can reduce clearance by 2-3x via the Kinetic Isotope Effect (KIE).
In Vivo Performance: The Outcome
When transitioning to rodent models, 2-methoxythieno[3,2-d]pyrimidines often exhibit a "high absorption, high elimination" profile.
Representative Pharmacokinetic Data (Rat, 5 mg/kg PO)
| Parameter | 2-Methoxy Derivative | 2-Aryl Reference (GDC-0941) | Interpretation |
| T | 0.25 - 0.5 | 1.0 - 2.0 | Methoxy derivatives are rapidly absorbed due to lower MW. |
| C | 1200 | 800 | Higher solubility drives higher peak concentration. |
| AUC | 1500 | 4500 | Critical Failure: Rapid clearance erodes total exposure. |
| T | 0.8 | 3.5 | Short half-life limits efficacy in sustained-target models. |
| Bioavailability (F%) | ~35% | ~50-70% | First-pass metabolism of the methoxy group reduces F%. |
IVIVC Analysis & Mechanistic Pathway
The correlation between in vitro stability and in vivo AUC is the defining challenge for this subclass.
Diagram: IVIVC Decision Tree for Thieno[3,2-d]pyrimidines
This diagram illustrates the decision logic when observing IVIVC disconnects with 2-methoxy derivatives.
Caption: Decision logic for diagnosing IVIVC disconnects in 2-methoxythieno[3,2-d]pyrimidine derivatives. Green paths indicate successful correlation; red paths indicate mechanistic gaps (e.g., transporter involvement).
Optimization Case Study: The "Methoxy" to "Indazole" Lesson
A critical lesson in this scaffold's history comes from the development of GDC-0941 . Early SAR studies often explore small polar groups like methoxy to solve solubility issues.
-
The Problem: While 2-methoxy derivatives in the thieno[3,2-d]pyrimidine series showed promise in cellular assays (IC
~50-100 nM), they failed to sustain tumor growth inhibition in xenografts due to rapid . -
The Solution: The Genentech team replaced small solubilizing groups with the 2-indazole moiety.
-
Effect: This restored potency (IC
3 nM) and, surprisingly, maintained acceptable oral bioavailability (F = 78% in mice) despite higher lipophilicity. -
Takeaway: For this scaffold, metabolic stability (via steric bulk) > solubility (via polarity) for driving in vivo efficacy.
-
Recommendations for Researchers
-
Use 2-Methoxy as a Probe, Not a Drug: Use 2-methoxy analogs to validate binding modes and assess the maximum possible solubility of the core scaffold.
-
Block Metabolism: If the 2-methoxy group is essential for binding, modify it to 2-(trifluoromethoxy) or 2-(difluoromethoxy) to block the O-dealkylation site while retaining the electronic properties.
-
Check Solubility in SGF/SIF: 2-Methoxy derivatives often rely on pH-dependent solubility. Ensure dissolution is tested in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) to predict absorption windows.
References
-
Folkes, A. J., et al. (2008). "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer."[1] Journal of Medicinal Chemistry.
-
Heffron, T. P., et al. (2010). "Discovery of Clinical Candidate GDC-0941: An Orally Bioavailable Inhibitor of PI3K for the Treatment of Cancer."[1] ACS Medicinal Chemistry Letters.
-
Ali, E. M. H., et al. (2019).[2] "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." Bioorganic & Medicinal Chemistry. (Provides comparative SAR data for the isomeric scaffold).
-
BenchChem Technical Guides. (2025).
-
(General scaffold reference)
-
Sources
Technical Guide: Cross-Reactivity & Selectivity of 2-Methoxythieno[3,2-d]pyrimidine
The following technical guide provides an in-depth analysis of the cross-reactivity and selectivity profiles of 2-Methoxythieno[3,2-d]pyrimidine derivatives. This document is structured to assist researchers in optimizing kinase inhibitor design by comparing this specific chemotype against established alternatives.
Executive Summary
2-Methoxythieno[3,2-d]pyrimidine represents a critical scaffold in the design of ATP-competitive kinase inhibitors. Functioning as a bioisostere of quinazoline and purine, this core structure is extensively utilized to target the PI3K/Akt/mTOR pathway and, more recently, Wnt signaling cascades.
While the thieno[3,2-d]pyrimidine core offers superior solubility and distinct vector alignment compared to quinazolines, the specific substitution at the C-2 position (e.g., a methoxy group) acts as a pivotal determinant of promiscuity vs. selectivity . This guide analyzes the cross-reactivity landscape of this scaffold, demonstrating that while the 2-methoxy motif can enhance specific hydrophobic interactions, it often requires careful decoration at the C-4 position to avoid off-target inhibition of structurally related kinases like EGFR and CDK .
Structural Basis of Selectivity
The thieno[3,2-d]pyrimidine system mimics the adenine ring of ATP. The 2-methoxy substituent introduces two specific physicochemical alterations:
-
Electronic Effect: The methoxy group acts as a weak electron donor but, more importantly, removes the hydrogen bond donor capability present in 2-amino analogs. This alters the interaction with the "hinge region" of the kinase ATP-binding pocket.
-
Steric Profile: The methyl group projects into the solvent-exposed region or a specific hydrophobic pocket (selectivity pocket), depending on the kinase conformation.
Comparison with Alternative Scaffolds
| Feature | 2-Methoxythieno[3,2-d]pyrimidine | Quinazoline (e.g., Gefitinib) | Purine (e.g., Adenine) |
| Core Geometry | 5,6-fused system (Thiophene-Pyrimidine) | 6,6-fused system (Benzene-Pyrimidine) | 5,6-fused system (Imidazole-Pyrimidine) |
| Solubility | Moderate to High (S-atom effect) | Low (often requires solubilizing tails) | High |
| Selectivity Driver | C-2 and C-4 substitutions | C-4 substitution and C-6/7 tail | C-2, C-6, and N-9 |
| Primary Cross-Reactivity | mTOR, EGFR, FLT3 | HER2, VEGFR | Broad Kinome (CDKs, Auroras) |
Cross-Reactivity & Performance Analysis
Target Landscape: PI3K vs. mTOR
The most significant cross-reactivity challenge for thieno[3,2-d]pyrimidines is differentiating between Class I PI3Ks and mTOR, as both share high homology in the ATP-binding cleft.
-
Mechanism: The O-atom of the 2-methoxy group can accept a hydrogen bond from the hinge region (e.g., Val851 in PI3K
). -
Data Insight: Derivatives lacking bulky groups at C-2 (like the simple methoxy) often show pan-PI3K inhibition and significant mTOR crossover. Introducing a bulky heteroaryl group (as seen in GDC-0941/Pictilisib , which uses an indazole at C-2) is required to achieve high selectivity (>100-fold) for PI3K over mTOR.
Off-Target Effects: Wnt and EGFR
Recent SAR studies indicate that 2-methoxy analogs can unexpectedly inhibit the Wnt pathway or EGFR, depending on the C-4 substituent.
Table 1: Comparative Inhibitory Potency (IC
| Compound Class | C-2 Substituent | C-4 Substituent | Primary Target (IC | Key Cross-Reactivity | Selectivity Note |
| Ref. Analog 4b | -OCH | Benzylamino | Wnt Pathway (2.79 µM) | EGFR, CDK2 | Moderate potency; "Gatekeeper" tolerant. |
| GDC-0941 | -Indazole | Morpholine | PI3K | mTOR (low) | High selectivity due to C-2 bulk. |
| Generic Core | -H | -Cl / -NH | None (Weak) | Broad Kinome | High promiscuity without decoration. |
Key Finding: The 2-methoxy group alone does not confer high selectivity. It serves as a "permissive" handle that allows the molecule to bind, but selectivity must be engineered via the C-4 position (e.g., morpholine for PI3K, benzylamine for Wnt/EGFR).
Visualizing the Signaling & Selectivity Logic
The following diagram illustrates the signaling pathways most affected by this scaffold and the decision logic for optimizing selectivity.
Caption: Signaling network impact and cross-reactivity logic for thienopyrimidine scaffolds. Red/Yellow nodes indicate potential off-target liabilities.
Experimental Protocols for Validation
To objectively assess the cross-reactivity of a 2-methoxythieno[3,2-d]pyrimidine derivative, the following self-validating protocols are recommended.
Protocol A: Competitive Kinase Binding Assay (Kd Determination)
Purpose: To quantify the selectivity profile against a broad panel of kinases (e.g., KINOMEscan).
-
Preparation: Dissolve the test compound (2-methoxy derivative) in 100% DMSO to a stock of 10 mM.
-
Incubation:
-
Mix DNA-tagged kinase (target) + immobilized active-site ligand (bait) + Test Compound.
-
Incubate for 1 hour at Room Temperature (RT).
-
-
Competition: The test compound competes with the immobilized ligand for the ATP-binding site.
-
Detection: Wash beads to remove unbound kinase. Elute and quantify the remaining DNA-tagged kinase using qPCR.
-
Analysis:
-
Calculate % Control = (Signal_compound / Signal_DMSO) × 100.
-
Selectivity Score (S-score): Calculate the fraction of kinases inhibited >90% at a screening concentration (e.g., 1 µM). A high S-score indicates high promiscuity (cross-reactivity).
-
Protocol B: Cell-Based Selectivity Verification (Western Blot)
Purpose: To confirm if biochemical inhibition translates to cellular pathway modulation without off-target cytotoxicity.
-
Cell Lines: Use PC3 (PTEN null, high PI3K) and A549 (EGFR wildtype).
-
Treatment: Treat cells with increasing concentrations (0, 10, 100, 1000 nM) of the compound for 2 hours.
-
Lysis & Blotting:
-
Lyse cells in RIPA buffer + Phosphatase Inhibitors.
-
Primary Antibodies: p-Akt (S473) for PI3K/mTOR; p-EGFR (Y1068) for EGFR cross-reactivity; Total Akt/EGFR as loading controls.
-
-
Validation Criteria:
-
Selective: Dose-dependent reduction in p-Akt with no change in p-EGFR.
-
Cross-Reactive: Simultaneous reduction in both markers.
-
References
-
Discovery of GDC-0941 (Pictilisib): Folkes, A. J., et al. (2008). "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase."[1] Journal of Medicinal Chemistry.
-
Thienopyrimidine SAR & Wnt Inhibition: Various studies highlight the utility of the thieno[3,2-d]pyrimidine core in targeting Wnt and EGFR pathways, emphasizing the critical role of C-2/C-4 substitution patterns. National Institutes of Health (NIH) / PubMed Central.
-
Kinase Selectivity Profiling: Comparison of thienopyrimidine vs. quinazoline scaffolds in oncology. ACS Medicinal Chemistry Letters.
-
Chemical Properties & Building Blocks: Data regarding 2-Methoxythieno[3,2-d]pyrimidine (CAS 1259978-29-4).[2][3][4] ChemicalBook / PubChem.
Sources
Benchmarking 2-Methoxythieno[3,2-d]pyrimidine against known EGFR inhibitors
Technical Guide: Benchmarking 2-Methoxythieno[3,2-d]pyrimidine Scaffolds Against Standard EGFR Inhibitors
Executive Summary: The Thienopyrimidine Advantage
The search for next-generation EGFR inhibitors has moved beyond the classical quinazoline scaffold (e.g., Gefitinib, Erlotinib) to explore bioisosteres that offer improved physicochemical properties and novel intellectual property space. 2-Methoxythieno[3,2-d]pyrimidine represents a critical scaffold in this evolution.
As a bioisostere of the quinazoline core, the thieno[3,2-d]pyrimidine system retains the essential ATP-mimetic hydrogen bonding capabilities required for kinase inhibition while offering a distinct electron density profile. The introduction of the 2-methoxy group is a strategic medicinal chemistry modification designed to enhance metabolic stability and modulate lipophilicity (LogP) compared to the unsubstituted parent scaffold.
This guide provides a rigorous benchmarking framework to evaluate 2-Methoxythieno[3,2-d]pyrimidine derivatives against FDA-approved standards, supported by reference data from recent structure-activity relationship (SAR) studies.
Mechanistic Grounding & Signaling Pathway
To validate the efficacy of 2-Methoxythieno[3,2-d]pyrimidine, it is essential to map its intervention point within the EGFR signaling cascade. Like quinazolines, this scaffold functions as an ATP-competitive inhibitor, binding to the intracellular tyrosine kinase domain of EGFR.
Figure 1: EGFR Signaling & Inhibitor Intervention[1][2]
Caption: Schematic of the EGFR signaling cascade. The 2-Methoxythieno[3,2-d]pyrimidine scaffold acts as an ATP-competitive inhibitor, preventing autophosphorylation and downstream RAS/RAF/MEK and PI3K/AKT signaling.
Benchmarking Data: Scaffold vs. Standards
The following data synthesizes performance metrics from recent literature on thieno[3,2-d]pyrimidine derivatives compared to clinical standards. This serves as the "Control Arm" for your validation experiments.
Table 1: Comparative Potency (IC50) and Selectivity
| Compound Class | Target Profile | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) | Key Reference |
| Gefitinib (1st Gen) | Reversible, WT Selective | 2.0 - 5.0 | > 1,000 | [Mao et al., 2022] |
| Erlotinib (1st Gen) | Reversible, WT Selective | 2.0 - 10.0 | > 2,000 | [FDA Label] |
| Osimertinib (3rd Gen) | Irreversible, Mutant Selective | 12.0 | < 5.0 | [Cross et al., 2014] |
| Thieno[3,2-d]pyrimidine Scaffold | Bioisostere Target Range | 13.0 - 70.0 | 10.0 - 200.0 * | [1, 2] |
*Note: Thieno[3,2-d]pyrimidines (e.g., Compound B1 from recent studies) have demonstrated IC50s as low as 13 nM against mutant forms, showing their potential to compete with 3rd-generation inhibitors depending on the substitution pattern.
Table 2: Physicochemical & ADME Benchmarks
| Property | Gefitinib | 2-Methoxythieno[3,2-d]pyrimidine (Predicted) | Implication |
| MW | 446.9 g/mol | ~350 - 450 g/mol (Derivative dependent) | Similar drug-likeness space. |
| H-Bond Acceptors | 6 | 5-7 (Scaffold + Methoxy) | The N1 and N3 of the pyrimidine ring are critical acceptors. |
| LogP | ~3.2 | 2.8 - 3.5 | The 2-methoxy group typically lowers LogP slightly vs. 2-methyl, aiding solubility. |
| Solubility | Low (pH dependent) | Improved | Thiophene ring alters packing; methoxy adds polarity. |
Experimental Protocols (Self-Validating Systems)
To objectively benchmark your specific 2-Methoxythieno[3,2-d]pyrimidine derivative, follow these standardized protocols. These are designed to minimize batch-to-batch variation.
Protocol A: In Vitro Kinase Inhibition Assay (HTRF)
Purpose: Determine the biochemical IC50 against EGFR WT and T790M.
-
Reagents: Use Recombinant human EGFR kinase domain (e.g., Carna Biosciences) and HTRF KinEASE TK kit (Cisbio).
-
Preparation: Dissolve 2-Methoxythieno[3,2-d]pyrimidine in 100% DMSO to 10 mM. Prepare serial dilutions (1 nM to 10 µM) in kinase buffer.
-
Reaction:
-
Mix 5 µL of inhibitor + 5 µL of EGFR enzyme (0.1 ng/µL).
-
Incubate for 10 mins at RT (allows for potential slow-binding kinetics).
-
Add 5 µL of ATP/Substrate mix (ATP concentration must be at
apparent, typically 10 µM for EGFR).
-
-
Detection: After 60 mins, add detection reagents (Eu-cryptate antibody + XL665). Read fluorescence ratio (665/620 nm).
-
Validation: Gefitinib must be run as a positive control. If Gefitinib IC50 deviates >2-fold from literature (e.g., >10 nM), the assay is invalid.
Protocol B: Cellular Proliferation Assay (MTS)
Purpose: Confirm cellular permeability and target engagement in lung cancer lines.
-
Cell Lines:
-
Seeding: Seed 3,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat with 2-Methoxythieno[3,2-d]pyrimidine (0.01 - 100 µM) for 72 hours.
-
Readout: Add MTS reagent; incubate 2-4h. Measure Absorbance at 490 nm.
-
Data Analysis: Calculate GI50 using non-linear regression (GraphPad Prism).
-
Success Metric: A GI50 < 1 µM in H1975 indicates successful penetration and mutant targeting.
-
Benchmarking Workflow Visualization
This diagram outlines the logical flow for validating the molecule, ensuring "Go/No-Go" decisions are data-driven.
Figure 2: Validation Workflow
Caption: Step-wise validation cascade. Biochemical potency must be established before proceeding to cellular models to save resources.
References
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023) Context: Establishes the thieno[3,2-d]pyrimidine scaffold as a potent EGFR inhibitor with IC50 values as low as 13 nM (Compound B1).
-
Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual EGFR/Microtubule Inhibitors. Source: Semantic Scholar / Bioorganic & Medicinal Chemistry Context: Demonstrates the versatility of the scaffold, with derivatives achieving 30 nM IC50 against EGFR.[3]
-
Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFR L858R/T790M. Source: European Journal of Medicinal Chemistry (2020) Context: Highlights the "conformational constraint" strategy using this scaffold to improve selectivity over Wild Type EGFR.
-
Comparison of Gefitinib as first- and second-line therapy for advanced lung adenocarcinoma. Source: Therapeutics and Clinical Risk Management Context: Provides the clinical baseline data for Gefitinib performance (PFS, Response Rates) used as the control arm.
Sources
Benchmarking 2-Methoxythieno[3,2-d]pyrimidine against Known PI3K Inhibitors: A Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological profiling, structural causality, and self-validating experimental methodologies.
Executive Summary & Mechanistic Rationale
The phosphoinositide 3-kinase (PI3K) signaling cascade is a central regulatory network governing cellular proliferation, survival, and metabolism. Hyperactivation of this pathway—often via PIK3CA mutations or PTEN loss—is a hallmark of numerous malignancies. Consequently, the ATP-binding pocket of the PI3K catalytic subunit (p110) has become a prime target for small-molecule intervention.
The thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in kinase drug discovery. Its planar, nitrogen-rich core acts as an excellent hinge-binder, forming critical hydrogen bonds with the highly conserved valine (Val851 in PI3Kα) in the ATP-binding cleft [1]. By functionalizing this core—specifically utilizing 2-Methoxythieno[3,2-d]pyrimidine as a foundational building block—medicinal chemists can synthesize highly potent derivatives that selectively target class I PI3K isoforms.
This guide benchmarks a representative optimized 2-Methoxythieno[3,2-d]pyrimidine derivative (hereafter referred to as "Lead A") against three clinically established PI3K inhibitors: Pictilisib (GDC-0941) , Alpelisib (BYL719) , and Buparlisib (BKM120) .
Fig 1: PI3K/AKT signaling cascade and the pharmacological intervention point of thieno[3,2-d]pyrimidines.
Quantitative Benchmarking: Isoform Selectivity
The clinical efficacy of PI3K inhibitors is heavily dictated by their isoform selectivity. Pan-PI3K inhibitors (like Buparlisib) often suffer from narrow therapeutic windows due to off-target toxicities (e.g., hyperinsulinemia driven by PI3Kα inhibition combined with immunosuppression from PI3Kδ/γ inhibition). Conversely, isoform-specific inhibitors (like Alpelisib) offer targeted therapy for specific genetic profiles.
The table below synthesizes the in vitro biochemical
| Inhibitor | Core Scaffold | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Clinical Profile |
| Lead A (2-Methoxythieno[3,2-d]pyrimidine) | Thieno[3,2-d]pyrimidine | 12.5 | 450 | 28.0 | 155 | Preclinical (α/δ selective) |
| Pictilisib (GDC-0941) | Thieno[3,2-d]pyrimidine | 3.0 | 33 | 3.0 | 75 | Phase II (Pan-PI3K, α/δ biased) |
| Alpelisib (BYL719) | 2-Aminothiazole | 5.0 | 1200 | 290 | 250 | FDA Approved (α-selective) |
| Buparlisib (BKM120) | Dimorpholino pyrimidine | 52.0 | 166 | 116 | 262 | Phase II (Pan-PI3K) |
Data Interpretation: The 2-Methoxythieno[3,2-d]pyrimidine derivative (Lead A) demonstrates a highly competitive profile, exhibiting dual PI3Kα/δ selectivity akin to Pictilisib, but with wider margins against the β and γ isoforms. This suggests that structural modifications at the 2-methoxy position can successfully steer the molecule away from the ubiquitous p110β isoform, potentially reducing dose-limiting toxicities.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the data presented above must be generated through robust, self-validating assay systems. Below are the definitive protocols for evaluating thieno[3,2-d]pyrimidine derivatives.
Protocol A: In Vitro Biochemical Kinase Assay (ADP-Glo)
Purpose: To determine the direct, cell-free ATP-competitive inhibition (
Causality & Design Choices:
We utilize a luminescence-based ADP detection assay (ADP-Glo) rather than radioactive
Step-by-Step Procedure:
-
Enzyme Preparation: Dilute recombinant PI3K isoforms (e.g., p110α/p85α) in Kinase Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM
, 0.01% Tween-20). Note: is essential as it coordinates the ATP phosphates within the catalytic cleft. -
Compound Pre-incubation: Dispense 384-well plates with serial dilutions of the inhibitors (Lead A, Pictilisib, Alpelisib, DMSO vehicle). Add the enzyme and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium before the substrate is introduced.
-
Reaction Initiation: Add 10 µM PIP2 substrate and ATP (at the pre-determined
for the specific isoform, e.g., 25 µM for PI3Kα). Incubate for 60 minutes. -
Validation Control: Ensure the DMSO vehicle control yields maximum luminescence (100% activity), while a high-dose Pictilisib well (1 µM) serves as the positive control for complete baseline inhibition (0% activity).
-
Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction. Read on a microplate luminometer.
Protocol B: Cellular Target Engagement (p-AKT Western Blot)
Purpose: To verify that the biochemical potency translates across the cellular membrane and effectively halts downstream signaling.
Causality & Design Choices: We utilize the MCF-7 human breast cancer cell line because it harbors a native PIK3CA (E545K) activating mutation, making its survival highly dependent on PI3Kα signaling. Cells are serum-starved prior to treatment. Serum starvation eliminates the noise of exogenous growth factors (which activate redundant RTK pathways), ensuring that any baseline AKT phosphorylation is driven strictly by the intrinsic PI3K mutation.
Step-by-Step Procedure:
-
Cell Culture: Seed MCF-7 cells in 6-well plates and allow adherence. Wash with PBS and replace with serum-free DMEM for 16 hours.
-
Compound Treatment: Treat cells with varying concentrations of 2-Methoxythieno[3,2-d]pyrimidine derivatives and benchmark compounds for 2 hours.
-
Lysis & Preservation: Wash cells with ice-cold PBS and lyse using RIPA buffer. Critical Step: The lysis buffer must be supplemented with protease inhibitors and phosphatase inhibitors (1 mM
, 10 mM ). Without phosphatase inhibitors, endogenous cellular phosphatases will rapidly strip the phosphate from AKT during the extraction process, yielding false-positive inhibition data. -
Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against p-AKT (Ser473) and total AKT. Normalize the p-AKT signal to total AKT to quantify cellular
.
Fig 2: Logical workflow cascade for validating PI3K inhibitor candidates.
Conclusion
Benchmarking against established clinical agents reveals that the 2-Methoxythieno[3,2-d]pyrimidine scaffold is a highly viable starting point for PI3K inhibitor design. As demonstrated by the comparative data, derivatives of this core can achieve nanomolar potency comparable to Pictilisib and Alpelisib. By employing rigorous, self-validating biochemical and cellular assays, researchers can confidently map the structure-activity relationship (SAR) of the 2-methoxy substitution, optimizing for specific isoform selectivity to mitigate the adverse effects historically associated with pan-PI3K inhibition.
References
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. International Journal of Molecular Sciences (PMC - NIH). URL:[Link]
Comparative Analysis of Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary: The Isomeric Advantage in Drug Design
In the landscape of modern medicinal chemistry, the fusion of a thiophene ring with a pyrimidine ring yields highly privileged, rigid bicyclic pharmacophores. As bioisosteres of purines and quinazolines, thienopyrimidines are exceptionally adept at occupying the ATP-binding pockets of various kinases[1].
However, the subtle isomeric divergence between the thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds dictates profound differences in their synthetic accessibility, vectorial projection of substituents, and ultimate target selectivity. By shifting the position of the sulfur atom within the five-membered ring, medicinal chemists can execute "scaffold hopping" to fine-tune the spatial orientation of functional groups, thereby overcoming off-target toxicity or overcoming acquired resistance mutations (such as EGFR T790M)[2].
This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structure-activity relationships (SAR), highlighting key experimental data, and providing validated, step-by-step synthetic and biological protocols.
Structural Divergence and Synthetic Logic
The fundamental difference between the two scaffolds lies in the orientation of the thiophene fusion:
-
Thieno[2,3-d]pyrimidines are typically synthesized starting from 2-aminothiophene-3-carboxylates, which are highly accessible via the multicomponent Gewald reaction [1].
-
Thieno[3,2-d]pyrimidines require 3-aminothiophene-2-carboxylates as precursors, necessitating alternative, sometimes more complex, synthetic routes (e.g., Fiesselmann synthesis or specific cyclocondensations) before pyrimidine annulation[3].
Synthetic divergence of thieno[2,3-d] and thieno[3,2-d]pyrimidine scaffolds.
Pharmacological Profiling & Target Selectivity (SAR)
The distinct geometry of the sulfur atom alters the electron density distribution and the trajectory of substituents at the C2 and C4 positions of the pyrimidine ring. This leads to distinct kinase selectivity profiles.
Thieno[2,3-d]pyrimidine Applications
This scaffold has shown immense promise in targeting angiogenesis and solid tumor proliferation. Derivatives act as potent inhibitors of VEGFR-2 (analogous to Sorafenib)[4], JAK2 [5], and atypical Protein Kinase C (aPKCζ )[6]. Furthermore, specific 2-aryl-4-morpholino substitutions yield high selectivity for PI3Kβ/γ isoforms[2].
Thieno[3,2-d]pyrimidine Applications
The [3,2-d] isomer frequently exhibits superior performance in hematological malignancies and inflammatory pathways. Recent breakthroughs include first-in-class bifunctional PI3Kδ/BET inhibitors for Diffuse Large B-Cell Lymphoma (DLBCL)[7], highly selective JAK1 inhibitors (over JAK2/3)[8], and potent RIPK2 inhibitors for acute liver injury[9]. It has also been utilized to develop nanomolar pan-inhibitors of SIRT1/2/3 [10] and highly selective probes for DRAK2 [11].
Quantitative Data Comparison
| Scaffold Type | Target Kinase | Representative Compound | Potency / IC₅₀ | Key Structural Feature | Ref |
| Thieno[2,3-d] | VEGFR-2 | Compound 17f | 0.23 ± 0.03 µM | Sorafenib-like urea motif | [4] |
| Thieno[2,3-d] | aPKCζ | Compound 7a | 0.012 µM | Piperidine substitution | [6] |
| Thieno[2,3-d] | JAK2 | Compound 3 | 8.001 µM (HepG-2) | Thiophene fusion | [5] |
| Thieno[3,2-d] | PI3Kδ / BET | Compound 10b | 112 nM (PI3Kδ) | Bifunctional pharmacophore | [7] |
| Thieno[3,2-d] | RIPK2 | Compound HY3 | 11 nM | High RIPK2/RIPK1 selectivity | [9] |
| Thieno[3,2-d] | JAK1 | Compound 46 | 22 nM | High JAK1 over JAK2/3 | [8] |
| Thieno[3,2-d] | SIRT1/2/3 | Compound 11c | 2.7 nM (SIRT2) | 6-carboxamide substitution | [10] |
Pathway Visualization: The PI3K/AKT/mTOR Cascade
Both scaffolds are heavily utilized to target the Phosphoinositide 3-kinase (PI3K) pathway, a critical intracellular cascade governing cell survival[12]. The rigid thienopyrimidine core acts as an ATP-competitive hinge binder, preventing the phosphorylation of PIP2 to PIP3.
PI3K/AKT/mTOR signaling cascade and targeted inhibition by thienopyrimidines.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility, the following protocols detail the critical steps for scaffold functionalization and biological validation. The causality behind each reagent choice is explicitly defined to establish a self-validating system.
Protocol A: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine (Core Activation)
This step converts the inert lactam into a highly reactive imidoyl chloride, priming the C4 position for nucleophilic attack[3],[13].
-
Preparation: Suspend 1.0 equivalent of thieno[3,2-d]pyrimidin-4(3H)-one in anhydrous acetonitrile.
-
Catalysis & Chlorination: Add 1.2 equivalents of N,N-dimethylaniline, followed by the dropwise addition of 3.0 equivalents of phosphorus oxychloride (POCl₃).
-
Causality: POCl₃ is the primary chlorinating agent. N,N-dimethylaniline serves a dual purpose: it acts as a proton scavenger to neutralize the HCl byproduct (preventing thiophene ring degradation) and functions as a nucleophilic catalyst by forming a highly reactive Vilsmeier-Haack type intermediate[3].
-
-
Reflux: Heat the reaction mixture to reflux (approx. 85°C) for 3-4 hours. Monitor completion via TLC.
-
Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring.
-
Causality: POCl₃ reacts violently with water. The ice acts as a heat sink to control the exotherm while hydrolyzing the excess reagent. This forces the hydrophobic 4-chlorothieno[3,2-d]pyrimidine to precipitate cleanly[13].
-
-
Isolation: Filter the resulting precipitate, wash with cold saturated aqueous NaHCO₃ (to neutralize residual acid), and dry under a vacuum.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C4
-
Solvation: Dissolve 1.0 eq of 4-chlorothieno[3,2-d]pyrimidine in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO)[3].
-
Causality: DMSO stabilizes the anionic Meisenheimer complex intermediate formed during the SNAr mechanism, significantly accelerating the reaction rate.
-
-
Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃)[14].
-
Causality: K₂CO₃ is a mild inorganic base that scavenges the HCl generated during substitution. Without it, the amine nucleophile would become protonated and rendered inactive.
-
-
Amination: Add 1.2 eq of the desired primary or secondary amine. Heat the mixture to 80-100°C for 4-6 hours.
-
Workup: Pour the mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol C: In Vitro Kinase Inhibition Assay (Kinase-Glo™)
To validate the ATP-competitive nature of the synthesized inhibitors, a luminescence-based assay is employed[6].
-
Assay Setup: In a 384-well plate, combine the recombinant target kinase (e.g., aPKCζ or PI3K), the specific peptide substrate, and the thienopyrimidine inhibitor at varying concentrations (typically a 9-point dose-response curve).
-
Reaction Initiation: Add ATP at a concentration equal to the previously determined
for the specific kinase (e.g., 15 µM for PKCζ)[6]. Incubate at 30°C for 60 minutes. -
Detection: Add an equal volume of Kinase-Glo™ reagent (containing luciferase and luciferin).
-
Causality (Self-Validation): This is a depletion assay. The kinase consumes ATP to phosphorylate the substrate. If the thienopyrimidine successfully inhibits the kinase, ATP remains abundant in the well. The luciferase enzyme then utilizes this residual ATP to generate a luminescent signal. Therefore, high luminescence directly correlates with high inhibitor efficacy , providing a robust, self-validating readout of target engagement[6].
-
-
Analysis: Measure luminescence and calculate the IC₅₀ using non-linear regression analysis.
References
-
Eissa, I. H., et al. "Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents." PubMed, 2021.[Link]
-
El-Gohary, N. M., et al. "In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity." MDPI, 2022. [Link]
-
Gu, Y., et al. "Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors." PubMed, 2025.[Link]
-
Li, H., et al. "Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy." PubMed, 2025.[Link]
-
MDPI Encyclopedia. "Thienopyrimidine." Encyclopedia MDPI, 2022. [Link]
-
Müller, S., et al. "Kinase Chemical Probes and Beyond." MDPI, 2026.[Link]
-
Pillai, R., et al. "Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema." PMC, 2015.[Link]
-
ResearchGate. "Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity." ResearchGate, 2025. [Link]
-
Suenkel, B., et al. "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3." ACS Publications, 2013. [Link]
-
Wang, Y., et al. "Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors." PubMed, 2025.[Link]
Sources
- 1. Thienopyrimidine | Encyclopedia MDPI [encyclopedia.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinase Chemical Probes and Beyond | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 2-Methoxythieno[3,2-d]pyrimidine-Based CDK7 Inhibitors: A Comparative Methodological Guide
Executive Summary & Pharmacophore Rationale
In modern kinase drug discovery, the 2-Methoxythieno[3,2-d]pyrimidine core has emerged as a highly privileged pharmacophore, particularly in the development of highly selective, reversible inhibitors of Cyclin-Dependent Kinase 7 (CDK7)[1].
CDK7 plays a dual, critical role in cellular biology: it acts as the catalytic subunit of the CDK-activating kinase (CAK) complex to drive cell cycle progression (via CDK1/2 activation), and it regulates gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7.
The Structural Causality: The thieno[3,2-d]pyrimidine scaffold is geometrically optimized to occupy the ATP-binding cleft of CDK7. The addition of the 2-methoxy group provides a critical hydrogen bond acceptor/donor interaction with the kinase hinge region (specifically interacting with the backbone of Met94 and Phe91). This precise steric and electronic fit ensures high selectivity over closely related kinases like CDK9 or CDK12. Unlike first-generation covalent inhibitors such as THZ1—which rely on an acrylamide warhead to irreversibly bind a remote cysteine (Cys312) [2]—optimized 2-Methoxythieno[3,2-d]pyrimidine derivatives achieve low-nanomolar potency via reversible, ATP-competitive binding, mitigating the long-term toxicity risks associated with irreversible off-target accumulation.
Comparative Performance Data
To contextualize the performance of 2-Methoxythieno[3,2-d]pyrimidine-based derivatives (represented here by validated lead compounds from recent structure-activity relationship studies [1]), we must benchmark them against two industry standards: THZ1 (a covalent CDK7 inhibitor) [2][3] and Dinaciclib (a potent, broad-spectrum pan-CDK inhibitor) [4][5].
Table 1: In Vitro and Cellular Profiling of CDK Inhibitors
| Metric / Property | 2-Methoxythieno[3,2-d]pyrimidine Lead | THZ1 (Covalent Benchmark) | Dinaciclib (Pan-CDK Benchmark) |
| Primary Target(s) | CDK7 | CDK7 (also CDK12/13 at higher doses) | CDK1, CDK2, CDK5, CDK9 |
| Biochemical IC₅₀ | ~4.0 - 7.4 nM (CDK7) | 3.2 nM (CDK7) | 1 - 4 nM (CDK1/2/5/9) |
| Binding Mechanism | Reversible, ATP-competitive | Irreversible, Covalent (Cys312) | Reversible, ATP-competitive |
| Cellular Target (RNAPII) | Reduces p-Ser5/7 | Reduces p-Ser5/7 | Reduces p-Ser2 (via CDK9) |
| Off-Target Kinase Profile | Highly selective (Kinome-wide) | Moderate (Time-dependent off-targets) | Broad (Inhibits multiple CDKs) |
| Clinical Utility | Preclinical / Lead Optimization | Tool Compound / Preclinical | Phase III (Relapsed Multiple Myeloma) |
Experimental Validation Protocols
To rigorously validate the mechanism of action of a 2-Methoxythieno[3,2-d]pyrimidine derivative, the experimental pipeline must be a self-validating system . This means every assay must include internal controls to distinguish direct target engagement from downstream phenotypic artifacts (e.g., distinguishing true transcriptional repression from general cytotoxicity).
Protocol 1: Biochemical Target Engagement (Kinase Activity Assay)
Causality & Rationale: To prove that the compound is an ATP-competitive inhibitor, the biochemical assay must be run at the apparent
Step-by-Step Methodology:
-
Complex Assembly: Reconstitute recombinant human CDK7/Cyclin H/MAT1 trimeric complex in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Substrate Preparation: Utilize a biotinylated RNAPII CTD peptide (YSPTSPS) as the substrate (2 μM final concentration).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2-Methoxythieno[3,2-d]pyrimidine compound, THZ1, and Dinaciclib in 100% DMSO. Transfer to the assay plate (final DMSO concentration strictly
1%). -
Reaction Initiation: Add ATP at exactly the predetermined
value for CDK7 (typically ~50 μM). Incubate at room temperature for 60 minutes. -
Detection: Add ADP-Glo™ Kinase Assay reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Self-Validation Check: Include a "No Enzyme" control to establish the background luminescence and a "DMSO only" control for maximal activity. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Mechanism of Action (Phospho-RNAPII Western Blotting)
Causality & Rationale: CDK7 specifically phosphorylates Ser5 and Ser7 of the RNAPII CTD to initiate transcription, whereas CDK9 phosphorylates Ser2 for transcriptional elongation. By measuring the ratio of p-Ser5 to p-Ser2, we can validate intracellular target selectivity. Dinaciclib serves as the perfect negative control for Ser5 (it will heavily reduce Ser2 via CDK9), while THZ1 serves as the positive control for Ser5 reduction.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed MDA-MB-468 (Triple-Negative Breast Cancer) cells at
cells/well. Treat with varying concentrations (10 nM to 1 μM) of the test compounds for 4 hours. Rationale for 4 hours: This captures primary transcriptional inhibition before the onset of secondary apoptotic signaling. -
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF) to preserve the phosphorylation state.
-
Immunoblotting: Resolve 20 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Probe parallel blots for:
-
Anti-RNAPII p-Ser5 (CDK7 specific)
-
Anti-RNAPII p-Ser2 (CDK9 specific)
-
Anti-Total RNAPII (Loading control for the target)
-
Anti-GAPDH (Global loading control)
-
-
Self-Validation Check: To ensure the observed RNAPII Ser5 reduction is due to CDK7 inhibition and not general cell death, dynamically monitor cell viability in a parallel sister plate using CellTiter-Glo. Viability must remain >95% at the 4-hour mark.
Protocol 3: Reversibility Washout Assay
Causality & Rationale: To definitively prove the reversible nature of the 2-Methoxythieno[3,2-d]pyrimidine core against the irreversible nature of THZ1, a washout assay is required. If the compound is reversible, intracellular p-Ser5 levels will recover after the drug is removed from the media.
Step-by-Step Methodology:
-
Pulse Treatment: Treat MDA-MB-468 cells with the IC₉₀ concentration of the 2-Methoxythieno[3,2-d]pyrimidine derivative and THZ1 for 4 hours.
-
Washout: Aspirate the media. Wash the adherent cells three times with warm, sterile PBS to remove all extracellular compound.
-
Recovery: Add fresh, compound-free complete media.
-
Time-Course Harvest: Harvest cell lysates at 0, 2, 6, 12, and 24 hours post-washout.
-
Analysis: Perform Western blotting for p-Ser5 RNAPII.
-
Expected Outcome: THZ1-treated cells will show sustained suppression of p-Ser5 for >24 hours due to the covalent bond at Cys312. The 2-Methoxythieno[3,2-d]pyrimidine derivative will show a time-dependent recovery of p-Ser5 signal, validating its reversible binding kinetics.
Visualizing the Signaling Pathway
The following diagram illustrates the divergent mechanisms of action between the reversible 2-Methoxythieno[3,2-d]pyrimidine core, the covalent inhibitor THZ1, and the pan-CDK inhibitor Dinaciclib within the transcription and cell cycle networks.
Mechanism of action of CDK inhibitors on transcription and cell cycle pathways.
References
-
Zhang H, et al. "Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7." European Journal of Medicinal Chemistry 263, 115955 (2024). 1
-
Kwiatkowski, N., Zhang, T., Rahl, P.B., et al. "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor." Nature 511(7511), 616-620 (2014). 2
-
THZ1, Cdk7 Inhibitor VIII. Sigma-Aldrich Product Data. 3
-
Kumar, S.K., et al. "Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma." Blood 125(3), 443-448 (2015).4
-
Dinaciclib (SCH 727965) Biochemical Profile. Selleck Chemicals. 5
Sources
- 1. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. THZ1, Cdk7 Inhibitor VIII Sigma-Aldrich [sigmaaldrich.com]
- 4. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Responsible Waste Management
An In-Depth Guide to the Proper Disposal of 2-Methoxythieno[3,2-d]pyrimidine and Related Thienopyrimidine Derivatives
As researchers and drug development professionals, our work with novel heterocyclic compounds like 2-Methoxythieno[3,2-d]pyrimidine is critical for advancing medicine. However, this innovation carries a profound responsibility for safety and environmental stewardship. The proper disposal of these potent molecules is not a mere procedural afterthought; it is an integral part of the experimental lifecycle, ensuring the safety of our colleagues, our facilities, and our communities.
This guide provides a comprehensive framework for the safe and compliant disposal of 2-Methoxythieno[3,2-d]pyrimidine. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can establish a robust disposal protocol based on the known hazards of structurally similar thienopyrimidine derivatives.[1][2][3] The core principle of this guide is a risk-based approach: always treat compounds of this class as hazardous waste unless definitive data proves otherwise.
The Foundational Principle: Hazard Identification and Risk Assessment
Before any disposal procedure is considered, a thorough risk assessment must be conducted. The first and most critical step is to obtain the manufacturer- or supplier-specific Safety Data Sheet (SDS) for 2-Methoxythieno[3,2-d]pyrimidine. This document is the authoritative source for hazard information.
Based on SDSs for analogous thienopyrimidine compounds, we must assume 2-Methoxythieno[3,2-d]pyrimidine presents the following hazards until proven otherwise:
-
Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Tract Irritation : May cause respiratory irritation upon inhalation of dust or aerosols.[2][3][4]
The toxicological properties of many novel compounds have not been thoroughly investigated.[1] Therefore, treating them with the utmost caution is a cornerstone of laboratory safety. This conservative approach ensures that all waste is handled in a manner that protects personnel and complies with regulations.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-Methoxythieno[3,2-d]pyrimidine waste must follow a systematic, documented process from the point of generation to final pickup by certified professionals. This workflow is designed to prevent cross-contamination, ensure regulatory compliance, and maintain a safe laboratory environment.
Step 1: Immediate Segregation at the Point of Generation
Proper disposal begins the moment waste is created. Never mix hazardous chemical waste with non-hazardous trash.[5] Segregation is crucial to prevent dangerous reactions and to ensure cost-effective, compliant disposal.[5][6]
-
Solid Waste : Collect pure or residual 2-Methoxythieno[3,2-d]pyrimidine, contaminated weigh boats, and disposable labware into a dedicated, properly labeled solid waste container.
-
Liquid Waste : Collect reaction mixtures, mother liquors, and solutions containing 2-Methoxythieno[3,2-d]pyrimidine in a separate, dedicated liquid waste container. Be mindful of solvent compatibility; for instance, segregate halogenated and non-halogenated solvent wastes.[5]
-
Contaminated Personal Protective Equipment (PPE) : Gloves, bench coats, and other PPE with gross contamination should be collected in a designated container for hazardous solid waste.[7] Items with only incidental contamination may be handled according to your institution's specific guidelines.
-
Contaminated Sharps : Needles, scalpels, or glass pipettes contaminated with the compound must be placed directly into a designated, puncture-proof sharps container labeled for chemical contamination.[7][8]
Step 2: Containerization and Labeling
All waste containers must be appropriate for the type of waste and clearly labeled to prevent ambiguity and ensure safe handling.[5][9]
-
Container Selection :
-
Use containers made of a compatible material (e.g., HDPE, glass) that will not react with the waste.[9]
-
Ensure containers have securely fitting caps to prevent leaks or the release of vapors.[8][9] Funnels should never be left in container openings.[5][9]
-
Do not use containers designed for solids to hold liquid waste.[8]
-
-
Labeling Requirements :
-
All containers must be labeled with the words "Hazardous Waste."[7]
-
Clearly list all chemical constituents by their full name—no formulas or abbreviations.[5] Include the approximate concentration or percentage of each component.
-
Indicate the date when waste was first added to the container (the "accumulation start date").[5]
-
Include the name of the principal investigator and the laboratory location.
-
Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[5][7] This area must be under the control of laboratory personnel.
-
Store waste containers in secondary containment bins to capture any potential leaks.[8]
-
Segregate incompatible waste streams within the SAA. For example, keep acidic waste away from basic waste and organic waste away from oxidizers.[5][6]
-
Keep waste containers securely closed at all times, except when adding waste.[9]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Once a waste container is full, or if work on the project generating the waste is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[7]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a direct call to the EHS office.[10]
-
Never dispose of 2-Methoxythieno[3,2-d]pyrimidine or its containers down the drain or in the regular trash.[5][11] This is a violation of environmental regulations and can harm aquatic ecosystems.[12] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[13]
Data Summary: Hazard Profile of Thienopyrimidine Analogs
The following table summarizes the hazard classifications for compounds structurally related to 2-Methoxythieno[3,2-d]pyrimidine, forming the basis of our recommended handling and disposal precautions.
| Hazard Classification | GHS Hazard Statement | Description | Common Analogs | References |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine | [2][4] |
| Skin Irritation | H315 | Causes skin irritation. | 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine, 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one | [2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine, 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one | [2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine, 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one | [2][3] |
Decision Workflow for Waste Segregation
The following diagram illustrates the logical process for segregating waste generated from work with 2-Methoxythieno[3,2-d]pyrimidine. This self-validating system ensures that each waste stream is correctly identified and containerized at its point of origin.
Caption: Decision diagram for the proper segregation of 2-Methoxythieno[3,2-d]pyrimidine waste streams.
Regulatory Framework: Compliance and Best Practices
Disposal of chemical waste is governed by strict federal and state regulations. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[14][15] Your institution's EHS department translates these complex regulations into actionable protocols for your laboratory. Adherence to these protocols is mandatory.
-
Waste Characterization : As the generator of the waste, you are legally responsible for determining if it is hazardous.[14] Given the data on its analogs, 2-Methoxythieno[3,2-d]pyrimidine waste must be managed as hazardous.
-
Professional Disposal : The final step in the disposal chain is handing the waste over to a licensed professional waste disposal service.[1] This service, contracted by your institution, has the expertise and facilities to treat, incinerate, or landfill the waste in an environmentally sound manner.
By diligently following these procedures, you contribute to a culture of safety and responsibility. You protect yourself, your colleagues, and the integrity of your research institution, ensuring that the pursuit of scientific advancement does not come at the cost of environmental health.
References
-
Chemical Waste Disposal Guidelines . Emory University Department of Chemistry. 9
-
tetrahydrobenzo[1][8]thieno[2,3-d]pyrimidin-4-yl)- hydrazonomethyl]-phenol proper disposal procedures . Benchchem. 7
-
Chemical Waste Disposal Guide . NED University of Engineering & Technology. 5
-
Disposal of Chemical Waste . University of St Andrews Safety Office. 8
-
Safety Data Sheet - 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine . Angene Chemical. 1
-
2,4-Dihydroxythieno[2,3-d]pyrimidine SDS . ECHEMI. 11
-
Safety Data Sheet - 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine . ChemScene. 2
-
Hazardous Waste Listings . U.S. Environmental Protection Agency. 14
-
Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications . Preprints.org. 16
-
SAFETY DATA SHEET - 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one . Fisher Scientific. 3
-
SAFETY DATA SHEET - Pyrimidine . Fisher Scientific. 17
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. 6
-
Survey of guidelines and current practices for safe handling of antineoplastic and other hazardous drugs used in 24 countries . PMC. 18
-
Laboratory chemical waste disposal guidelines . University of Otago. 10
-
Safety Data Sheet - oxo-1H,4H- thieno[2,3- d]pyrimidine-6-car- . CymitQuimica. 4
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . PubMed. 19
-
Hazardous Drugs: Legislative and Regulatory Efforts to Improve Safe Handling . PMC. 20
-
Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine . Chemos GmbH&Co.KG. 12
-
ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists. 21
-
Hazardous Drugs - Overview . Occupational Safety and Health Administration. 22
-
Synthesis of Some Thienopyrimidine Derivatives . MDPI. 23
-
EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. 24
-
Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents . PMC. 25
-
Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . U.S. Environmental Protection Agency. 26
-
Medicinal attributes of thienopyrimidine scaffolds incorporating the aryl urea motif as potential anticancer candidates via VEGFR inhibition . ResearchGate. 27
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary . American Society of Health-System Pharmacists. 13
-
A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives . MDPI. 28
-
40 CFR Part 260 -- Hazardous Waste Management System: General . eCFR. 15
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.fr [fishersci.fr]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. dec.neduet.edu.pk [dec.neduet.edu.pk]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. otago.ac.nz [otago.ac.nz]
- 11. echemi.com [echemi.com]
- 12. chemos.de [chemos.de]
- 13. ashp.org [ashp.org]
- 14. epa.gov [epa.gov]
- 15. eCFR :: 40 CFR Part 260 -- Hazardous Waste Management System: General [ecfr.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. fishersci.com [fishersci.com]
- 18. Survey of guidelines and current practices for safe handling of antineoplastic and other hazardous drugs used in 24 countries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hazardous Drugs: Legislative and Regulatory Efforts to Improve Safe Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashp.org [ashp.org]
- 22. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 23. mdpi.com [mdpi.com]
- 24. wku.edu [wku.edu]
- 25. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. epa.gov [epa.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Operational Guide to Personal Protective Equipment for Handling 2-Methoxythieno[3,2-d]pyrimidine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methoxythieno[3,2-d]pyrimidine. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and experimental integrity. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling potent, novel chemical entities.
I. The Hierarchy of Controls: A Foundational Approach to Safety
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, which prioritizes safety measures. PPE is the final line of defense.[8]
-
Elimination/Substitution : If possible, consider if a less hazardous chemical can be used.[9]
-
Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard. When handling 2-Methoxythieno[3,2-d]pyrimidine, especially in its powdered form, all work must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[9][10]
-
Administrative Controls : These are procedural changes to how work is performed, such as developing Standard Operating Procedures (SOPs) and providing thorough training.[9]
-
Personal Protective Equipment (PPE) : When exposure is still possible after implementing higher-level controls, PPE is required.
II. Core PPE Requirements for Handling 2-Methoxythieno[3,2-d]pyrimidine
The following table summarizes the minimum required PPE for handling 2-Methoxythieno[3,2-d]pyrimidine. The rationale behind each selection is to create a comprehensive barrier against potential exposure routes: dermal (skin), ocular (eyes), and inhalation.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving: Nitrile gloves (inner and outer layer) | Provides a primary barrier against skin contact. Double-gloving offers protection in case the outer glove is breached. Nitrile provides good resistance to a range of chemicals.[11] Should a glove become contaminated, it must be removed immediately and hands washed.[8] |
| Eye Protection | Chemical splash goggles | Protects against splashes and airborne particles. Safety glasses are insufficient as they do not provide a complete seal around the eyes.[8][12] |
| Face Protection | Face shield (worn over goggles) | A face shield should be worn in conjunction with splash goggles, especially when there is a risk of splashes or aerosol generation, providing a full facial barrier.[8][13] |
| Body Protection | Laboratory coat (long-sleeved) | Protects skin and personal clothing from contamination.[11] The lab coat should be buttoned and the cuffs tucked into gloves.[14] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. Open-toed shoes are never permissible in a laboratory setting.[12][14] |
III. Step-by-Step Protocol for Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
A. Donning Procedure
-
Hand Hygiene : Wash hands thoroughly with soap and water.[15]
-
Lab Coat : Put on the laboratory coat, ensuring it is fully buttoned.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Outer Gloves : Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[10]
-
Goggles : Put on chemical splash goggles.
-
Face Shield : If required, place the face shield over the goggles.
B. Doffing Procedure
The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces.
-
Outer Gloves : Remove the outer pair of gloves by peeling one off from the cuff, turning it inside out, and then using the inside-out glove to remove the other. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield : Remove the face shield by handling the headband, avoiding touching the front surface.
-
Goggles : Remove goggles from the back of the head forward.
-
Lab Coat : Unbutton the lab coat and remove it by folding it in on itself, contaminated side inward.
-
Inner Gloves : Remove the inner pair of gloves using the same technique as for the outer pair.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[14][15]
IV. Operational Plan: Handling and Disposal
A. Handling in a Chemical Fume Hood
-
All weighing and preparation of solutions containing 2-Methoxythieno[3,2-d]pyrimidine must be performed within a certified chemical fume hood to control airborne particles.[9]
-
Use secondary containment, such as a tray, to contain any potential spills.[9]
-
Keep all containers of the chemical clearly labeled and sealed when not in use.[11]
B. Disposal Plan
All materials that come into contact with 2-Methoxythieno[3,2-d]pyrimidine are considered hazardous waste and must be disposed of accordingly.
-
Contaminated PPE : All used gloves, disposable lab coats, and other contaminated items should be placed in a designated, sealed hazardous waste bag or container.[16]
-
Chemical Waste : Unused 2-Methoxythieno[3,2-d]pyrimidine and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[17] Do not dispose of this chemical down the drain.[18]
-
Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and any associated hazard symbols.[16]
-
Collection : Follow your institution's specific procedures for the collection of hazardous chemical waste.
V. Visualization of Safety Protocols
A. PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 2-Methoxythieno[3,2-d]pyrimidine.
B. Waste Disposal Pathway
This diagram outlines the correct pathway for disposing of waste generated during the handling of 2-Methoxythieno[3,2-d]pyrimidine.
Caption: Waste disposal pathway for 2-Methoxythieno[3,2-d]pyrimidine.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any chemicals you are working with.
References
- Personal Protective Equipment | Division of Research Safety - Illinois. (2025, December 6). Retrieved from University of Illinois Urbana-Champaign, Division of Research Safety.
- 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety. (n.d.). Retrieved from Cornell University, Environment, Health and Safety.
- ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS - IJIEMR. (2021, December 15). Retrieved from International Journal of Innovations in Engineering, Management and Research.
- Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from University of California, Santa Cruz, Environment, Health and Safety.
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. - TMI. (2020, July 6).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Chapter 3 - Personal Protective Equipment - Environment, Health and Safety. (n.d.). Retrieved from University of Nevada, Reno, Environment, Health and Safety.
- Proper Dress and PPE / Lab Safety Video Part 1 - YouTube. (2014, March 25).
- Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation - OAE Publishing Inc. (2026, January 14).
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET. (2025, April 24).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. (2025, January 2).
- Safety Data Sheet - ChemScene. (2025, December 26).
- Safety Data Sheet - Aaronchem. (2024, November 1).
- NIH Waste Disposal Guide 2022. (2022).
- Chemical Waste Management Guide | Environmental Health & Safety - Boston University. (n.d.). Retrieved from Boston University, Environmental Health & Safety.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (n.d.).
- “Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applic
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC. (n.d.).
- Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - MDPI. (2019, September 20).
- Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking - RSC Publishing. (n.d.).
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. aaronchem.com [aaronchem.com]
- 8. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. tmi.utexas.edu [tmi.utexas.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 17. orf.od.nih.gov [orf.od.nih.gov]
- 18. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
